molecular formula C7H4BrN3O2 B1525236 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-83-1

3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525236
CAS No.: 1190309-83-1
M. Wt: 242.03 g/mol
InChI Key: SWFSTNNKVGMXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-83-1) is a versatile and high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine (7-azaindole) core structure, which is a privileged scaffold in the design of biologically active molecules. Its specific molecular formula is C 7 H 4 BrN 3 O 2 with a molecular weight of 242.03 g/mol . The presence of both bromo and nitro functional groups on the fused bicyclic ring system makes this compound an ideal intermediate for further synthetic elaboration. Researchers can utilize it in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) via the bromo substituent, as well as in reduction and nucleophilic aromatic substitution reactions via the nitro group . This dual reactivity allows for the efficient construction of complex molecular libraries for biological screening. Its primary research value lies in the development of novel therapeutic agents. Specifically, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal FGFR signaling is a key driver in various cancers, and inhibiting these receptors represents a promising strategy for cancer therapy . As a key synthetic intermediate, this compound is therefore critical for projects aimed at discovering new targeted oncology treatments. This product is offered with a guaranteed purity of >99% (by HPLC analysis) and is supplied with a comprehensive Certificate of Analysis. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFSTNNKVGMXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1][2] Its structure, a bioisosteric analog of the native indole ring, often imparts favorable pharmacological properties, including enhanced metabolic stability, improved solubility, and unique hydrogen bonding capabilities that can lead to potent and selective target engagement.[1] These attributes have cemented the 7-azaindole core in a number of clinically approved therapeutics, particularly in the domain of kinase inhibitors.[2]

This guide focuses on a key derivative that serves as a versatile building block for accessing novel chemical space: 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the bromo and nitro functional groups on the 7-azaindole core creates a molecule primed for sequential, regioselective modifications. The bromine atom serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the nitro group acts as a powerful electron-withdrawing moiety that can be readily converted to a versatile amino group. Understanding the chemical personality of this compound is paramount for its effective use in the synthesis of complex molecular architectures for drug discovery and materials science.[3]

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound dictate its handling, reactivity, and analytical characterization. These are summarized below.

Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 3-Bromo-5-nitro-7-azaindole[4]
CAS Number 1190309-83-1[4]
Molecular Formula C₇H₄BrN₃O₂[4]
Molecular Weight 242.03 g/mol [3][4]
Appearance Predicted to be a solid, likely yellow-to-brown in color due to the nitro-aromatic system.[3]
Solubility Predicted to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, DMF, and DMSO.[3]
Melting Point Expected to be relatively high, a characteristic feature of rigid, planar molecules with strong intermolecular forces enhanced by the polar nitro group and bromine atom.[3]
Predicted Spectroscopic Signature

While specific experimental spectra are proprietary or scattered, a competent chemist can predict the key spectroscopic features based on the molecule's structure.

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm). One would expect three aromatic protons and one broad singlet for the N-H proton of the pyrrole ring, which may exchange with D₂O. The electron-withdrawing nitro group would significantly deshield adjacent protons, shifting them downfield.

  • ¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms of the bicyclic core. The carbon atom bearing the nitro group (C5) and the carbon bearing the bromine atom (C3) would be readily identifiable.

  • FT-IR: Key vibrational bands would include a broad N-H stretch (around 3200-3400 cm⁻¹), characteristic aromatic C-H stretches (around 3000-3100 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1550-1500 and 1350-1300 cm⁻¹), and C=C/C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.

Strategic Synthesis of the Scaffold

The synthesis of substituted 7-azaindoles can be non-trivial due to the electron-deficient nature of the pyridine ring, which can complicate classical indole syntheses.[1] For this compound, a logical and common approach involves the sequential electrophilic substitution of the parent 7-azaindole core.

The causality behind the synthetic sequence is critical. The pyrrole ring of 7-azaindole is more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. The C3 position is the most nucleophilic site. Nitration is typically performed first, as the resulting nitro group is a meta-director and a strong deactivator, which would make subsequent substitution more challenging.

A plausible synthetic pathway is as follows:

  • Nitration: 7-azaindole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The electrophile, the nitronium ion (NO₂⁺), preferentially attacks the electron-rich C3 position. However, under forcing conditions or with different reagents, substitution at the C5 position can be achieved. For the target molecule, direct nitration at the C5 position is required.

  • Bromination: The resulting 5-nitro-1H-pyrrolo[2,3-b]pyridine is then subjected to electrophilic bromination. The C3 position remains the most activated site for this reaction. Reagents like N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile are effective for this transformation, affording the final product.

Synthesis Pathway Azaindole 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Nitro_Intermediate 5-Nitro-1H-pyrrolo[2,3-b]pyridine Azaindole->Nitro_Intermediate HNO₃ / H₂SO₄ (Nitration at C5) Final_Product This compound Nitro_Intermediate->Final_Product NBS / MeCN (Bromination at C3)

Caption: Plausible synthetic route to this compound.

Chemical Reactivity: A Hub for Molecular Diversity

The true value of this compound lies in its predictable and versatile reactivity, which allows for the systematic construction of complex derivatives.

The Bromine Handle: Gateway to Cross-Coupling

The C3-bromo substituent is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions.[5][6] This is the cornerstone of its utility in modern synthetic chemistry, enabling the introduction of diverse functionalities.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a foundational strategy for building kinase inhibitors that target the ATP binding site.[7]

  • Sonogashira Coupling: Reaction with terminal alkynes yields C3-alkynylated derivatives. These are not just final products but also versatile intermediates for further transformations like cyclizations or click chemistry.

  • Buchwald-Hartwig Amination: Coupling with amines provides access to C3-amino derivatives, introducing key hydrogen-bond donors and acceptors.

  • Heck Coupling: Reaction with alkenes forges new C-C double bonds.

The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., Dioxane, DMF, Toluene/Water) is critical and must be optimized for each substrate class to ensure high yields and prevent side reactions.

The Nitro Group: Activator and Precursor

The 5-nitro group serves two primary roles:

  • Electronic Modulation: As a potent electron-withdrawing group, it significantly lowers the electron density of the entire heterocyclic system. This can influence the binding affinity of the final molecule to its biological target.

  • Synthetic Handle: The nitro group is readily reduced to a primary amine (5-amino group). Standard conditions include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This resulting aniline-like amino group is a nucleophilic center ideal for:

    • Amide/Sulfonamide Formation: Acylation or sulfonylation to build further complexity.

    • Diazotization: Conversion to a diazonium salt, which can then be displaced to install a variety of other functional groups (e.g., -OH, -F, -CN).

The sequential nature of these reactions—cross-coupling at C3 followed by reduction/functionalization at C5, or vice versa—provides a powerful and modular approach to library synthesis.

Reactivity Hub Core 3-Bromo-5-nitro- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (C-Aryl) Core->Suzuki Pd(0), R-B(OH)₂ Sonogashira Sonogashira Coupling (C-Alkyne) Core->Sonogashira Pd(0)/Cu(I), R-C≡CH Buchwald Buchwald-Hartwig (C-Amine) Core->Buchwald Pd(0), R₂NH Reduction Reduction (e.g., H₂, Pd/C) Core->Reduction Amine_Intermediate 3-Bromo-5-amino- 1H-pyrrolo[2,3-b]pyridine Reduction->Amine_Intermediate Amide Amide Formation Amine_Intermediate->Amide R-COCl

Caption: Key reaction pathways for functionalizing the title compound.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a representative Suzuki-Miyaura reaction. It is a self-validating system where the choice of each component is based on established mechanistic principles to maximize success.

Objective: To synthesize 3-(4-methoxyphenyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 242 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

    • Causality: The system must be inert to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Flame-drying removes adsorbed water which can interfere with the reaction.

  • Solvent Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.

    • Causality: Oxygen must be removed from the solvent. The dioxane/water system is effective for dissolving both the organic starting material and the inorganic base. Water is often essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: To the degassed mixture, add PdCl₂(dppf) (37 mg, 0.05 mmol).

    • Causality: The dppf ligand provides a balance of steric bulk and electron-donating character that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. It is added last to the inert mixture to maximize its lifespan.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

  • Work-up and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts.

  • Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize by NMR and MS to confirm the structure.

Applications in Drug Discovery

The 7-azaindole scaffold is a validated pharmacophore in numerous kinase inhibitors.[8] Using this compound, a medicinal chemist can rapidly assemble libraries of potential inhibitors. For example, a Suzuki coupling at C3 can install an aryl group that occupies the "hinge-binding" region of a kinase, while the 5-amino group (after reduction) can be functionalized with a solubilizing tail or a group that seeks additional interactions in the solvent-exposed region of the active site. This modularity is precisely what makes this building block so valuable in hit-to-lead and lead optimization campaigns.[9]

Conclusion

This compound is far more than a simple chemical. It is a strategically designed synthetic intermediate that provides researchers with reliable and versatile tools for molecular construction. Its well-defined reactivity at both the C3-bromo and C5-nitro positions allows for a logical and sequential introduction of chemical diversity. For professionals in drug discovery, mastering the use of this building block opens a direct and efficient route to novel 7-azaindole derivatives, a scaffold of proven therapeutic importance.

References

Sources

A Technical Guide to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1190309-83-1), a functionalized 7-azaindole derivative of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of detailed experimental data for this specific isomer, this document synthesizes confirmed structural information with expert analysis of its probable synthetic routes, chemical reactivity, and potential applications. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of established data and scientifically grounded projections to facilitate further investigation and application of this compound.

Introduction and Scientific Context

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its unique structure, which mimics the indole core of tryptophan while offering an additional hydrogen bond acceptor in the pyridine ring, has made it a cornerstone in the design of kinase inhibitors and other therapeutic agents. The introduction of bromo and nitro functionalities onto this core, as seen in this compound, creates a highly versatile chemical intermediate. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the nitro group, a strong electron-withdrawing group, modulates the electronic properties of the ring system and can be reduced to an amino group for further derivatization.

This guide focuses specifically on the 3-bromo-5-nitro isomer, distinguishing it from the more commonly cited 5-bromo-3-nitro isomer (CAS 507462-26-2). While much of the existing literature pertains to the broader class of 7-azaindoles, the principles of reactivity and synthetic strategy can be expertly extrapolated to understand and utilize the title compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are confirmed, others are computationally predicted and await experimental verification.

PropertyValueSource
CAS Number 1190309-83-1PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 3-BROMO-5-NITRO-7-AZAINDOLEPubChem[1]
Molecular Formula C₇H₄BrN₃O₂PubChem[1]
Molecular Weight 242.03 g/mol PubChem[1]
Appearance Predicted to be a solid, likely yellow to brown in colorPipzine[2]
XLogP3 (Predicted) 1.8PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Solubility (Predicted) Low in water; soluble in common organic solvents like DCM and chloroformPipzine[2]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The most plausible approach involves a two-step functionalization of the starting material, 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The order of these steps is critical for directing the substituents to the desired positions.

G cluster_0 Proposed Synthesis of this compound A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 3-Bromo-1H-pyrrolo[2,3-b]pyridine A->B Bromination (e.g., NBS in DMF) C This compound (Target Compound) B->C Nitration (e.g., HNO₃/H₂SO₄)

Caption: Proposed two-step synthesis workflow.

Step 1: Electrophilic Bromination at the C3 Position

The pyrrole ring of the 7-azaindole system is electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. The C3 position is the most nucleophilic site.

  • Protocol:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF).

    • Cool the solution in an ice bath (0 °C).

    • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature. The use of NBS is preferable to elemental bromine as it provides a lower concentration of Br⁺ and often leads to higher selectivity and milder reaction conditions.

    • Allow the reaction to stir at low temperature and then warm to room temperature, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Causality: The C3 position's high reactivity towards electrophiles is a well-established characteristic of the indole and azaindole scaffolds. Using a polar aprotic solvent like DMF helps to solubilize the starting material and stabilize the charged intermediates formed during the reaction.

Step 2: Electrophilic Nitration at the C5 Position

With the C3 position blocked by bromine, the subsequent electrophilic nitration will be directed to the pyridine ring. The nitro group is a strongly deactivating, meta-directing group in typical aromatic systems. In the 7-azaindole system, the C5 position is a favorable site for nitration.

  • Protocol:

    • Carefully add the 3-bromo-1H-pyrrolo[2,3-b]pyridine intermediate to concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C).

    • Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, while vigorously stirring and maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified period, carefully monitoring for completion.

    • Quench the reaction by pouring it over crushed ice.

    • Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide) until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Trustworthiness: This two-step protocol is self-validating in its logic. Brominating the more reactive pyrrole ring first is essential. Attempting to nitrate first would likely lead to a mixture of products, with nitration potentially occurring at multiple positions. The use of a strong acid medium for nitration is standard for deactivating heterocyclic systems.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in the distinct reactivity of its functional groups, making it a valuable building block for creating libraries of complex molecules.[2]

G cluster_0 Reactivity and Derivatization Pathways cluster_1 C3 Position cluster_2 C5 Position start This compound C3-Br C5-NO₂ A Suzuki, Stille, Sonogashira, etc. (Cross-Coupling Reactions) start->A Pd-catalyzed C Reduction (e.g., H₂, Pd/C or SnCl₂) start->C B Introduction of Aryl, Alkyl, and Alkenyl Groups A->B D Amine Formation (5-amino-3-bromo-1H-pyrrolo[2,3-b]pyridine) C->D E Amide Coupling, Reductive Amination, Diazotization D->E Further Derivatization

Caption: Key reactive sites and potential derivatizations.

  • Cross-Coupling at the C3-Bromo Position: The bromine atom at the C3 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of various substituents, a cornerstone of modern medicinal chemistry.

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.[3]

    • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Reduction and Derivatization of the C5-Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine.

    • Reduction: Standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl) can efficiently convert the nitro group to a primary amine (5-amino-3-bromo-1H-pyrrolo[2,3-b]pyridine).

    • Amine Chemistry: The resulting amino group is a nucleophile that can undergo a vast array of transformations, including:

      • Amide bond formation: Acylation with carboxylic acids or acid chlorides.

      • Sulfonamide formation: Reaction with sulfonyl chlorides.

      • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Potential Therapeutic Applications

While specific biological activity for this isomer has not been reported, the 7-azaindole core is a key component in numerous clinically evaluated drugs, particularly kinase inhibitors. The abnormal activation of signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, is implicated in various cancers.[4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[4][5] It is plausible that derivatives of this compound could be synthesized and screened for activity against such targets.

Safety and Handling

No specific material safety data sheet (MSDS) is available for CAS 1190309-83-1. Therefore, a conservative approach to handling is required, based on the known hazards of analogous chemical structures (e.g., other brominated and nitrated aromatic heterocycles).

  • Hazard Classification (Anticipated):

    • Acute Toxicity, Oral: Likely harmful if swallowed.

    • Skin Corrosion/Irritation: Likely to cause skin irritation.

    • Eye Damage/Irritation: Likely to cause serious eye irritation or damage.

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Avoid contact with strong oxidizing agents and strong acids.

    • Ground and bond containers when transferring material to prevent static discharge.

  • First Aid Measures:

    • If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult a comprehensive, compound-specific Safety Data Sheet from the supplier before handling.

Conclusion

This compound is a chemical intermediate with significant potential, primarily due to its strategically placed and orthogonally reactive functional groups. While detailed experimental data for this specific isomer remains scarce, this guide provides a robust framework for its synthesis, handling, and further exploration. By leveraging established principles of heterocyclic chemistry, researchers can confidently incorporate this building block into synthetic campaigns targeting novel therapeutics and functional materials. The insights provided herein are intended to lower the barrier to entry for working with this compound and to stimulate further research into its properties and applications.

References

  • Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(5), 662–666.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(25), 15123-15135. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(25), 15123-15135. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical identity, including the confirmed IUPAC name, and explores its physicochemical properties. A significant focus is placed on a detailed, step-by-step synthetic protocol, offering researchers a practical guide for its preparation. Furthermore, this guide delves into the reactivity of this compound, highlighting its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of kinase inhibitor development. The crucial role of the 7-azaindole scaffold, of which this compound is a derivative, is discussed, underscoring its importance in the design of biologically active agents.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure is bioisosteric to indole, allowing it to mimic this crucial biological motif while offering distinct physicochemical properties such as improved solubility and metabolic stability.[1] The presence of the nitrogen atom in the pyridine ring provides an additional site for hydrogen bonding, which can enhance binding affinity to biological targets.[1]

Derivatives of 7-azaindole are integral components of numerous biologically active compounds, including a variety of kinase inhibitors used in oncology. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-azaindole core can effectively mimic the adenine hinge-binding region of ATP, the natural substrate for kinases, making it an excellent starting point for the design of potent and selective inhibitors.[1]

This compound is a strategically functionalized derivative of this important scaffold. The presence of a bromine atom at the 3-position and a nitro group at the 5-position provides two distinct points for chemical modification, making it a highly valuable intermediate in the synthesis of compound libraries for drug discovery and development.[2]

Nomenclature and Physicochemical Properties

The correct and systematic IUPAC name for the compound of interest is This compound .[3] It is also commonly referred to as 3-bromo-5-nitro-7-azaindole.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 1190309-83-1[3]
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Appearance Predicted to be a yellow-brown solid[2]
Solubility Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform.[2]

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the ring system, affecting its reactivity in subsequent chemical transformations.[2] The bromine atom at the 3-position is a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A general and logical synthetic pathway involves the initial construction of the 7-azaindole core, followed by sequential nitration and bromination.

General Synthetic Strategy

A common approach to constructing substituted 7-azaindoles involves the cyclization of appropriately substituted pyridines.[1] For the target molecule, a plausible route begins with a substituted pyridine which is first elaborated to form the fused pyrrole ring, yielding a 7-azaindole intermediate. This intermediate then undergoes electrophilic substitution reactions to introduce the nitro and bromo groups at the desired positions. The order of these substitutions is critical to ensure the correct regioselectivity. Generally, nitration of the 7-azaindole ring is performed first, followed by bromination.

The following diagram illustrates a conceptual workflow for the synthesis.

Synthetic Workflow Start Substituted Pyridine Precursor Step1 Cyclization to form 7-Azaindole Core Start->Step1 Intermediate1 7-Azaindole Intermediate Step1->Intermediate1 Step2 Nitration (e.g., HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 5-Nitro-7-azaindole Step2->Intermediate2 Step3 Bromination (e.g., NBS) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of 7-azaindole: Slowly add 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) portion-wise to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 7-azaindole in sulfuric acid, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The resulting precipitate, 5-nitro-1H-pyrrolo[2,3-b]pyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Bromination of 5-nitro-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: Dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. The reaction can be gently heated if necessary.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Synthesis

The strategic placement of the bromo and nitro groups on the 7-azaindole scaffold makes this compound a versatile synthetic intermediate.

Key Reactions and Transformations
  • Suzuki and other Cross-Coupling Reactions: The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, which is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, although this is generally less facile than on a simple nitropyridine due to the fused pyrrole ring.

  • Reduction of the Nitro Group: The nitro group at the C5 position can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline derivative is a key precursor for the synthesis of a wide array of further functionalized molecules, including amides, ureas, and sulfonamides, which are common functionalities in kinase inhibitors.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Reactivity Core This compound C3-Br C5-NO₂ Suzuki Suzuki Coupling (Ar-B(OH)₂) Core:c3->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Core:c3->Sonogashira Pd/Cu catalyst Reduction Nitro Reduction (e.g., SnCl₂) Core:c5->Reduction AmideFormation Amide Formation Reduction->AmideFormation R-COCl

Sources

A Technical Guide to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Also known as 3-bromo-5-nitro-7-azaindole, its unique electronic and structural features make it a valuable building block for the development of complex molecular architectures. This document details its physicochemical properties, explores the underlying principles of its chemical reactivity, presents a representative synthetic protocol, and discusses its applications, particularly as a scaffold in the design of kinase inhibitors for therapeutic use. Safety, handling, and characterization methodologies are also addressed to provide a holistic resource for laboratory professionals.

Core Physicochemical Properties and Structure

This compound is a substituted 7-azaindole, a scaffold that serves as a bioisostere for indole in many biologically active molecules. The introduction of a bromine atom at the 3-position and a nitro group at the 5-position critically modulates the molecule's reactivity and potential for further functionalization.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
Synonym 3-Bromo-5-nitro-7-azaindole[1]
CAS Number 1190309-83-1[1]
Molecular Formula C₇H₄BrN₃O₂[1][2][3]
Molecular Weight 242.03 g/mol [1][2][3][4]
Appearance Predicted to be a yellow-brown solid[3][4]
Solubility Predicted to have low water solubility but be soluble in organic solvents like dichloromethane and chloroform.[4]
Molecular Structure

The structure features a fused bicyclic system consisting of a pyridine ring and a pyrrole ring.

Figure 2: Key Reactivity Sites sub This compound node_Br 3-Bromo Position sub->node_Br node_NO2 5-Nitro Group sub->node_NO2 node_NH Pyrrole N-H sub->node_NH react_Br • Suzuki, Sonogashira, etc. • Versatile synthetic handle node_Br->react_Br react_NO2 • Strong e- withdrawing group • Activates ring for SₙAr • Can be reduced to amine node_NO2->react_NO2 react_NH • Site for alkylation/arylation • Protection/Deprotection node_NH->react_NH

Caption: Conceptual diagram of the primary reactive sites.

Synthesis and Purification Workflow

A common strategy for preparing this compound involves a two-step process starting from the 7-azaindole core: nitration followed by bromination. This sequence is often preferred because the nitro group directs the subsequent bromination to the 3-position.

Hypothetical Synthetic Protocol

This protocol is a representative procedure based on established chemical principles for this class of compounds. [4][5] Step 1: Nitration of 1H-pyrrolo[2,3-b]pyridine

  • Preparation: In a flask maintained at -10°C to 0°C (ice-salt bath), slowly add 1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid (H₂SO₄, 98%).

  • Addition of Nitrating Agent: While maintaining the low temperature, add fuming nitric acid (HNO₃, >90%, 1.1 eq) dropwise to the solution. The generation of the nitronium ion (NO₂⁺) in situ is the key to this reaction.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the resulting aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-nitro-1H-pyrrolo[2,3-b]pyridine can be purified by column chromatography.

Step 2: Bromination of 5-nitro-1H-pyrrolo[2,3-b]pyridine

  • Preparation: Dissolve the purified 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or chloroform.

  • Addition of Brominating Agent: Cool the solution to 0°C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. NBS is a convenient and safer source of electrophilic bromine compared to elemental bromine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The final product, this compound, must be purified via silica gel column chromatography to achieve high purity.

Applications in Research and Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors.

  • Kinase Inhibitor Scaffolds: This core structure mimics the purine core of ATP, allowing it to bind effectively within the ATP-binding pocket of many protein kinases. Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs. [5][6]* Intermediate for Drug Candidates: this compound serves as an ideal starting material for building libraries of potential kinase inhibitors. [4]The bromine at the 3-position allows for the introduction of various side chains via cross-coupling to explore the solvent-front region of the kinase domain, while the nitro group at the 5-position can be reduced to an amine, providing another vector for diversification to target the hinge-binding region.

  • FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various tumors. [5][6]This makes the title compound a highly relevant precursor for developing novel anti-cancer agents.

  • Materials Science: While the primary application is in pharmaceuticals, the unique electronic properties imparted by the nitro and bromo groups also suggest potential use in the development of novel organic electronic materials. [4]

Safety and Handling

Proper handling is crucial due to the compound's potential hazards.

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4). [3][7]It is also expected to cause skin irritation, serious eye damage, and may cause respiratory irritation. [7]* Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Self-Validating Characterization Protocols

Confirming the identity and purity of the synthesized material is a non-negotiable step in any research workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The ¹H NMR should show characteristic peaks in the aromatic region corresponding to the protons on the heterocyclic core. The integration of these peaks should match the number of protons. The pyrrole N-H proton often appears as a broad singlet at a downfield chemical shift.

    • The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze using an electrospray ionization (ESI) or similar soft ionization technique.

    • The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 242.94 and 244.94, reflecting the characteristic isotopic pattern of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53412574, this compound. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro-. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 3-Bromo-5-chloro. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44265448, 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]

Sources

Whitepaper: Structural Elucidation of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of substituents like bromine and a nitro group at the 3 and 5 positions, respectively, creates a highly versatile intermediate, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, pivotal for further functionalization in drug discovery programs. However, the precise placement of these substituents is critical for the intended downstream chemistry and biological activity. This guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of this key intermediate, integrating multi-nuclear NMR spectroscopy, mass spectrometry, and infrared spectroscopy. We emphasize not just the protocols, but the underlying causality for experimental choices, ensuring a self-validating and reproducible analytical workflow.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine system, a bioisostere of indole, is a cornerstone in modern drug design. Its unique electronic properties and ability to form critical hydrogen bonds have led to its incorporation into a multitude of FDA-approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib. The strategic derivatization of this core is paramount. The title compound, this compound, serves as a powerful building block. The bromine at the C3 position offers a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the nitro group at C5 can be readily reduced to an amine, providing a vector for amide bond formation or further heterocyclic ring construction.

Given the potential for isomeric impurities during synthesis, a robust and unequivocal method for structural confirmation is not just a matter of good science, but a critical step in ensuring the integrity of a drug discovery cascade. This document outlines such a method.

The Analytical Gauntlet: An Integrated Approach to Confirmation

No single analytical technique is sufficient for absolute structure determination. Our approach is a tripartite validation system where data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are cross-correlated. This creates a self-validating loop, where the strengths of one technique compensate for the limitations of another.

cluster_synthesis Synthesis & Purification cluster_validation Final Validation Syn Synthesis of This compound Pur Column Chromatography Purification Syn->Pur Crude Product MS Mass Spectrometry (MS) (Molecular Weight & Isotope Pattern) Pur->MS Purified Analyte NMR NMR Spectroscopy (1H, 13C, HMBC, HSQC) (Connectivity & Environment) Pur->NMR Purified Analyte IR Infrared (IR) Spectroscopy (Functional Groups) Pur->IR Purified Analyte Confirm Unambiguous Structure Confirmed MS->Confirm NMR->Confirm IR->Confirm

Caption: Integrated workflow for the structural elucidation of the target compound.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry provides the most direct evidence of the compound's molecular weight and elemental composition, particularly the presence of bromine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

  • Analysis Mode: Operate in positive ion mode. The pyrrolic nitrogen is readily protonated, leading to a strong [M+H]⁺ signal.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure a resolution of at least 10,000 to allow for accurate mass determination.

Data Interpretation & Trustworthiness

The key to trustworthiness here is the isotopic pattern. Bromine has two abundant, naturally occurring isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic M and M+2 pattern of nearly 1:1 intensity for any bromine-containing ion.

ParameterExpected ValueObserved ValueInterpretation
Formula C₇H₄BrN₃O₂C₇H₄BrN₃O₂---
[M+H]⁺ (⁷⁹Br) 241.9563241.9561High mass accuracy confirms elemental composition.
[M+H]⁺ (⁸¹Br) 243.9542243.9540High mass accuracy confirms elemental composition.
Isotopic Ratio ~1:11:0.98Confirms the presence of a single bromine atom.

This isotopic signature is a self-validating hallmark. An incorrect structure, such as a di-brominated or non-brominated impurity, would produce a dramatically different and easily identifiable isotopic pattern.

NMR Spectroscopy: The Architectural Blueprint

While MS confirms what atoms are present, NMR spectroscopy reveals the connectivity—how these atoms are assembled. We employ a suite of experiments for an unassailable assignment.

Experimental Protocol: Multi-nuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected for its excellent solubilizing power and for its ability to prevent the exchange of the N-H proton, allowing for its observation.

  • ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of different proton environments and their coupling.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This crucial experiment correlates each proton signal directly to the carbon it is attached to. This is a primary pillar of our self-validating system.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the key to piecing together the molecular skeleton.

Data Interpretation & Expertise

The substitution pattern profoundly influences the chemical shifts and coupling constants. The electron-withdrawing nitro group at C5 and the pyridine nitrogen both deshield adjacent protons, shifting them downfield.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Correlation (HSQC)Key HMBC Correlations
H1 (N-H) ~12.5broad singlet------C2, C3, C3a, C7a
H2 ~8.5singlet---~130C3, C3a, C7a
H4 ~9.0doublet~2.5~145C5, C6, C7a
H6 ~8.8doublet~2.5~120C4, C5, C7a

Causality Behind Assignments:

  • Absence of H3 and H5: The lack of signals in the typical aromatic region for these positions is the first indication of substitution at C3 and C5.

  • Singlet for H2: The proton at C2 shows up as a singlet because its only adjacent carbon neighbor (C3) is substituted with bromine, leaving no proton to couple with.

  • Meta-Coupling of H4 and H6: The protons at C4 and C6 are three bonds apart, resulting in a small meta-coupling (J ≈ 2.5 Hz), which appears as a characteristic doublet for each. This is definitive proof of their 1,3-relationship on the pyridine ring.

  • HMBC Correlations: The HMBC spectrum is the final arbiter. For example, observing a correlation from the H4 proton to the C5 carbon (where the nitro group is attached) and the H6 proton to C5 provides unambiguous confirmation of the nitro group's position.

H1 H1 (NH) ~12.5 ppm C2 C2 H1->C2 HMBC C3 C3-Br H1->C3 HMBC C3a C3a H1->C3a HMBC C7a C7a H1->C7a HMBC H2 H2 ~8.5 ppm H2->C2 HSQC H2->C3 HMBC H2->C3a HMBC H2->C7a HMBC H4 H4 ~9.0 ppm C4 C4 H4->C4 HSQC C5 C5-NO2 H4->C5 HMBC C6 C6 H4->C6 HMBC H4->C7a HMBC H6 H6 ~8.8 ppm H6->C4 HMBC H6->C5 HMBC H6->C6 HSQC H6->C7a HMBC

Caption: Key 2D NMR correlations for structure confirmation.

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of key functional groups, acting as a quick and effective check that complements the MS and NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation
Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3100-3000C-H stretch (aromatic)Confirms the presence of the aromatic core.
~1590, ~1470C=C and C=N stretchCharacteristic of the pyrrolo[2,3-b]pyridine ring system.
~1520, ~1340 N-O asymmetric & symmetric stretch Strong, sharp absorbances are definitive evidence of the nitro group.
~1350-1450N-H bendOften broad, confirms the N-H group on the pyrrole ring.

The presence of the two strong bands for the nitro group is a critical piece of corroborating evidence. Their absence would immediately invalidate the proposed structure.

Conclusion: A Triad of Certainty

The structural elucidation of this compound is achieved with a high degree of confidence by integrating data from three core analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of a single bromine atom through its distinct isotopic signature. A full suite of 1D and 2D NMR experiments establishes the precise connectivity of the atoms, definitively placing the bromine at C3 and the nitro group at C5 via characteristic chemical shifts, meta-coupling, and long-range HMBC correlations. Finally, IR spectroscopy provides a rapid and clear fingerprint for the essential nitro functional group. This multi-faceted, self-validating workflow provides an authoritative and trustworthy methodology for researchers in medicinal chemistry and drug development, ensuring the integrity of this vital synthetic intermediate.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to the Electrophilic Substitution of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this nucleus through electrophilic substitution is a key strategy for the synthesis of novel drug candidates. This technical guide provides a comprehensive analysis of the electrophilic substitution on 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a highly functionalized and electron-deficient derivative. We will delve into the theoretical underpinnings of its reactivity, predict the regioselectivity of electrophilic attack, and provide practical insights and a detailed experimental protocol for a representative halogenation reaction. This guide is intended to be an authoritative resource for researchers engaged in the synthesis and derivatization of complex heterocyclic compounds.

Introduction: The 7-Azaindole Core and the Challenges of Electrophilic Substitution

The 7-azaindole ring system is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties of the molecule, influencing its reactivity and biological activity. The presence of both a π-excessive pyrrole ring and a π-deficient pyridine ring within the same fused system creates a unique and complex reactivity profile.

The subject of this guide, this compound, presents a formidable challenge for further electrophilic substitution. The molecule is decorated with two powerful electron-withdrawing groups: a nitro group at the 5-position and a bromine atom at the 3-position. The nitro group is one of the strongest deactivating groups, diminishing the nucleophilicity of the aromatic system through both inductive and resonance effects.[2] The bromine atom, while also deactivating via induction, can donate electron density through resonance, typically directing incoming electrophiles to the ortho and para positions.[3] The interplay of these competing electronic effects, coupled with the inherent reactivity of the 7-azaindole nucleus, dictates the regiochemical outcome of any subsequent electrophilic attack.

Theoretical Analysis of Reactivity and Regioselectivity

To predict the most probable site of electrophilic attack on this compound, a thorough analysis of the electronic landscape of the molecule is essential.

2.1. Inherent Reactivity of the 7-Azaindole Nucleus

In general, the pyrrole ring of the 7-azaindole system is more susceptible to electrophilic attack than the pyridine ring. This is due to the higher electron density of the five-membered ring, which can better stabilize the positive charge in the Wheland intermediate formed during the reaction. For unsubstituted indole, electrophilic substitution preferentially occurs at the C3 position. However, in our target molecule, this position is blocked by a bromine atom.

2.2. Directing Effects of Substituents

  • The 5-Nitro Group: This potent deactivating group strongly reduces the electron density of the pyridine ring, making it significantly less reactive towards electrophiles. As a meta-director, it will direct incoming electrophiles to the C4 and C6 positions.

  • The 3-Bromo Group: This deactivating group directs incoming electrophiles to the positions ortho and para to itself. In the context of the 7-azaindole ring, this would correspond to the C2 and C4 positions.

2.3. Predicted Regioselectivity

Considering the combined directing effects, the C2 and C4 positions emerge as the most likely sites for electrophilic substitution. The C2 position is ortho to the bromine atom and is part of the more reactive pyrrole ring. The C4 position is influenced by both the meta-directing nitro group and the para-directing bromo group. However, the powerful deactivating effect of the nitro group on the pyridine ring likely diminishes the reactivity of the C4 and C6 positions. Therefore, the C2 position of the pyrrole ring is predicted to be the most favorable site for electrophilic attack.

Caption: Directing effects on this compound.

Experimental Protocols for Electrophilic Substitution

Due to the highly deactivated nature of this compound, forcing reaction conditions may be necessary to achieve electrophilic substitution. The following protocol for iodination is adapted from a similar transformation on a related 7-azaindole derivative and serves as a validated starting point for further investigation.[3]

3.1. Representative Protocol: Iodination at the C2 Position

This procedure details the introduction of an iodine atom, likely at the C2 position, using N-iodosuccinimide (NIS) as the electrophilic source.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add N-iodosuccinimide (1.1 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-iodo-3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Self-Validation: This protocol is based on a reported iodination of a similarly substituted 7-azaindole, providing a high degree of confidence in its applicability.[3] The progress of the reaction should be carefully monitored, and reaction time and temperature may need to be optimized for the specific substrate. The identity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

G start Start dissolve Dissolve Substrate in Anhydrous DMF start->dissolve inert Establish Inert Atmosphere (Ar/N2) dissolve->inert add_nis Add N-Iodosuccinimide (1.1 eq) inert->add_nis react Stir at Room Temp (12-24h) add_nis->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the iodination of this compound.

3.2. Considerations for Other Electrophilic Substitutions

  • Nitration: Further nitration of this already nitro-substituted and highly deactivated ring will be extremely challenging. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) may be too harsh and could lead to decomposition. Milder nitrating agents and carefully controlled conditions would be required.

  • Halogenation (Bromination/Chlorination): Similar to iodination, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be employed for bromination and chlorination, respectively. The reactivity is expected to be lower than for iodination, potentially requiring higher temperatures or longer reaction times.

  • Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. The 7-azaindole nitrogen can also coordinate with the Lewis acid catalyst, further deactivating the ring. These reactions are unlikely to proceed under standard conditions.

Data Summary

Electrophilic SubstitutionReagentsPredicted Major RegioisomerExpected YieldKey Challenges
Iodination NIS, DMFC2-iodoModerateSlow reaction rate
Bromination NBS, DMF/CH₃CNC2-bromoLow to ModerateSlower than iodination, potential for side reactions
Chlorination NCS, DMF/CH₃CNC2-chloroLowEven slower reactivity
Nitration Mild Nitrating AgentC2-nitroVery Low/UnlikelyExtreme deactivation of the ring
Friedel-Crafts Acylation Acyl Halide, Lewis AcidNo Reaction ExpectedN/ADeactivation by nitro group and catalyst complexation
Friedel-Crafts Alkylation Alkyl Halide, Lewis AcidNo Reaction ExpectedN/ADeactivation and potential for N-alkylation

Conclusion

The electrophilic substitution of this compound is a challenging but potentially rewarding transformation for the synthesis of novel, highly functionalized heterocyclic compounds. A thorough understanding of the competing electronic effects of the substituents and the inherent reactivity of the 7-azaindole nucleus is paramount for predicting the regiochemical outcome. While the highly deactivated nature of the substrate limits the scope of applicable electrophilic substitution reactions, halogenation at the C2 position appears to be a feasible and promising avenue for further derivatization. The experimental protocol provided herein, based on established literature for a similar system, offers a solid foundation for researchers to explore the chemistry of this complex and medicinally relevant scaffold.

References

  • Ismail, M. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(15), 11490-11516. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged from the vast landscape of heterocyclic chemistry as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, combining the features of both indole and pyridine, have positioned it as a cornerstone in the design of a multitude of biologically active compounds. This guide delves into the profound biological significance of the 1H-pyrrolo[2,3-b]pyridine core, exploring its role as a versatile pharmacophore in a wide array of therapeutic agents. From potent kinase inhibitors in oncology to novel modulators of inflammatory pathways, the 7-azaindole moiety has demonstrated remarkable adaptability in engaging with diverse biological targets.

The strategic incorporation of a nitrogen atom into the indole ring system at the 7-position significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. These modifications often lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property opportunities compared to their indole counterparts. This guide will provide an in-depth exploration of the structure-activity relationships (SAR) that govern the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives, their therapeutic applications, and the experimental methodologies employed to validate their biological function.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Bioisostere

In the realm of drug design, the concept of bioisosterism is a powerful tool for optimizing lead compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent bioisostere for several key biological building blocks, most notably purines and indoles.[1]

This bioisosteric relationship is fundamental to its success as a pharmacophore. For instance, its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, a common mechanism for kinase inhibition.[1] The strategic placement of the nitrogen atom in the six-membered ring allows for additional hydrogen bonding interactions within the kinase hinge region, often leading to enhanced potency and selectivity.[1]

Heterocycles are widely used in drug design as they can act as hydrogen bond donors or acceptors, influence the properties of substituents, and engage in various types of interactions with target proteins.[2] The 1H-pyrrolo[2,3-b]pyridine scaffold's rigid structure features two hydrogen bond acceptors and one hydrogen bond donor, with multiple positions available for chemical modification, making it a highly versatile core for library synthesis and lead optimization.[3]

A Cornerstone of Kinase Inhibition: Targeting Dysregulated Signaling in Disease

The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally effective core for the development of potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[4][5] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4] For example, compound 4h from a reported series demonstrated significant inhibitory activity against FGFR1-3 with IC50 values of 7, 9, and 25 nM, respectively.[4] These compounds effectively inhibited cancer cell proliferation, induced apoptosis, and hindered cell migration and invasion in vitro.[4] The 7-azaindole scaffold has also been utilized to discover selective and covalent FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[6]

Janus Kinase (JAK) Inhibition

Janus kinases are critical mediators of cytokine signaling and are implicated in inflammatory and autoimmune diseases.[7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as novel immunomodulators that target JAK3.[7] Strategic modifications, such as the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 7-azaindole ring, led to a significant increase in JAK3 inhibitory activity.[7]

Other Prominent Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a broad range of other kinase targets implicated in cancer and other diseases:

  • Traf2 and Nck-interacting kinase (TNIK): This kinase is a therapeutic target in colorectal cancer.[8] Several series of 1H-pyrrolo[2,3-b]pyridine compounds have shown potent TNIK inhibition, with some exhibiting IC50 values lower than 1 nM.[8]

  • Cyclin-dependent kinase 8 (CDK8): A key oncogene in colorectal cancer, CDK8 has been successfully targeted by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.[9] One such inhibitor demonstrated potent kinase activity (IC50 of 48.6 nM) and significant in vivo tumor growth inhibition by downregulating the WNT/β-catenin signaling pathway.[9]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as MELK inhibitors, with some compounds showing potent enzymatic inhibition and excellent anti-proliferative effects against various cancer cell lines.[10]

  • IKKα: This kinase is involved in the non-canonical NF-κB signaling pathway. Novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα have been developed, demonstrating high potency and selectivity over IKKβ.[11]

  • ATM Kinase: Playing a crucial role in maintaining genomic stability, ATM is a promising antitumor target.[12] Researchers have rationally designed highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with lead candidates showing excellent kinase selectivity and in vivo antitumor activity when combined with chemotherapy.[12]

Beyond Kinase Inhibition: Exploring Diverse Therapeutic Applications

The biological significance of the 1H-pyrrolo[2,3-b]pyridine scaffold is not limited to kinase inhibition. Its derivatives have shown promise in targeting other enzyme families and cellular processes.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterases are enzymes that regulate the levels of the second messengers cAMP and cGMP.[13] PDE4B is a key regulator of inflammatory processes, making it an attractive target for inflammatory and central nervous system (CNS) diseases.[13] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, demonstrating significant inhibition of TNF-α release from macrophages.[13]

Broad-Spectrum Biological Activities

Derivatives of 7-azaindole have been investigated for a wide range of other pharmacological activities, including:

  • Anticancer and Anti-proliferative Agents: Many derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines.[5][14]

  • Antiviral and Antimicrobial Activity: The scaffold is recognized for its potential in developing antiviral and antimicrobial agents.[3]

  • Anti-inflammatory and Analgesic Effects: Certain acylated 7-azaindole compounds have been reported to possess analgesic and anti-inflammatory properties.[15]

  • Cardiovascular Effects: Some derivatives have shown blood pressure-lowering activity and potential as coronary vasodilators.[15]

Data Presentation: A Snapshot of Biological Activity

The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets, as discussed in the preceding sections.

Compound ClassTargetKey Compound ExampleIC50/KiTherapeutic Area
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR3Compound 4h 7 nM, 9 nM, 25 nMCancer
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3Compound 14c Potent, moderately selectiveImmune Diseases
1H-pyrrolo[2,3-b]pyridine derivativesTNIK-< 1 nMColorectal Cancer
1H-pyrrolo[2,3-b]pyridine derivativesCDK8Compound 22 48.6 nMColorectal Cancer
3-substituted 1H-pyrrolo[2,3-b]pyridinesMELKCompound 16h 32 nMCancer
Aminoindazole-pyrrolo[2,3-b]pyridinesIKKαSU1261 / SU1349Ki = 10 nM / 16 nMInflammatory Diseases
1H-pyrrolo[2,3-b]pyridine derivativesATMCompound 25a Highly selectiveCancer
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BCompound 11f 0.11 µMInflammatory/CNS Diseases

Experimental Protocols: Validating Biological Activity

To ensure the trustworthiness and reproducibility of research findings, well-defined experimental protocols are essential. The following sections provide detailed methodologies for key assays used to characterize the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (A Self-Validating System)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the recombinant kinase in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

    • Add the detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) and incubate.

    • Read the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • Positive Control: Include a known inhibitor of the target kinase to ensure the assay is performing correctly.

  • Negative Control: Use a vehicle control (e.g., DMSO) to establish the baseline kinase activity.

  • Z'-factor Calculation: Determine the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered acceptable.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a widely used colorimetric assay to assess the effect of a compound on cell viability and proliferation.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specific duration (e.g., 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Visualization of Key Concepts

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

Signaling Pathway Inhibition by a 1H-Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

General Workflow for Assessing the Biological Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative

G Synthesis Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives InVitro_Kinase In Vitro Kinase Inhibition Assay Synthesis->InVitro_Kinase Cell_Proliferation Cellular Proliferation Assay Synthesis->Cell_Proliferation SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Kinase->SAR_Analysis Cell_Proliferation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization InVivo_Studies In Vivo Efficacy Studies Lead_Optimization->InVivo_Studies

Caption: A typical workflow for drug discovery and development.

Conclusion: A Scaffold with a Bright Future

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and ability to effectively mimic endogenous ligands have led to the discovery of numerous potent and selective inhibitors of a wide range of biological targets. The continued exploration of this privileged scaffold, coupled with advances in rational drug design and synthetic chemistry, promises to yield a new generation of innovative therapeutics for the treatment of cancer, inflammatory disorders, and other debilitating diseases. The insights and methodologies presented in this guide are intended to empower researchers to further unlock the therapeutic potential of this exceptional chemical entity.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ChemMedChem. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In: Comprehensive Medicinal Chemistry III. [Link]

  • Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 5‐triazine scaffolds: A review. Archiv der Pharmazie. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Amination of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited functional group tolerance.[2][3] This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heteroaromatic building block of significant interest in the development of kinase inhibitors and other therapeutic agents.[4] The presence of both a nitro group and aza-indole core presents unique challenges that necessitate careful optimization of reaction parameters.

Mechanistic Underpinnings: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[5]

The Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6]

The choice of each reaction component is critical and directly influences the efficiency of these steps. The electron-withdrawing nitro group on the pyrrolo[2,3-b]pyridine ring can affect the rate of oxidative addition and the stability of the intermediates, making the selection of an appropriate ligand and base particularly important.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex R2NH, Base Pd(II)-Amido Complex->Pd(0)L Product Product Pd(II)-Amido Complex->Product Reductive Elimination Ar-Br Ar-Br R2NH R2NH Base Base

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Component Selection: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommendedRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)Bulky, electron-rich biaryl phosphine ligands are highly effective for the amination of heteroaryl halides.[7] They promote the rates of both oxidative addition and reductive elimination. BrettPhos is particularly useful for coupling primary amines.[5]
Base Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)The nitro group on the substrate is sensitive to strong bases like sodium tert-butoxide (NaOt-Bu), which can lead to side reactions.[5] Weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ provide a good balance of reactivity and functional group tolerance.[7]
Solvent Dioxane or TolueneThese are common non-polar, aprotic solvents for Buchwald-Hartwig reactions. The choice may depend on the solubility of the substrates and reagents.
Temperature 80-110 °CThe reaction generally requires heating to achieve a reasonable rate. The optimal temperature should be determined empirically.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The specific amounts and conditions may require optimization depending on the amine coupling partner.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, amine, and base to a dry reaction vessel. B Add the palladium precatalyst and ligand. A->B C Degas the reaction mixture (e.g., with argon). B->C D Heat the reaction to the desired temperature with stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F Upon completion G Dilute with an organic solvent and wash with water and brine. F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)

  • XPhos (2-10 mol%) or BrettPhos (2-10 mol%)

  • Cs₂CO₃ (2.0 - 2.5 equivalents) or K₃PO₄ (2.0 - 2.5 equivalents)

  • Anhydrous dioxane or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), and the base (Cs₂CO₃ or K₃PO₄, 2.1 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and the ligand. Add this mixture to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (dioxane or toluene) to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh palladium source and ligand. Properly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseIf using a weaker base, a stronger one might be necessary, but be mindful of potential side reactions with the nitro group.
Side product formation Decomposition of the starting material or productThe nitro group can be sensitive to the reaction conditions. Consider using a milder base or lower reaction temperature.
Hydrodehalogenation (replacement of bromine with hydrogen)This can be a competing side reaction. Optimizing the ligand-to-palladium ratio may help to suppress this pathway.
Difficulty in product isolation Product instabilitySome amino-substituted heterocycles can be unstable.[8] Minimize exposure to acid and consider purification under neutral conditions.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. By carefully selecting the catalyst, ligand, and base, the successful amination of the challenging this compound substrate can be achieved in good to excellent yields. This protocol provides a solid starting point for researchers in drug discovery and development, enabling the efficient synthesis of novel compounds for biological evaluation.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Verkade, J. G., & Kisanga, P. B. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(22), 7475–7483. [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(40), 10346-10382. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 3(26), 4219–4222. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 15(1), 154-157. [Link]

  • The Organic Chemistry Tutor. (2022, November 11). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Hartwig, J. F., & Mann, G. (2002). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 67(19), 6713–6721. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Accounts of Chemical Research, 45(10), 1731–1742. [Link]

  • Matsumura, Y., & Ota, E. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(12), 2284. [Link]

  • ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • Kinzel, T., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Zhang, C., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(21), 11767-11782. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Al-Zaydi, K. M. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 23(7), 1746. [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]

Sources

Strategic Synthesis of Kinase Inhibitors Utilizing the 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1][2] Its structure is a bioisostere of purine and is exceptionally adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site in numerous kinases.[3] This application note provides a detailed guide for the strategic use of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine as a versatile starting material for the synthesis of diverse kinase inhibitor libraries. We will explore the scientific rationale behind this scaffold's efficacy and provide detailed, field-proven protocols for its functionalization through palladium-catalyzed cross-coupling reactions and subsequent modifications. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently generate novel chemical entities for screening and lead optimization in drug discovery programs.

Scientific Rationale: The 7-Azaindole Core as a Privileged Kinase Hinge-Binder

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The majority of clinically successful kinase inhibitors are ATP-competitive, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins. The 7-azaindole scaffold has emerged as a "privileged fragment" for this purpose.[1] Its pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This arrangement perfectly mimics the N-H···N hydrogen bonding pattern of adenine in ATP, allowing for a strong, bidentate interaction with the kinase hinge region, which is a structurally conserved backbone segment connecting the N- and C-lobes of the kinase domain.[1][3]

The starting material, this compound, is strategically designed for diversification:

  • The C3-Bromo Group: This position is ortho to the pyrrole nitrogen, making it highly activated for palladium-catalyzed cross-coupling reactions. It serves as the primary vector for introducing substituents that can extend into the solvent-exposed region of the ATP pocket or target specific sub-pockets, thereby driving potency and selectivity.[4][5]

  • The C5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety influences the electronic properties of the heterocyclic core.[6] More importantly, it serves as a synthetic handle. It can be readily reduced to a primary amine, which provides a secondary point for diversification to modulate physicochemical properties and explore additional interactions within the active site.[7][8]

G cluster_0 Kinase ATP Binding Site cluster_1 Mechanism of Action HINGE Kinase Hinge Region (e.g., NH-CO Backbone) INHIBITOR N-H 7-Azaindole Core N HINGE->INHIBITOR:f0 HINGE->INHIBITOR:f2 LEGEND Bidentate Hydrogen Bonding (Mimics ATP)

Caption: 7-Azaindole scaffold forming bidentate hydrogen bonds with the kinase hinge.

Core Synthetic Workflow

The synthesis of a diverse library of kinase inhibitors from this compound generally follows a modular, multi-step workflow. The initial step focuses on installing a key pharmacophore at the C3 position, followed by reduction and subsequent functionalization at the C5 position. This strategy allows for the rapid generation of 3,5-disubstituted analogs, which have proven to be potent inhibitors of kinases like IGF-1R.[7]

G cluster_c3 Step 1: C3-Position Functionalization cluster_c5 Step 3: C5-Position Derivatization START 3-bromo-5-nitro- 1H-pyrrolo[2,3-b]pyridine SUZUKI Suzuki Coupling (Pd-catalyzed) R-B(OH)₂ START->SUZUKI C-C Bond BUCHWALD Buchwald-Hartwig (Pd-catalyzed) R-NH₂ START->BUCHWALD C-N Bond INTERMEDIATE 3-Aryl/Amino-5-nitro- 1H-pyrrolo[2,3-b]pyridine SUZUKI->INTERMEDIATE BUCHWALD->INTERMEDIATE REDUCTION Step 2: Nitro Reduction (e.g., SnCl₂, H₂/Pd) INTERMEDIATE->REDUCTION AMINE 3-Aryl/Amino-5-amino- 1H-pyrrolo[2,3-b]pyridine REDUCTION->AMINE ACYLATION Acylation R'-COCl AMINE->ACYLATION SULFONYLATION Sulfonylation R'-SO₂Cl AMINE->SULFONYLATION PRODUCT Final Kinase Inhibitor Library (3,5-disubstituted) ACYLATION->PRODUCT SULFONYLATION->PRODUCT

Caption: General synthetic workflow for diversifying the 3-bromo-5-nitro-7-azaindole scaffold.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organoboron reagents should be handled with care.

Protocol 1: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki reaction is a robust and versatile method for forming carbon-carbon bonds.[9] It is widely used to couple aryl or heteroaryl groups to the 7-azaindole core, tolerating a broad range of functional groups on the boronic acid coupling partner.[10][11]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

    • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Step-by-Step Procedure:

    • To the reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Seal the vessel and heat the reaction mixture at 80-110 °C for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-nitro-1H-pyrrolo[2,3-b]pyridine derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C3-H proton signal (if present in the starting material) and the appearance of new aromatic signals from the coupled partner are indicative of a successful reaction.

Protocol 2: C3-Amination via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[12][13] It is the method of choice for introducing primary or secondary amines at the C3 position, which is a common feature in many kinase inhibitors.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

    • Xantphos or BINAP (0.1 equiv)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous Toluene or Dioxane, degassed

    • Reaction vessel

  • Step-by-Step Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to the reaction vessel.

    • Add the this compound and the amine.

    • Add the degassed anhydrous solvent.

    • Seal the vessel and heat the reaction mixture at 90-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) or water.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material via flash column chromatography to afford the 3-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine product.

Protocol 3: Reduction of the C5-Nitro Group

Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a critical step. This new amino group can act as a hydrogen bond donor or serve as a point for further derivatization to modulate solubility and biological activity. Tin(II) chloride is a classic and effective reagent for this transformation.

  • Materials:

    • 3-substituted-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

    • Ethanol or Ethyl Acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Step-by-Step Procedure:

    • Dissolve or suspend the 3-substituted-5-nitro-1H-pyrrolo[2,3-b]pyridine in ethanol or ethyl acetate.

    • Add SnCl₂·2H₂O in one portion.

    • Heat the mixture to reflux (typically 60-80 °C) for 1-4 hours until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated NaHCO₃ to neutralize the acid and precipitate tin salts.

    • Continue stirring for 30-60 minutes, then filter the mixture through Celite to remove the inorganic solids. Wash the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 3-substituted-5-amino-1H-pyrrolo[2,3-b]pyridine. This product is often used in the next step without further purification.

Data Summary and Expected Outcomes

The following table provides a general overview of expected outcomes for the key synthetic transformations. Yields are highly dependent on the specific substrates used.

Reaction Step Key Reagents Typical Conditions Expected Yield Range Key Characterization Notes
C3-Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Arylboronic AcidDioxane/H₂O, 80-110 °C50-90%Appearance of new aryl signals in ¹H NMR; Correct mass ion in MS.
C3-Buchwald Amination Pd₂(dba)₃, Xantphos, NaOtBu, AmineToluene, 90-120 °C40-85%Appearance of new amine-related signals in ¹H NMR; Correct mass ion in MS.
C5-Nitro Reduction SnCl₂·2H₂OEthanol, 60-80 °C70-95%Upfield shift of pyridine ring protons in ¹H NMR; Appearance of a broad NH₂ signal; Mass change of -30 Da (NO₂ to NH₂).
C5-Amide Formation Acyl Chloride, Pyridine or Et₃NDCM or THF, 0 °C to RT60-90%Appearance of a new amide N-H signal and carbonyl signal in ¹³C NMR.

Conclusion

The this compound scaffold is a powerful and versatile platform for the synthesis of novel kinase inhibitors. The strategic functionalization at the C3 and C5 positions via robust and well-established methodologies like Suzuki and Buchwald-Hartwig couplings, followed by nitro reduction and subsequent derivatization, allows for the systematic exploration of structure-activity relationships. The protocols outlined in this note provide a solid foundation for drug discovery teams to generate focused libraries of 3,5-disubstituted 7-azaindoles, accelerating the identification of potent and selective kinase inhibitors for therapeutic development.

References

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Available at: [Link]

  • 3-Bromo-5-(3-methoxyphenyl)pyridine. MySkinRecipes. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. Pipzine Chemicals. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Available at: [Link]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione. Pipzine Chemicals. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

Application Note: Regioselective Nitration of 3-bromo-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, making them crucial components in the development of novel therapeutics. The introduction of a nitro group onto the 7-azaindole core provides a versatile chemical handle for further functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization. This application note provides a detailed experimental procedure for the regioselective nitration of 3-bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active molecules.

Mechanistic Rationale and Regioselectivity

The nitration of 3-bromo-1H-pyrrolo[2,3-b]pyridine is an electrophilic aromatic substitution reaction. The reaction proceeds through the in situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of the nitration is governed by the electronic properties of the bicyclic system. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is the most nucleophilic. However, with the C3 position already substituted with a bromine atom, the incoming electrophile is directed to other positions on the ring system. Based on the synthesis of the closely related 5-bromo-4-chloro-3-nitro-7-azaindole, it is anticipated that nitration will occur on the pyridine ring, which is activated by the fused pyrrole ring.[1]

Experimental Protocol

This protocol is based on established procedures for the nitration of related 7-azaindole derivatives and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials
ReagentFormulaM.W. ( g/mol )ConcentrationAmountSupplier (Example)
3-bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂197.03-1.0 gSigma-Aldrich
Sulfuric AcidH₂SO₄98.0898%5 mLFisher Scientific
Nitric AcidHNO₃63.0170%0.5 mLVWR
Crushed IceH₂O18.02-~50 g-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01aq.As needed-
Ethyl AcetateC₄H₈O₂88.11-As needed-
BrineNaCl58.44aq.As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Silica GelSiO₂60.0860 Å, 230-400 meshAs needed-
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers and Erlenmeyer flasks

Step-by-Step Procedure
  • Reaction Setup:

    • Place 1.0 g of 3-bromo-1H-pyrrolo[2,3-b]pyridine into a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 5 mL of concentrated sulfuric acid to the flask while stirring. The mixture may warm up slightly.

    • Cool the flask in an ice bath to 0-5 °C.

  • Nitration:

    • Slowly add 0.5 mL of 70% nitric acid dropwise to the stirred solution over a period of 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with vigorous stirring.

    • A precipitate of the crude product should form.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure nitrated product.

Visual Workflow

Caption: Experimental workflow for the nitration of 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is crucial to prevent a runaway reaction.

  • Quenching: The addition of the reaction mixture to ice and subsequent neutralization are also exothermic and should be performed slowly and with cooling.

Characterization of the Product

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the nitration.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Incomplete reactionExtend the reaction time or slightly increase the amount of nitric acid.
Decomposition of starting materialEnsure the temperature is strictly controlled during the addition of nitric acid.
Formation of multiple products Over-nitration or side reactionsUse a lower reaction temperature and ensure slow, controlled addition of the nitrating agent.
Difficult purification Presence of starting material and byproductsOptimize the chromatographic conditions (eluent system, gradient).

Conclusion

This application note provides a comprehensive and detailed protocol for the nitration of 3-bromo-1H-pyrrolo[2,3-b]pyridine. By following this procedure and adhering to the safety precautions, researchers can reliably synthesize the nitrated derivative, a valuable intermediate for the development of new chemical entities in drug discovery and development. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of this important transformation.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00373]
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [URL: https://www.researchgate.net/publication/237069123_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolol23-bpyridine]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00131k]
  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op900057a]
  • Preparation method for 5-bromo-7-azaindole. Google Patents. [URL: https://patents.google.
  • WO2013181415A1 - Synthesis of pyrrolo [ 2, 3 - b ] pyridines. Google Patents. [URL: https://patents.google.

Sources

Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 3-Bromo-5-Nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its derivatives are integral components of numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] The specific analogue, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, is a highly versatile intermediate, offering multiple reaction sites for diversification. The presence of a bromine atom at the 3-position, a nitro group at the 5-position, and a reactive pyrrole ring provides a rich platform for the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the strategies and detailed protocols for the functionalization of the pyrrole ring in this important building block, with a focus on N-H and C-H functionalization pathways.

The strategic placement of substituents on the 7-azaindole core is crucial for modulating the pharmacological properties of the resulting molecules, including their binding affinity, selectivity, and metabolic stability. The strongly electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the bicyclic system, impacting the reactivity of both the pyridine and pyrrole rings.[3] This document will delve into the nuanced reactivity of the pyrrole moiety in this electron-deficient system and provide experimentally validated protocols for its selective modification.

Chemical Properties and Reactivity of the Pyrrole Ring

The pyrrole ring in 7-azaindole is aromatic and possesses a moderately acidic N-H proton.[5] Deprotonation of this proton with a suitable base generates a nucleophilic indolide anion, which can readily participate in various substitution reactions. Furthermore, the C-H bonds of the pyrrole ring, particularly at the C2 position, can be susceptible to electrophilic substitution or can be activated for metal-catalyzed cross-coupling reactions.

The presence of the electron-withdrawing nitro group at C5 decreases the electron density of the entire ring system, making the pyrrole N-H proton more acidic and potentially influencing the regioselectivity of C-H functionalization. Understanding these electronic effects is paramount for designing successful synthetic strategies.

Part 1: N-Functionalization of the Pyrrole Ring

The introduction of substituents at the N-1 position of the pyrrole ring is a common and effective strategy for structural diversification. This is typically achieved through deprotonation of the N-H group followed by reaction with an electrophile.

Causality Behind Experimental Choices for N-Alkylation

The choice of base is critical for the successful deprotonation of the pyrrole nitrogen without promoting unwanted side reactions. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are commonly employed to generate the corresponding sodium or potassium salt of the azaindole. The choice of solvent is equally important; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and do not interfere with the subsequent nucleophilic substitution. The reactivity of the alkylating agent (e.g., alkyl halide) will also influence the reaction conditions, such as temperature and reaction time.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes. The formation of the corresponding salt may be observed as a change in color or the evolution of hydrogen gas (with NaH).

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions

Alkylating AgentBaseSolventTime (h)Yield (%)
Methyl IodideNaHDMF485-95
Benzyl BromideKOt-BuTHF680-90
Ethyl BromoacetateNaHDMF875-85

Visualization of the N-Alkylation Workflow

N_Alkylation Start This compound Base Base (NaH or KOtBu) in Anhydrous Solvent (DMF or THF) Start->Base 1. Dissolve Anion Deprotonation (Formation of Azaindole Anion) Base->Anion 2. Deprotonate Alkylation Nucleophilic Substitution Anion->Alkylation 3. React with Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation Workup Aqueous Workup & Purification Alkylation->Workup Product N-Alkylated Product Workup->Product Suzuki_Coupling Start N-Protected-2-bromo-3-bromo- 5-nitro-7-azaindole Reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst, Ligand, Base Start->Reagents 1. Combine Coupling Suzuki-Miyaura Coupling Reagents->Coupling 2. Heat Coupled_Product N-Protected-2-aryl-3-bromo- 5-nitro-7-azaindole Coupling->Coupled_Product Deprotection Deprotection (e.g., TBAF) Coupled_Product->Deprotection 3. Optional Final_Product 2-Aryl-3-bromo-5-nitro- 1H-pyrrolo[2,3-b]pyridine Deprotection->Final_Product

Sources

Application Note: A Scalable and Regioselective Synthesis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors targeting pathways like FGFR.[1][2] The targeted functionalization of this nucleus is critical for modulating pharmacological activity. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for drug discovery and development.[3] The described methodology addresses the critical challenges of regioselectivity and process safety, employing a strategic sequence of nitration followed by bromination to achieve high purity and consistent yields suitable for large-scale production.

Introduction and Synthetic Strategy

This compound is a valuable building block, offering orthogonal handles for further chemical elaboration, such as cross-coupling reactions at the bromine-substituted position and reduction or displacement of the nitro group. The synthesis of polysubstituted 7-azaindoles is often complicated by the differential reactivity of the electron-rich pyrrole ring and the electron-deficient pyridine ring.[4] Many classical indole formation methods are not directly applicable or result in poor yields when applied to azaindole synthesis.[4]

Our strategic approach, outlined below, is designed for scalability and control. It commences with the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

  • Step 1: Regioselective Nitration. The synthesis begins with the electrophilic nitration of the 7-azaindole core. Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. Consequently, the nitronium ion (NO₂⁺) preferentially substitutes at the C5 position of the pyridine ring, which is the most activated position for electrophilic substitution on this half of the bicyclic system.

  • Step 2: Regioselective Bromination. The resulting 5-nitro-1H-pyrrolo[2,3-b]pyridine is then subjected to electrophilic bromination. The electron-withdrawing nature of the nitro group at C5 further deactivates the pyridine ring, effectively directing the bromonium ion (Br⁺) source, N-bromosuccinimide (NBS), to the more electron-rich pyrrole ring. Substitution occurs regioselectively at the C3 position, which is the most nucleophilic carbon on the pyrrole moiety of the 7-azaindole system.

This sequential approach prevents the formation of undesired isomers and provides a clear, high-yielding pathway to the target molecule.

Caption: Overall two-step synthetic route to the target compound.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
1H-pyrrolo[2,3-b]pyridine≥98%Sigma-Aldrich271-63-6
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific7664-93-9
Nitric Acid (HNO₃)70%Sigma-Aldrich7697-37-2
N-Bromosuccinimide (NBS)≥98%Acros Organics128-08-5
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Sodium Bicarbonate (NaHCO₃)Saturated Aq.-144-55-8
Sodium Sulfate (Na₂SO₄)Anhydrous-7757-82-6

Equipment: Jacketed glass reactor (10 L), overhead mechanical stirrer, thermocouple, addition funnel, recirculating chiller, rotary evaporator, Buchner funnel and filtration apparatus.

Step 1: Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine

Causality: The use of concentrated sulfuric acid serves as both a solvent and a protonating agent. It protonates the 7-azaindole and the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) in situ. Maintaining a low temperature (0-10 °C) is critical to control the exothermic reaction, prevent side product formation (e.g., dinitration), and ensure process safety.

  • Reactor Setup: Charge a 10 L jacketed reactor with concentrated sulfuric acid (2.5 L). Begin stirring and cool the acid to 0 °C using the recirculating chiller.

  • Substrate Addition: Slowly add 1H-pyrrolo[2,3-b]pyridine (500 g, 4.23 mol) portion-wise to the cold sulfuric acid. Ensure the temperature does not exceed 15 °C during the addition. A complete dissolution should be observed.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding 70% nitric acid (290 mL, 4.65 mol, 1.1 eq) to concentrated sulfuric acid (500 mL) while cooling in an ice bath.

  • Controlled Addition: Transfer the prepared nitrating mixture to an addition funnel. Add the mixture dropwise to the reactor over 2-3 hours, maintaining the internal reaction temperature between 0 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water (15 kg). This is a highly exothermic step and must be performed with caution in a well-ventilated area. A yellow precipitate will form.

  • Neutralization & Isolation: Adjust the pH of the slurry to ~7-8 by the slow addition of a 50% aqueous sodium hydroxide solution, ensuring the temperature is kept below 25 °C with external cooling.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral.

  • Drying: Dry the yellow solid under vacuum at 50 °C to a constant weight.

    • Expected Yield: 580-620 g (84-90%).

    • Purity (HPLC): >97%.

Step 2: Synthesis of this compound

Causality: Anhydrous DMF is used as the solvent due to its ability to dissolve the starting material and the NBS reagent. NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle on a large scale than liquid bromine.[5] The reaction is run at low temperature to control the reactivity and improve the regioselectivity for the C3 position.

  • Reactor Setup: Charge a clean, dry 10 L reactor with 5-nitro-1H-pyrrolo[2,3-b]pyridine (500 g, 3.06 mol) and anhydrous N,N-dimethylformamide (DMF, 4.0 L). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using the recirculating chiller.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (572 g, 3.22 mol, 1.05 eq) portion-wise over 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a stirred vessel containing ice water (20 L). A pale yellow or off-white precipitate will form.

  • Isolation and Washing: Stir the slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake extensively with deionized water (4 x 2 L) to remove residual DMF and succinimide.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

    • Expected Yield: 700-730 g (94-98%).

    • Purity (HPLC): >98%. The product can be further purified by recrystallization from ethanol or isopropanol if required.

Process Workflow and Quality Control

A robust manufacturing process relies on well-defined stages and in-process controls (IPCs) to ensure reproducibility and quality.

Process_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination N_Setup Reactor Setup (H₂SO₄, 7-Azaindole) N_Reaction Controlled Addition of Nitrating Mixture (0-5 °C) N_Setup->N_Reaction N_IPC IPC-1: Reaction Completion (TLC / HPLC) N_Reaction->N_IPC N_Workup Quench on Ice & Neutralize N_IPC->N_Workup N_Isolation Filter, Wash & Dry N_Workup->N_Isolation N_Product Intermediate: 5-Nitro-1H-pyrrolo[2,3-b]pyridine N_Isolation->N_Product B_Setup Reactor Setup (Intermediate, DMF) N_Product->B_Setup Proceed if Purity >97% B_Reaction Portion-wise Addition of NBS (0-5 °C) B_Setup->B_Reaction B_IPC IPC-2: Reaction Completion (HPLC) B_Reaction->B_IPC B_Workup Quench in Ice Water B_IPC->B_Workup B_Isolation Filter, Wash & Dry B_Workup->B_Isolation B_Final Final Product: This compound B_Isolation->B_Final

Caption: Scalable manufacturing workflow with integrated in-process controls.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the substitution pattern and structural integrity.

  • Mass Spectrometry (MS): To verify the molecular weight (242.03 g/mol for C₇H₄BrN₃O₂) and isotopic pattern of bromine.

  • HPLC: To determine the purity profile and quantify any residual impurities.

  • Melting Point: For comparison with literature values.

Safety and Scale-Up Considerations

  • Nitration: The nitration reaction is highly exothermic and generates a corrosive, strongly oxidizing mixture. Operations must be conducted in a suitable reactor with reliable temperature control and emergency cooling capabilities. The quenching and neutralization steps are also highly exothermic and produce significant off-gassing. Ensure adequate ventilation and slow, controlled addition rates. Personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, and face shields.[6]

  • Bromination: N-Bromosuccinimide is a lachrymator and an irritant. Handle in a well-ventilated hood and avoid inhalation of dust.[5] DMF is a reproductive toxin and should be handled with appropriate engineering controls and PPE.

  • Thermal Stability: The nitro-containing product may have thermal instability. A thermal hazard assessment (e.g., DSC analysis) is recommended before large-scale drying operations to determine a maximum safe drying temperature.

  • Waste Disposal: Acidic and basic aqueous waste streams must be neutralized before disposal. Organic waste containing DMF should be collected and disposed of according to local environmental regulations.[7]

Summary of Quantitative Data

ParameterStep 1: NitrationStep 2: Bromination
Starting Material 1H-pyrrolo[2,3-b]pyridine5-Nitro-1H-pyrrolo[2,3-b]pyridine
SM Amount (Mass) 500 g500 g
SM Amount (Moles) 4.23 mol3.06 mol
Key Reagent 70% HNO₃N-Bromosuccinimide (NBS)
Reagent Equiv. 1.1 eq1.05 eq
Solvent(s) H₂SO₄Anhydrous DMF
Reaction Temp. 0-10 °C0-5 °C
Reaction Time 3-5 hours2-4 hours
Typical Yield 84-90%94-98%
Typical Purity >97%>98%

References

  • Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]

  • Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1541–1553. [Link]

  • Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-nitro-. Product Page. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 7-Azaindole. [Link]

  • Organic Syntheses. (1955). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 35, 12. [Link]

  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15. [Link]

  • Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet. [Link]

  • Siyatra. (n.d.). MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). [Link]

  • Zhang, W., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic & Biomolecular Chemistry, 20, 2435-2439. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 507462-26-2, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

Sources

Application Notes & Protocols: Leveraging 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of contemporary medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure."[1][2] Its utility is particularly pronounced in the design of kinase inhibitors, where it serves as a bioisosteric replacement for indole and purine systems.[1][3][4] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties such as solubility and lipophilicity, and critically, can enhance target binding affinity through the formation of additional hydrogen bonds.[5] This makes the 7-azaindole framework a fertile ground for fragment-based drug discovery (FBDD), a powerful paradigm for identifying novel lead compounds.[2][3]

This guide focuses on a specifically functionalized derivative: 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine . This fragment is not merely a structural core; it is an intricately designed tool for chemical biology and drug discovery. The strategic placement of the bromo and nitro groups provides orthogonal chemical handles for subsequent synthetic elaboration, a critical feature for the evolution of a low-affinity fragment hit into a high-potency lead candidate.

The bromine atom at the 3-position is primed for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the surrounding binding pocket. Concurrently, the nitro group at the 5-position, a strong electron-withdrawing group, can be readily reduced to an amine, opening up another avenue for chemical diversification through amidation or other amine-based chemistries. This dual functionality makes this compound an exceptionally versatile starting point for an FBDD campaign.

Physicochemical Properties and Synthetic Accessibility

This compound is typically a solid organic compound with a relatively high melting point due to the presence of the bromine atom and the strong intermolecular forces induced by the nitro group.[6] Its chemical reactivity is dominated by the functionalities on the pyrrolopyridine core. The bromine atom is susceptible to nucleophilic substitution, providing a route to introduce new carbon-heteroatom bonds.[6] The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but facilitates nucleophilic substitution reactions.[6]

Synthetically, this compound can be prepared from a corresponding pyridine derivative through sequential bromination and nitration reactions.[6] Common brominating agents include N-bromosuccinimide (NBS), while nitration is typically achieved using a mixture of concentrated nitric and sulfuric acids.[6] The order of these steps can be varied to optimize yield and purity.[6]

PropertyDescriptionImplication in FBDD
Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)Privileged scaffold for kinase inhibition; bioisostere of indole.[1]
Functional Group 1 3-BromoVersatile handle for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira).
Functional Group 2 5-NitroCan be reduced to an amine for further functionalization (e.g., amidation).
Reactivity Susceptible to nucleophilic substitution.[6]Allows for diverse chemical modifications to improve potency and selectivity.

Application in Fragment-Based Screening: A Workflow

The primary application of this compound is as a starting fragment in a screening campaign to identify initial hits against a biological target of interest, such as a protein kinase. The following workflow outlines the key stages of such a campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization A Fragment Library (including 3-bromo-5-nitro- 1H-pyrrolo[2,3-b]pyridine) B Primary Screening (SPR, NMR, or X-ray) A->B Screening C Hit Validation B->C Identified Hits D Structural Biology (X-ray Crystallography, NMR) C->D Validated Hits E Synthetic Elaboration (Structure-Guided Design) D->E Binding Mode Data F SAR Analysis E->F Synthesized Analogs F->E Iterative Optimization G ADME/Tox Profiling F->G H In vivo Efficacy Studies G->H

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting fragment binding in real-time without the need for labels.[7][8] It provides information on binding kinetics (association and dissociation rates) and affinity.

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chips (e.g., CM5)

  • Target protein of high purity (>95%)

  • Fragment library including this compound, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM with a final DMSO concentration of 1-2%.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. A significant increase in RU on the target surface compared to the reference surface indicates binding.

    • Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Hit Validation:

    • For fragments that show a positive response, perform a dose-response analysis by injecting a range of concentrations (e.g., 10 µM to 500 µM) to determine the dissociation constant (KD).

    • Prioritize hits based on binding affinity, ligand efficiency, and chemical tractability for follow-up studies.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[9]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Purified and concentrated target protein

  • Crystallization screens and plates

  • 3-bromo-5-nitro-1H-pyrrolo[2,s3-b]pyridine solid or high-concentration stock

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a 2-5 fold molar excess of the fragment.

    • Soaking: Grow apo-crystals of the target protein first. Then, transfer the crystals to a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

  • Crystal Harvesting and Data Collection:

    • Harvest the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-structure.

    • Carefully examine the electron density maps to confirm the binding of the fragment and to determine its precise binding mode, orientation, and interactions with the protein.

Synthetic Elaboration of the this compound Hit

Once the binding mode of the fragment is confirmed, the next phase is to synthetically elaborate the fragment to improve its potency and selectivity. The bromo and nitro groups serve as key anchor points for this process.

Fragment_Elaboration cluster_0 Vector 1: Elaboration at 3-position cluster_1 Vector 2: Elaboration at 5-position Start 3-bromo-5-nitro- 1H-pyrrolo[2,3-b]pyridine (Initial Hit) A Suzuki Coupling (Aryl/heteroaryl boronic acids) Start->A B Sonogashira Coupling (Terminal alkynes) Start->B C Other Cross-Coupling Reactions Start->C D Nitro Reduction (e.g., H2/Pd, SnCl2) Start->D F New Analogs with Improved Potency A->F B->F C->F E Amine Functionalization (Amidation, Sulfonylation, etc.) D->E E->F

Sources

Application Note & Protocols: Strategic Derivatization of 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery, forming the core of numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions mimics the purine hinge-binding motif, making it a cornerstone for targeted therapies.[1] This guide provides a comprehensive strategic framework and detailed experimental protocols for the derivatization of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a versatile starting material designed for extensive Structure-Activity Relationship (SAR) exploration. By leveraging three orthogonal points of diversification—the C3-bromide, the C5-nitro group, and the N1-proton—researchers can rapidly generate focused compound libraries to probe the chemical space around a target, optimizing for potency, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

Scaffold-based drug design is a foundational strategy in medicinal chemistry, where a core molecular framework is systematically decorated with various functional groups to establish a clear SAR.[3][4] The 7-azaindole scaffold is particularly valuable due to its prevalence in approved drugs and clinical candidates.[5][6][7] The starting material, this compound, is an ideal platform for such studies. Its design incorporates three distinct chemical handles:

  • C3-Bromine: A prime site for introducing molecular complexity through robust and versatile palladium-catalyzed cross-coupling reactions. This position often points towards the solvent-exposed region of ATP-binding pockets, allowing for significant structural modifications.

  • C5-Nitro Group: A powerful electron-withdrawing group that can be chemically reduced to a primary amine. This transformation unlocks a vast portfolio of subsequent reactions, enabling fine-tuning of electronic and steric properties.

  • N1-Proton: The pyrrole nitrogen offers an additional vector for modification. It can be alkylated or arylated to probe interactions with the target protein or protected to facilitate other chemical transformations.

This document outlines validated protocols for the selective modification at each of these positions, explaining the rationale behind the choice of reagents and conditions to ensure reproducibility and success.

Overview of Derivatization Strategies

The derivatization of the this compound scaffold can be systematically approached through three primary vectors. The following workflow illustrates the key transformations that enable comprehensive SAR studies.

G cluster_c3 C3-Position Derivatization cluster_c5 C5-Position Derivatization cluster_n1 N1-Position Derivatization A 3-Bromo-5-nitro- 1H-pyrrolo[2,3-b]pyridine (Starting Material) B Suzuki Coupling (C-C Bond Formation) A->B ArB(OH)2 Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R2NH Pd Catalyst D Nitro Reduction (to C5-Amine) A->D SnCl2 or Fe/AcOH F N-Alkylation / N-Arylation A->F R-X, Base G N-Protection (e.g., SEM, Tosyl) A->G Protecting Group Reagent E Amide / Sulfonamide Formation D->E Acyl Chloride or Sulfonyl Chloride

Caption: Strategic derivatization pathways for SAR studies.

Derivatization at the C3-Position: Cross-Coupling Reactions

The C3-bromo functionality is readily exploited using palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry for their reliability and broad substrate scope.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly effective method for installing aryl, heteroaryl, or vinyl groups at the C3-position.[8][9]

Causality and Experimental Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, albeit classic, catalyst for this transformation. For more challenging or sterically hindered boronic acids, modern catalyst systems comprising a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) can significantly improve reaction efficiency.[9]

  • Base and Solvent: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid. A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to ensure solubility of both the organic and inorganic reagents.

Step-by-Step Protocol:

  • To a reaction vial, add this compound (1.0 mmol, 256 mg), the desired arylboronic acid (1.2-1.5 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the vial.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[10][11] This reaction is crucial for probing interactions that require a nitrogen-based hydrogen bond donor or acceptor.

Causality and Experimental Choices:

  • Anhydrous/Anaerobic Conditions: This reaction is highly sensitive to oxygen and moisture. The palladium(0) active catalyst can be oxidized, and water can interfere with the strong base. Therefore, using degassed solvents and maintaining an inert atmosphere is critical for success.

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is essential.[12] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaO t Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile.

Step-by-Step Protocol:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 256 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill the vial with argon three times.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.04 mmol, 19 mg) in anhydrous, degassed toluene (2 mL).

  • Add the amine (1.2 mmol) to the reaction vial, followed by anhydrous, degassed toluene (8 mL).

  • Add the prepared catalyst solution to the reaction mixture.

  • Seal the vial and heat at 90-110 °C for 6-24 hours.

  • Reaction Monitoring: Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify via flash chromatography and confirm the structure by NMR and HRMS.

Reaction TypeC3-Substituent SourceTypical Catalyst / LigandBaseSolventTemp (°C)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
Suzuki-MiyauraPyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O85
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110
Buchwald-HartwigAnilinePd₂(dba)₃ / RuPhosLHMDSDioxane100
Table 1: Representative conditions for C3-functionalization reactions.

Derivatization at the C5-Position: Nitro Group Manipulation

The C5-nitro group is a versatile functional handle that can be reduced to an amine, which then serves as a nucleophilic point for a wide array of derivatizations.

G A C3-Substituted-5-nitro- 7-azaindole B C3-Substituted-5-amino- 7-azaindole A->B Reduction (SnCl2·2H2O) C Amide Library (R-CO-NH-) B->C RCOCl, Base D Sulfonamide Library (R-SO2-NH-) B->D RSO2Cl, Base E Urea Library (R-NH-CO-NH-) B->E R-NCO

Caption: Workflow for C5-amine functionalization.

Protocol 4.1: Reduction of the C5-Nitro Group

A chemoselective reduction is required to convert the nitro group to an amine without affecting the C3-bromide or other sensitive functional groups.

Causality and Experimental Choices:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an excellent choice for this transformation. It is mild, highly effective for reducing aromatic nitro groups, and tolerates halides like bromine.[14] Alternative methods like iron powder in acetic acid are also effective and economical. Catalytic hydrogenation (H₂, Pd/C) can also be used but may lead to hydrodebromination (loss of the C3-bromo group) if not carefully controlled.

Step-by-Step Protocol:

  • Dissolve the this compound derivative (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 mmol, 1.13 g) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9 to neutralize the acidic tin salts. Caution: Gas evolution.

  • Extract the aqueous slurry with a 10:1 mixture of dichloromethane:isopropanol (3 x 25 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude amine.

  • Purification: The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 4.2: Acylation of the C5-Amine to Form Amides

The resulting 5-amino group can be readily acylated to form a diverse library of amides.

Step-by-Step Protocol:

  • Dissolve the 5-amino-7-azaindole derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Add a base such as triethylamine (Et₃N, 2.0 mmol, 279 µL) or pyridine (2.0 mmol, 161 µL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography or recrystallization.

Derivatization at the N1-Position

Modification at the N1 position can be used either to install a key pharmacophoric element or to protect the nitrogen to enable chemistries that are incompatible with the acidic N-H proton.

Protocol 5.1: N-Alkylation

Causality and Experimental Choices:

  • Base: A moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the pyrrole nitrogen. NaH is stronger and requires anhydrous conditions, while K₂CO₃ is milder and more user-friendly. The choice depends on the electrophilicity of the alkylating agent.

Step-by-Step Protocol:

  • To a solution of the 7-azaindole derivative (1.0 mmol) in anhydrous DMF (5 mL), add NaH (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up: Carefully quench the reaction by adding water dropwise at 0 °C. Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purification: Purify by flash chromatography.

Integrated Strategy for Library Production

By combining these protocols, a diverse library can be efficiently synthesized. A common and logical workflow involves protecting the N1-position first, followed by diversification at C3 and C5, and concluding with deprotection.

G A Start: 3-Bromo-5-nitro-1H- pyrrolo[2,3-b]pyridine B Step 1: N1-Protection (e.g., SEM-Cl, NaH) A->B C Step 2: C3-Suzuki Coupling (Library of Boronic Acids) B->C D Step 3: C5-Nitro Reduction (SnCl2) C->D E Step 4: C5-Amine Acylation (Library of Acyl Chlorides) D->E F Step 5: N1-Deprotection (e.g., TBAF or TFA) E->F G Final Compound Library (Diverse at C3 and C5) F->G

Caption: Integrated workflow for parallel library synthesis.

This strategic approach maximizes efficiency, allowing for the generation of dozens or hundreds of discrete analogs from a single, versatile starting material for comprehensive SAR evaluation. Each protocol is self-validating through the inclusion of in-process controls (TLC, LC-MS) and conclusive structural verification of the final products.

References

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Scaffold-Based Drug Design Source: BioSolveIT URL: [Link]

  • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: ACS Publications URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds Source: Atlanchim Pharma URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH Public Access URL: [Link]

  • Title: Privileged Scaffolds for Library Design and Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro Source: Pipzine Chemicals URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-STAGE URL: [Link]

  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL: [Link]

  • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles Source: ChemRxiv URL: [Link]

  • Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling Source: Research Square URL: [Link]

  • Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: NIH Public Access URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: 1H-Pyrrolo[2,3-b]pyridine Source: PubChem URL: [Link]

  • Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: PMC - NIH URL: [Link]

  • Title: Structural and Activity Profile Relationships Between Drug Scaffolds Source: PMC URL: [Link]

  • Title: Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity Source: PubMed URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile Source: RosDok URL: [Link]

  • Title: Introduction of seven nitro groups on the 2-azaadamantane scaffold via a two-shell arrangement strategy Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Synthetic process of 5-bromo-7-azaindole Source: Eureka | Patsnap URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives Source: Future Medicinal Chemistry URL: [Link]

Sources

Application Notes and Protocols for Cellular Analysis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1] Derivatives of this structure have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Recent studies have highlighted that 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5] The starting material, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, serves as a versatile chemical intermediate for synthesizing a diverse library of such derivatives.[6] The goal of these syntheses is to develop novel therapeutic agents that can modulate kinase-driven signaling pathways to inhibit cancer cell proliferation and survival.

This guide provides a comprehensive suite of robust and validated cellular assays designed to characterize the biological effects of novel compounds derived from this promising scaffold. The protocols are structured to guide researchers from initial high-throughput screening for cytotoxic effects to detailed mechanistic studies elucidating the specific mode of action.

Section 1: Foundational Analysis: Assessing Cellular Viability and Cytotoxicity

The first critical step in evaluating any new compound is to determine its effect on cell viability. This foundational data allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC50), which is essential for comparing the potency of different derivatives.

Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7] This allows for a quantitative assessment of a compound's cytotoxic or cytostatic effects.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Complete cell culture medium appropriate for the cell line

  • Test compounds and vehicle control (e.g., DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker until the color is uniform.[8]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Values
Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
Pyrrolo-001MCF-7 (Breast Cancer)721.25
Pyrrolo-002HCT116 (Colon Cancer)725.78
Pyrrolo-003A549 (Lung Cancer)720.98
StaurosporineMCF-7 (Breast Cancer)720.02

Section 2: Elucidating the Mechanism of Cell Death and Proliferation Arrest

Once a compound demonstrates cytotoxic activity, the next logical step is to investigate how it is affecting the cells. The two most common outcomes for anti-cancer compounds are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Assay Principle: Caspase-Glo® 3/7 for Apoptosis Detection

Apoptosis is a highly regulated process of cell suicide characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave essential cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[9] When these caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[10]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Caspase-Glo® 3/7 Reagent (Promega or equivalent)

  • Luminometer

  • Positive control for apoptosis (e.g., Staurosporine)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with compounds in a white-walled 96-well plate as described in the MTT protocol (Section 1.2, steps 1-2). A typical treatment time to observe apoptosis is 12-24 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Signal Development: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the background luminescence (from wells with medium only). Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.

Assay Principle: Cell Cycle Analysis by Propidium Iodide Staining

Kinase inhibitors often exert their anti-proliferative effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[12] Because cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, the intensity of PI fluorescence is directly proportional to the DNA content. This allows for the quantification of the percentage of cells in each phase.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at relevant concentrations (e.g., 1x and 5x the IC50) for a specified time (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[12]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Section 3: Target Engagement and Pathway Modulation

Given that 1H-pyrrolo[2,3-b]pyridine derivatives are potent kinase inhibitors, it is crucial to verify that they inhibit the intended signaling pathways within the cell. Many receptor tyrosine kinases, including FGFR, signal through the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Background: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival.[14] Upon ligand binding, receptor tyrosine kinases dimerize and autophosphorylate, leading to the activation of the small GTPase Ras. Ras, in turn, activates a three-tiered kinase cascade: RAF (a MAPKKK) phosphorylates and activates MEK (a MAPKK), which then phosphorylates and activates ERK (a MAPK). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.

MAPK_Pathway Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Ras Ras RTK->Ras activates Raf RAF (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates pERK p-ERK (Active) ERK->pERK TF Transcription Factors (e.g., Elk-1) pERK->TF activates Proliferation Cell Proliferation, Survival TF->Proliferation promotes Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK inhibits

Caption: The MAPK/ERK signaling cascade and a potential point of inhibition.

Assay Principle: Western Blotting for Phospho-Protein Analysis

Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[15] By using antibodies specific to the phosphorylated (active) forms of kinases like ERK, we can directly measure whether a compound is inhibiting the signaling pathway. It is critical to also probe for the total amount of the protein to ensure that any observed decrease in the phosphorylated form is due to inhibition of the pathway, not a general decrease in the protein's expression.[15]

Detailed Protocol: Western Blotting for p-ERK and Total ERK

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., Rabbit anti-p-ERK (Thr202/Tyr204) and Rabbit anti-Total ERK).[16]

  • HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) to observe acute effects on signaling. Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane should be stripped and reprobed for the corresponding total protein (Total ERK).[15] Briefly rinse the blot with TBST, incubate with a stripping buffer, re-block, and then follow steps 6-8 using the primary antibody for Total ERK.

Section 4: Integrated Experimental Workflow

A logical, tiered approach is essential for the efficient evaluation of novel compounds. The assays described in this guide can be integrated into a cohesive workflow, starting from broad screening and progressing to more detailed mechanistic characterization.

Workflow Start Start: Novel Pyrrolo[2,3-b]pyridine Derivative Library Screen Primary Screen: MTT Cytotoxicity Assay (Determine IC50) Start->Screen Decision1 Is Compound Active (IC50 < 10 µM)? Screen->Decision1 Mechanism Secondary Assays: Mechanism of Action Decision1->Mechanism Yes Inactive Inactive Compound Decision1->Inactive No Apoptosis Caspase-Glo 3/7 Assay (Apoptosis?) Mechanism->Apoptosis CellCycle Flow Cytometry (Cell Cycle Arrest?) Mechanism->CellCycle Target Tertiary Assay: Target Engagement Apoptosis->Target CellCycle->Target Western Western Blot for p-ERK (Pathway Inhibition?) Target->Western End Lead Candidate Western->End

Sources

Troubleshooting & Optimization

improving yield of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Intermediate

3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-nitro-7-azaindole, is a vital building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer therapy.[1][2] However, its synthesis is not without challenges. The electron-deficient nature of the pyridine ring can complicate traditional indole formation methods, often leading to low yields.[1] Furthermore, achieving the desired regioselectivity during the bromination and nitration steps is critical and can be a significant hurdle.

This guide is designed to provide you with a comprehensive understanding of the synthetic process, offering a plausible reaction pathway, detailed protocols, and a robust troubleshooting section to address the specific issues you may encounter in the lab.

Synthetic Overview: A Plausible Pathway

While various synthetic routes to substituted 7-azaindoles exist, a common and logical approach to this compound involves a two-step process starting from the commercially available 7-azaindole. This strategy involves the nitration of the pyridine ring followed by the regioselective bromination of the pyrrole ring.

Synthetic_Pathway Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate 5-Nitro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Bromination (NBS or CuBr₂)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a composite methodology based on established procedures for the nitration and bromination of 7-azaindole and its derivatives.

Part 1: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1H-pyrrolo[2,3-b]pyridine (1 equivalent).

  • Acidic Medium: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid while maintaining the internal temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5°C.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine.

Part 2: Synthesis of this compound

  • Dissolution: Dissolve the 5-nitro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) from Part 1 in a suitable solvent such as acetonitrile or chloroform.[4][5]

  • Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.[3] Alternatively, copper(II) bromide can be used.[4][5]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated if necessary, but this may increase the formation of side products.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane or ethanol/water) to yield the final product, this compound.[4][6]

Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Issue Nitration Step (Low Yield) Bromination Step (Low Yield/Impurity) Purification (Difficulty) Start->Q1 A1 Check temperature control during nitration. Verify acid quality and concentration. Ensure complete neutralization during workup. Q1:f1->A1 A2 Confirm activity of brominating agent. Optimize solvent and temperature. Consider alternative brominating agents (e.g., CuBr₂). Q1:f2->A2 A3 Screen different recrystallization solvents. Consider column chromatography if recrystallization fails. Check for residual starting materials or side products by NMR/LC-MS. Q1:f3->A3

Caption: A workflow for troubleshooting common issues in the synthesis.

Q1: I am getting a low yield in the nitration step. What are the possible causes and solutions?

A1: Low yields in the nitration of 7-azaindole are a common problem. Here are the primary factors to investigate:

  • Temperature Control: The nitration of aromatic systems is highly exothermic. If the temperature rises above the recommended 0-5°C, it can lead to the formation of undesired side products and decomposition of the starting material. Ensure your cooling bath is efficient and that the nitrating mixture is added slowly.[3]

  • Acid Concentration: The concentration of both the sulfuric and nitric acid is crucial. Use fresh, high-purity acids. The presence of excess water can reduce the efficacy of the nitrating species (NO₂⁺).

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the yield will naturally be lower. Monitor the reaction closely with TLC to determine the optimal reaction time.

  • Workup Losses: During neutralization, if the pH is not carefully controlled, some of the product may be lost. Ensure thorough precipitation and careful filtration to collect all of the solid product.

Q2: My bromination step is not regioselective, and I am seeing multiple brominated products. How can I improve the selectivity for the 3-position?

A2: Achieving regioselectivity in the bromination of the 7-azaindole scaffold is a key challenge. The 3-position of the pyrrole ring is generally the most nucleophilic and therefore the most likely site of electrophilic substitution. However, other positions can also react.

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is a milder brominating agent than elemental bromine and often provides better regioselectivity.[3] Copper(II) bromide is another alternative that has been shown to be effective for the regioselective bromination of azaindoles.[5]

  • Reaction Conditions: Conducting the reaction at room temperature or below can enhance selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less reactive sites.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the brominating agent. Experiment with different solvents like acetonitrile, chloroform, or DMF to find the optimal conditions for your specific substrate.

  • Protecting Groups: In some cases, a protecting group on the pyrrole nitrogen can direct the bromination to the desired position. However, this adds extra steps to the synthesis (protection and deprotection).

Q3: I am struggling to purify the final product. Recrystallization is not giving me a pure compound. What should I do?

A3: Purification of highly functionalized heterocyclic compounds can be challenging due to their polarity and potential for multiple intermolecular interactions.

  • Solvent Screening for Recrystallization: A single solvent may not be sufficient for effective recrystallization. Try a binary solvent system, where the product is soluble in one solvent at elevated temperatures and insoluble in the other. Common systems include ethanol/water, chloroform/hexane, or ethyl acetate/heptane.[4][7]

  • Activated Carbon Treatment: If your product is colored due to impurities, dissolving the crude product in a suitable solvent and treating it with activated carbon before recrystallization can help remove these colored impurities.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a viable alternative. Given the polar nature of the molecule, silica gel chromatography with a gradient elution of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.

  • Washing: Ensure the filtered product is washed thoroughly with a solvent in which the impurities are soluble but the product is not. This can significantly improve purity before recrystallization.[6]

Frequently Asked Questions (FAQs)

What is the best starting material for this synthesis?

For laboratory-scale synthesis, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a readily available and logical starting material. For industrial-scale production, alternative routes starting from substituted pyridines might be more cost-effective.[7][8][9]

How can I effectively monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the final product. Visualizing the spots under a UV lamp will show the consumption of the starting material and the appearance of the product.

What are the key safety precautions when working with nitrating and brominating agents?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Both nitration and bromination reactions should be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[10]

  • Handling of Reagents: Concentrated acids are highly corrosive. Brominating agents like NBS can be irritants. Handle these chemicals with care and have appropriate spill kits available.

  • Quenching: Be cautious during the workup, especially when quenching the reaction with water or neutralizing with a base, as these steps can be exothermic.

Are there any alternative reagents I can use for nitration or bromination?

  • Nitration: While the nitric acid/sulfuric acid system is standard, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can be used, sometimes offering milder reaction conditions.

  • Bromination: Besides NBS and CuBr₂, other N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective. The choice of reagent will depend on the specific substrate and desired selectivity.[5]

Data Summary Table

StepReagentsSolventTemperature (°C)Typical Yield (%)Reference
Nitration 7-azaindole, HNO₃, H₂SO₄Sulfuric Acid0-560-75[3][10]
Bromination 5-nitro-7-azaindole, NBSAcetonitrileRoom Temp.70-85[3][5]
Bromination (Alternative) 5-nitro-7-azaindole, CuBr₂Chloroform60~77[4]

Yields are estimates based on related reactions and may vary depending on experimental conditions and scale.

References

  • Pipzine Chemicals. 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. Available from: [Link]

  • SHANGHAI HUMAN BIOTECH CO LTD. Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. Available from: [Link]

  • Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Google Patents. CN104387384A - Synthetic process of 5-bromo-7-azaindole.
  • ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available from: [Link]

  • Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate the formation of common side products, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in pharmaceutical research, typically proceeds via a two-step electrophilic substitution on the 7-azaindole core. The sequence of these steps, either nitration followed by bromination or vice-versa, significantly influences the side product profile. This guide will address the potential pitfalls in both synthetic routes.

Visualizing the Synthetic Pathways

To understand the potential for side product formation, it's crucial to visualize the main synthetic routes.

Synthetic_Pathways cluster_0 Route A: Nitration First cluster_1 Route B: Bromination First 7-Azaindole 7-Azaindole 5-Nitro-7-azaindole 5-Nitro-7-azaindole 7-Azaindole->5-Nitro-7-azaindole HNO3/H2SO4 3-Bromo-7-azaindole 3-Bromo-7-azaindole 7-Azaindole->3-Bromo-7-azaindole Br2 or NBS 3-Bromo-5-nitro-7-azaindole 3-Bromo-5-nitro-7-azaindole 5-Nitro-7-azaindole->3-Bromo-5-nitro-7-azaindole Br2 or NBS 3-Bromo-7-azaindole->3-Bromo-5-nitro-7-azaindole HNO3/H2SO4

Caption: Alternative synthetic routes to this compound.

Troubleshooting Guide: Route A - Nitration Followed by Bromination

This route begins with the nitration of 7-azaindole to form 5-nitro-7-azaindole, which is then brominated.

Question 1: After nitrating 7-azaindole, my TLC/LC-MS shows multiple spots with the same mass as the desired 5-nitro-7-azaindole. What are these likely to be?

Answer: You are likely observing the formation of regioisomeric nitro-7-azaindoles. The nitration of the 7-azaindole ring is directed by both the pyridine nitrogen (which deactivates the pyridine ring to electrophilic substitution) and the pyrrole ring (which is electron-rich and directs electrophiles).

  • Likely Side Products:

    • 3-Nitro-7-azaindole: The pyrrole ring is highly activated towards electrophilic substitution at the 3-position.

    • 4-Nitro- and 6-Nitro-7-azaindole: While less favored due to the deactivating effect of the pyridine nitrogen, some substitution on the pyridine ring can occur.

    • 1-Nitro-7-azaindole: N-Nitration on the pyrrole nitrogen can also occur, particularly under harsh conditions.

  • Causality: The regioselectivity of nitration is highly dependent on reaction conditions. The use of strong nitrating agents like fuming nitric acid in concentrated sulfuric acid can be aggressive and lead to a loss of selectivity.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically -5 to 0 °C) during the addition of the nitrating agent to improve selectivity for the 5-position.[1]

    • Milder Nitrating Agents: Consider using milder nitrating agents such as potassium nitrate in sulfuric acid.

    • Purification: Careful column chromatography is often required to separate the desired 5-nitro isomer from the other regioisomers. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.

Question 2: During the bromination of 5-nitro-7-azaindole, I'm getting a significant amount of a di-brominated product. How can I avoid this?

Answer: The formation of a di-brominated product is a common issue due to the activating effect of the pyrrole ring, even with the deactivating nitro group present.

  • Likely Side Product:

    • 3,X-Dibromo-5-nitro-7-azaindole: Over-bromination can lead to the introduction of a second bromine atom at another position on the pyrrole or pyridine ring. A likely candidate is the 3,6-dibromo derivative.

  • Causality: The pyrrole ring of the 7-azaindole system is highly susceptible to electrophilic attack. Using an excess of the brominating agent or prolonged reaction times can easily lead to multiple substitutions.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of bromine or N-bromosuccinimide (NBS).

    • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

    • Milder Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.

    • Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents may help to temper the reactivity of the brominating agent.

Parameter Condition to Minimize Di-bromination Condition Favoring Di-bromination
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Equivalents of Agent 1.0 - 1.1> 1.2
Temperature 0 °C to room temperatureElevated temperatures
Reaction Time Monitored until SM consumedProlonged reaction time

Troubleshooting Guide: Route B - Bromination Followed by Nitration

This route involves the initial bromination of 7-azaindole to form 3-bromo-7-azaindole, which is then nitrated.

Question 3: My initial bromination of 7-azaindole is not selective and I see multiple brominated species. What is happening?

Answer: The high reactivity of the 7-azaindole ring towards bromination can lead to a mixture of mono- and di-brominated products.

  • Likely Side Products:

    • 3,5-Dibromo-7-azaindole: A common di-brominated product.

    • Other Dibromo Isomers: Depending on the conditions, other dibromo isomers could also form.

    • N-Bromo-7-azaindole: Bromination on the pyrrole nitrogen is also a possibility.

  • Causality: The pyrrole moiety of 7-azaindole is electron-rich and highly activated towards electrophilic substitution, making controlled mono-bromination challenging.

  • Troubleshooting Steps:

    • Protecting Groups: Consider protecting the pyrrole nitrogen (e.g., with a tosyl or BOC group) before bromination. This can help direct the bromination and prevent N-bromination. The protecting group can be removed after the subsequent nitration step.

    • Controlled Addition: Add the brominating agent slowly and at a low temperature to maintain control over the reaction.

    • Purification Strategy: Be prepared for a challenging purification. A combination of crystallization and column chromatography may be necessary to isolate the desired 3-bromo-7-azaindole.

Question 4: When I nitrate 3-bromo-7-azaindole, I get a very low yield of the desired 3-bromo-5-nitro-7-azaindole and a lot of dark, insoluble material. What could be the cause?

Answer: This is likely due to the harsh conditions of the nitration reaction causing degradation of the starting material or product. The 3-bromo-7-azaindole is still an electron-rich system that can be sensitive to strong acids and oxidizing agents.

  • Likely Side Products:

    • Poly-nitrated species: Introduction of more than one nitro group.

    • Oxidation products: The pyrrole ring can be susceptible to oxidation under strongly acidic and oxidizing conditions.

    • Degradation products: Complex polymeric materials can form.

  • Causality: The combination of concentrated sulfuric acid and nitric acid is a very powerful oxidizing and nitrating medium. This can lead to uncontrolled side reactions and decomposition of the sensitive azaindole core.

  • Troubleshooting Steps:

    • Alternative Nitrating Conditions: Explore milder nitrating conditions. For example, using potassium nitrate in concentrated sulfuric acid at a controlled low temperature can sometimes provide better results.

    • Order of Addition: Add the 3-bromo-7-azaindole to the cold nitrating mixture slowly to dissipate heat and maintain control.

    • Reaction Time and Temperature: Keep the reaction time as short as possible and the temperature as low as feasible to minimize degradation.

Side_Product_Formation Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Desired Pathway Side Product 1 Side Product 1 Starting Material->Side Product 1 Lack of Regioselectivity Side Product 2 Side Product 2 Starting Material->Side Product 2 Over-reaction Side Product 3 Side Product 3 Starting Material->Side Product 3 Degradation Desired Product->Side Product 2 Further Reaction

Caption: General pathways for side product formation in electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: nitration first or bromination first?

A1: The "nitration first" route (Route A) is often preferred. The presence of the deactivating nitro group at the 5-position helps to somewhat temper the reactivity of the ring system during the subsequent bromination step. This can lead to better control and selectivity for the desired 3-bromo product.

Q2: How can I confirm the regiochemistry of my products?

A2: The most definitive method for confirming the regiochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like ¹H-¹H COSY, HSQC, and HMBC experiments can help to unambiguously assign the positions of the substituents. Single-crystal X-ray diffraction is another powerful technique if you can obtain suitable crystals.

Q3: Are there any enzymatic methods for the halogenation of azaindoles?

A3: Yes, research has shown that certain halogenase enzymes can catalyze the bromination of azaindoles.[2] These enzymatic methods can offer high regioselectivity at specific positions, such as the C3 position, and are performed under mild conditions, which can help to avoid the formation of many side products seen in traditional chemical synthesis.[2]

Q4: What are some common purification techniques for removing these side products?

A4:

  • Column Chromatography: This is the most common method for separating isomers and products with different polarities. Silica gel is typically used as the stationary phase.

  • Crystallization: If the desired product is a solid and has significantly different solubility from the impurities, crystallization can be a very effective purification method.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is generally more expensive and time-consuming for larger scales.

Q5: My final product appears to be unstable and decomposes over time. What can I do?

A5: The this compound can be sensitive to light, air, and heat. It is recommended to store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). If the product is intended for long-term storage, storing it at freezer temperatures is advisable.

Experimental Protocols

Protocol 1: General Procedure for Nitration of 7-Azaindole (Route A)

  • To a stirred solution of concentrated sulfuric acid, cooled to -5 °C in an ice-salt bath, add 7-azaindole portion-wise, maintaining the internal temperature below 0 °C.

  • Once the 7-azaindole has completely dissolved, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at -5 to 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Purify the crude product by column chromatography on silica gel to isolate the 5-nitro-7-azaindole.

Protocol 2: General Procedure for Bromination of 5-Nitro-7-azaindole (Route A)

  • Dissolve 5-nitro-7-azaindole in a suitable solvent such as acetic acid or a mixture of dichloromethane and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain this compound.

References

  • Ye, F. (2017). Synthesis method of 3-bromo-7-azaindole. CN106349242A.
  • Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]

  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 764–769. [Link]

  • Petrow, V., & Saper, J. (1948). 2:3-Diaminopyridine. Organic Syntheses, 28, 14. [Link]

  • Minakata, S., et al. (2015). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. RSC Advances, 5(95), 78243-78246. [Link]

  • Gueiffier, A., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 1(1), 35-47.
  • Pipzine Chemicals. 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. [Link]

  • Zhang, L., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. New Journal of Chemistry, 48(1), 123-127. [Link]

  • Payne, J. T., et al. (2015). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. RSC Advances, 5(95), 78243-78246. [Link]

Sources

Technical Support Center: Purification of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the purification of this important heterocyclic compound. The following information is structured to address common challenges encountered during its synthesis and purification, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound presents several challenges stemming from its chemical structure. The presence of both a bromine atom and a nitro group on the pyrrolo[2,3-b]pyridine (7-azaindole) core can lead to a complex mixture of impurities. Key challenges include:

  • Presence of Regioisomers: The bromination and nitration steps can produce constitutional isomers where the functional groups are at different positions on the aromatic rings. These isomers often have very similar polarities, making them difficult to separate by standard chromatographic methods.

  • Formation of Poly-substituted Byproducts: Over-reaction during synthesis can lead to the formation of di-brominated, di-nitrated, or bromo-di-nitrated species, which can be challenging to remove from the desired product.

  • Low Solubility: This compound typically exhibits low solubility in many common organic solvents, which can complicate both chromatographic purification and recrystallization.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures, which is a critical consideration during solvent evaporation and recrystallization.

  • Interaction with Silica Gel: The basic nitrogen atom in the pyridine ring can interact with the acidic surface of silica gel, potentially leading to peak tailing or streaking during column chromatography.

Q2: What are the most common impurities to expect from the synthesis of this compound?

The synthesis of this compound typically involves the bromination and nitration of a 7-azaindole precursor or a substituted pyridine.[1] Consequently, the crude product may contain a variety of impurities, including:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Isomeric Byproducts: Incorrect substitution during bromination or nitration can lead to isomers such as 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine or 3-bromo-6-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Poly-substituted Species: Over-reaction can result in impurities like 3,X-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridine or 3-bromo-5,X-dinitro-1H-pyrrolo[2,3-b]pyridine.

  • Hydrolysis Products: If the reaction conditions are not strictly anhydrous, hydrolysis of the starting materials or product may occur.

Q3: What analytical techniques are recommended for monitoring the purity of this compound?

To effectively monitor the purification process, a combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for the rapid assessment of reaction progress and for identifying suitable solvent systems for column chromatography.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, is essential for quantifying the purity of the final product and for identifying and characterizing impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and for identifying any isomeric impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify the mass of any impurities.

Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during the purification of this compound.

Problem 1: Poor Separation of the Desired Product from an Impurity with a Similar Rf/Retention Time

Causality: This is often due to the presence of a constitutional isomer, which has a very similar polarity to the target compound.

Solutions:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A common starting point for polar heterocyclic compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[6] Try adding a small percentage of a third solvent with a different polarity (e.g., acetone or acetonitrile) to potentially improve selectivity.

    • Gradient Elution: Employ a shallow gradient during column chromatography. A slow, gradual increase in the polar solvent concentration can enhance the resolution between closely eluting compounds.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. For separating isomers, sometimes a less "squishy" adsorbent surface like porous graphite can offer better selectivity compared to bonded-phase silica.[2] Alternatively, for polar compounds, reversed-phase chromatography on a C18 column can be effective.[5]

  • Recrystallization:

    • Solvent Screening: A systematic solvent screen is crucial. The ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature, while the impurity remains in solution or is insoluble.[7] For nitroaromatic compounds, alcoholic solvents like ethanol or methanol are often a good starting point.

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be employed. Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "bad" solvent until the solution becomes turbid. Allow the solution to cool slowly to promote the crystallization of the desired product.

Problem 2: The Compound is Streaking or Tailing on the Silica Gel TLC Plate or Column

Causality: The basic nitrogen on the pyridine ring can interact with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.

Solutions:

  • Use a Basic Modifier in the Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and prevent strong interactions with the basic compound, resulting in sharper peaks.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina for column chromatography, as these are less acidic than silica gel.

  • Reversed-Phase Chromatography: As mentioned previously, reversed-phase chromatography on a C18 column is a good alternative as it operates under different separation principles.

Problem 3: The Product "Oils Out" During Recrystallization

Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated and the compound separates as a liquid rather than a solid. This can be due to the boiling point of the solvent being higher than the melting point of the compound or the presence of significant impurities.

Solutions:

  • Lower the Boiling Point of the Solvent System: If using a high-boiling point solvent, try switching to a lower-boiling point alternative.

  • Use a Larger Volume of Solvent: Adding more solvent can lower the saturation point and prevent oiling out.

  • Slow Cooling: Allow the solution to cool very slowly to encourage the formation of crystals rather than an oil. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature overnight.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.

  • Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.

Problem 4: Low Recovery of the Product After Purification

Causality: Low recovery can be due to several factors, including product decomposition, using an excessive amount of solvent during recrystallization, or incomplete elution from the chromatography column.

Solutions:

  • Check for Thermal Decomposition: Nitroaromatic compounds can be sensitive to heat. Avoid prolonged heating during recrystallization and use a rotary evaporator at a moderate temperature to remove solvents.

  • Optimize Recrystallization Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.

  • Wash Crystals with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

  • Ensure Complete Elution: After column chromatography, ensure that all of the product has been eluted by flushing the column with a more polar solvent and checking the fractions by TLC.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture and the starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the samples onto the TLC plate.

  • Elution: Develop the plate in a chamber with a pre-saturated atmosphere of the chosen eluent system. A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm and/or 365 nm).

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the potential for thermal decomposition.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)PolarityComments
Hexane / Ethyl Acetate (8:2 to 1:1)Low to MediumGood starting point for many organic compounds.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds. The addition of 0.1-1% triethylamine can improve peak shape.
Toluene / Acetone (9:1 to 1:1)MediumCan offer different selectivity compared to ester- or alcohol-based systems.

Table 2: Potential Solvents for Recrystallization of Nitroaromatic Compounds

SolventComments
EthanolA common and effective solvent for many nitroaromatic compounds.[7]
MethanolAnother good alcoholic solvent option.
AcetoneA more polar solvent that can be used alone or in a mixed system with a non-polar solvent like hexane.
Ethyl AcetateA medium polarity solvent that can be effective.
TolueneA non-polar aromatic solvent that may be suitable.
AcetonitrileA polar aprotic solvent.
Mixed Solvents (e.g., Ethanol/Water, Acetone/Hexane)Useful when a single solvent does not provide the ideal solubility profile.

Visualization of Purification Workflow

Below is a conceptual workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude Product (with impurities) TLC_Analysis TLC Analysis Crude->TLC_Analysis Assess complexity HPLC_MS_Analysis HPLC-MS Analysis Crude->HPLC_MS_Analysis Identify impurities Chromatography Column Chromatography TLC_Analysis->Chromatography Develop method Decision Purity > 95%? HPLC_MS_Analysis->Decision Decision->Chromatography No Pure_Product Pure Product (>98% Purity) Decision->Pure_Product Yes Recrystallization Recrystallization Chromatography->Recrystallization Further purification Recrystallization->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization Confirm structure

Caption: A decision-making workflow for the purification of this compound.

Safety Precautions

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially if heated excessively. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Pipzine Chemicals. 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. [Link]

  • Google Patents. A process for preparing halogenated azaindole compounds using pybrop. WO2016100651A1.
  • ResearchGate. Use of TLC to monitor the progress of an enzymatic synthesis reaction. [Link]

  • Google Patents. Purification method of 3-bromo-1-(3-chloropyridine-2-yl)
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • SIELC Technologies. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(15), 4992. [Link]

  • Chemius. nitro razredčilo. [Link]

  • YouTube. How can TLC monitor the progress of a chemical reaction?. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • Google Patents. Preparation method of 5-bromo-7-azaindole. CN109081840B.
  • Mercury Business Services. (2025). HS Code 2933: Heterocyclic Compounds Regulations. [Link]

  • Scribd. TLC for Aspirin Synthesis Monitoring. [Link]

  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 8(5). [Link]

  • Google Patents. Synthetic method for 3-bromopyridine. CN104130183A.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. 8(1), 740-745. [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Pipzine Chemicals. 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Organic Syntheses. 3-bromopyrene. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of C-C and C-N bond formation with this electron-deficient and sterically demanding heterocycle. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

I. Understanding the Substrate: The Challenges of this compound

The unique structure of this compound presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group significantly deactivates the aromatic system, making oxidative addition of the C-Br bond to the palladium center more difficult. Furthermore, the presence of the unprotected pyrrolic nitrogen can lead to catalyst inhibition or undesired side reactions.[1][2] A thorough understanding of these factors is paramount for successful reaction optimization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed coupling reactions performed with this compound?

A1: The most frequently employed reactions include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These methods allow for the introduction of a wide range of aryl, vinyl, alkynyl, and amino substituents, respectively, at the C3 position.[3][4]

Q2: Why is my reaction showing low or no conversion?

A2: Low conversion is a common issue and can stem from several factors. The primary culprits are often an inactive catalyst, insufficient reaction temperature to overcome the high activation energy of the electron-deficient substrate, or an inappropriate choice of ligand and base.[5] Rigorous exclusion of oxygen is also critical, as it can lead to catalyst degradation and the formation of side products like homocoupled species.[5]

Q3: I am observing significant amounts of debromination of my starting material. What is causing this?

A3: Debromination is often a result of a competitive hydrodehalogenation pathway. This can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source (e.g., from the solvent or base). Optimizing the ligand and base combination can often mitigate this side reaction.

Q4: How do I choose the optimal ligand for my specific coupling reaction?

A4: Ligand selection is crucial for success. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often necessary to promote the challenging oxidative addition step.[6][7] However, for certain reactions like the Suzuki-Miyaura coupling, palladium complexes with ferrocenyl-based ligands like Pd(dppf)Cl2 have also shown good efficacy.[8] Screening a panel of ligands is highly recommended.

Q5: What is the role of the base, and how do I select the right one?

A5: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura and Sonogashira couplings, and for deprotonating the amine in Buchwald-Hartwig reactions.[6] For Suzuki couplings with boronic acids, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[8][9] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or K₃PO₄ are often required.[6] The choice of base should be tailored to the specific reaction and the pKa of the coupling partners.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium precursor or a pre-catalyst. Ensure proper storage under an inert atmosphere.Palladium catalysts can degrade over time, especially when exposed to air and moisture, leading to a loss of catalytic activity.[5]
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent.The electron-withdrawing nitro group increases the energy barrier for oxidative addition. Higher temperatures provide the necessary energy to overcome this barrier.
Inappropriate Ligand Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).The ligand's steric and electronic properties directly influence the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[10][11]
Incorrect Base For Suzuki couplings, try switching between K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, consider NaOtBu or LHMDS.The strength and solubility of the base can significantly impact the reaction rate and yield by influencing the transmetalation step and catalyst stability.
Oxygen Contamination Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions like homocoupling.[5]
Poor Substrate Solubility Choose a solvent in which all reactants are soluble at the reaction temperature. Common choices include dioxane, toluene, DMF, and DMSO.[12]Inhomogeneous reaction mixtures can lead to poor reaction kinetics and reproducibility.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution Scientific Rationale
Debromination The catalytic system is promoting hydrodehalogenation.Screen different ligands and bases. Lowering the reaction temperature may also be beneficial.The balance between the desired cross-coupling pathway and the undesired hydrodehalogenation is influenced by the catalyst's electronic properties and the reaction conditions.
Homocoupling of the Boronic Acid (Suzuki) Oxygen contamination or high temperatures.Rigorously exclude oxygen. Optimize the reaction temperature.Oxygen can promote the oxidative homocoupling of boronic acids. High temperatures can also lead to thermal decomposition and homocoupling.
Protodeborylation of the Boronic Acid (Suzuki) Presence of water or protic impurities.Use anhydrous solvents and reagents. Consider using boronic acid pinacol esters, which are more stable.Boronic acids can be susceptible to hydrolysis and protodeborylation, especially under prolonged heating in the presence of water.
Glaser Coupling of the Alkyne (Sonogashira) Presence of oxygen.Thoroughly degas the reaction mixture.Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings.

IV. Experimental Protocols: Starting Points for Optimization

The following protocols are intended as starting points and may require optimization for specific coupling partners.

A. General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane/water 4:1, toluene, or DMF). Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. General Procedure for Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., toluene or dioxane). Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

V. Concluding Remarks

The successful functionalization of this compound via palladium-catalyzed cross-coupling is a challenging yet achievable goal. A systematic and logical approach to reaction optimization, coupled with a thorough understanding of the underlying mechanistic principles, is the key to success. This guide provides a foundation for your experimental design and troubleshooting efforts. We encourage you to consult the cited literature for further in-depth information.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. Retrieved from

  • MySkinRecipes. (n.d.). 3-Bromo-5-(3-methoxyphenyl)pyridine. Retrieved from

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • National Institutes of Health. (n.d.). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from

  • RSC Publishing. (n.d.). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Retrieved from

  • Reddit. (n.d.). Failed suzuki coupling, any suggenstions?. Retrieved from

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from

  • Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from

Sources

Technical Support Center: Strategies for Preventing Debromination of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of debromination during synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge and practical protocols to ensure the integrity of your target molecule.

Understanding the Challenge: The Instability of the C-Br Bond

This compound, also known as 3-bromo-5-nitro-7-azaindole, is a valuable building block in medicinal chemistry. However, the electron-withdrawing nature of the nitro group and the pyridine nitrogen, combined with the pyrrole ring's electronic properties, can render the C3-bromine susceptible to cleavage. This unwanted side reaction, known as debromination or hydrodebromination, leads to the formation of 5-nitro-1H-pyrrolo[2,3-b]pyridine, reducing the yield of the desired product and complicating purification.

Debromination is a common pitfall in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. It typically occurs via a reductive pathway that competes with the desired catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination in this specific molecule?

The primary cause is the increased electron density on the pyrrolo[2,3-b]pyridine ring system, which weakens the C-Br bond. A key factor is the acidic N-H proton of the pyrrole ring. Under basic reaction conditions, this proton can be deprotonated, leading to an increase in electron density on the ring and making the C-Br bond more prone to cleavage.

Q2: Which reaction conditions are most likely to cause debromination?

Several factors can contribute to debromination:

  • High Temperatures: Elevated temperatures can promote the reductive cleavage of the C-Br bond.

  • Choice of Base: Strong bases can deprotonate the pyrrole N-H, increasing the substrate's propensity for debromination.

  • Suboptimal Catalyst/Ligand System: An inappropriate palladium catalyst and phosphine ligand combination can favor the debromination side reaction over the desired cross-coupling. Bulky, electron-rich phosphine ligands are generally preferred as they can accelerate the desired reaction pathway.

  • Presence of Hydride Sources: Trace amounts of water or other hydride sources in the reaction mixture can contribute to the reductive debromination.

Q3: How can I detect and quantify debromination?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress. The debrominated byproduct will have a different Rf value than the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques provide excellent separation of the starting material, product, and any byproducts, allowing for accurate quantification.

  • Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to confirm the identity of the debrominated species by its molecular weight. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br), which will be absent in the debrominated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the debrominated byproduct. The proton at the C3 position of the debrominated compound will appear as a distinct signal, while the corresponding signal in the starting material will be absent.

Troubleshooting Guide: A Proactive Approach to Preventing Debromination

This section provides a systematic approach to troubleshooting and preventing debromination in your experiments.

The Critical First Step: N-Protection of the Pyrrole Ring

The most effective strategy to prevent debromination is the protection of the pyrrole nitrogen. This prevents deprotonation under basic conditions and stabilizes the C-Br bond.

Recommended Protecting Group: SEM (2-(Trimethylsilyl)ethoxy)methyl)

The SEM group is a robust choice that is stable to a wide range of reaction conditions and can be readily removed.

Protocol for N-Protection with SEM-Cl:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart for Debromination

Debromination_Troubleshooting Start Debromination Observed Protect_N Is the Pyrrole Nitrogen Protected? Start->Protect_N Protect_Action Protect Pyrrole Nitrogen (e.g., with SEM group) Protect_N->Protect_Action No Optimize_Conditions Optimize Reaction Conditions Protect_N->Optimize_Conditions Yes Protect_Action->Optimize_Conditions Catalyst_Ligand Screen Catalyst and Ligand Optimize_Conditions->Catalyst_Ligand Base Evaluate Base Catalyst_Ligand->Base Temperature Lower Reaction Temperature Base->Temperature Solvent Ensure Anhydrous Conditions Temperature->Solvent Success Debromination Minimized Solvent->Success

Caption: A logical workflow for troubleshooting and preventing debromination.

Optimized Protocols for Cross-Coupling Reactions

Once the pyrrole nitrogen is protected, the following optimized conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions can significantly minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of N-SEM-protected this compound with various arylboronic acids.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃These catalysts have shown good efficacy in similar systems.
Phosphine Ligand XPhos or SPhosBulky, electron-rich ligands that promote reductive elimination.
Base K₂CO₃ or Cs₂CO₃Milder bases that are less likely to promote side reactions.
Solvent 1,4-Dioxane/Water (4:1) or TolueneAnhydrous conditions are crucial.
Temperature 80-100 °CStart with a lower temperature and increase if the reaction is sluggish.

Step-by-Step Procedure:

  • To a degassed reaction vessel, add N-SEM-3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq) and ligand (0.10-0.20 eq).

  • Add the anhydrous solvent.

  • Degas the mixture again by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction to the desired temperature and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Work-up the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry, concentrate, and purify the product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the amination of N-SEM-protected this compound.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3G3 pre-catalysts are often highly active and efficient.
Phosphine Ligand XPhos, SPhos, or RuPhosBulky biaryl phosphine ligands are generally effective.
Base NaOtBu or LHMDSStronger bases are often required for this transformation.
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are critical.
Temperature 80-110 °CAdjust as needed based on substrate reactivity.

Step-by-Step Procedure:

  • In an inert atmosphere glovebox, add the palladium catalyst (0.02-0.05 eq), ligand (0.04-0.10 eq), and base (1.4 eq) to a reaction vessel.

  • Add N-SEM-3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an appropriate solvent, and filter through celite.

  • Perform a standard aqueous work-up.

  • Dry, concentrate, and purify the product by column chromatography.

Analytical Characterization of Debromination

¹H NMR Spectroscopy:

  • This compound: The absence of a proton at the C3 position is a key feature.

  • 5-nitro-1H-pyrrolo[2,3-b]pyridine (Debrominated byproduct): The appearance of a new singlet or doublet in the aromatic region, corresponding to the C3-proton, is a clear indicator of debromination. The chemical shift of this proton will depend on the solvent and other substituents.

Mass Spectrometry:

  • Starting Material: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) in the molecular ion peak.

  • Debrominated Byproduct: The molecular ion peak will be approximately 79 or 81 m/z units lower than the starting material, and the bromine isotopic pattern will be absent.

By implementing these proactive strategies, including N-protection and optimized reaction conditions, researchers can significantly mitigate the issue of debromination and achieve higher yields of their desired 3-substituted-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.

References

This guide was compiled using information from a variety of authoritative sources in organic chemistry. For further reading and specific experimental details, please consult the following resources.

Reaction Pathway Visualization

Reaction_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Debromination Pathway A Ar-Br + Pd(0)L2 B Oxidative Addition Ar-Pd(II)(Br)L2 A->B C Transmetalation Ar-Pd(II)(R)L2 B->C D Reductive Elimination Ar-R + Pd(0)L2 C->D E Ar-Br F Reductive Cleavage [H] source E->F G Ar-H (Debrominated Product) F->G

Caption: Competing pathways of cross-coupling and debromination.

managing regioselectivity in reactions of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. This advanced heterocyclic building block, also known as 3-bromo-5-nitro-7-azaindole, is a cornerstone for the synthesis of complex molecules in medicinal chemistry and materials science, particularly in the development of kinase inhibitors.[1][2] Its utility, however, is matched by the complexity of its reactivity. The presence of multiple, competing reactive sites—the C3-bromine, the acidic N1-proton, and a highly electron-deficient pyridine ring—presents a significant challenge in achieving regiochemical control.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge to navigate the intricate reactivity of this scaffold. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to master your synthetic outcomes.

I. Troubleshooting Guides: Reaction-Specific Issues

This section addresses common problems encountered during the functionalization of this compound in a practical question-and-answer format.

Question 1: In my Suzuki-Miyaura coupling, I'm observing a mixture of C3- and N1-arylated products, along with starting material decomposition. How can I exclusively favor C3-arylation?

This is the most common challenge. The issue arises because the base required for the Suzuki-Miyaura catalytic cycle is often strong enough to deprotonate the pyrrole N-H. The resulting N-anion is a competent nucleophile that can compete with the desired C3-coupling pathway, leading to N1-arylation. The strong electron-withdrawing nitro group at C5 exacerbates this issue by increasing the acidity of the N1-proton.

The key is to modulate the reactivity of the N1-position relative to the C3-position. This can be achieved through two primary strategies: strategic reaction condition optimization or, more definitively, by protecting the pyrrole nitrogen.

start Low C3-Selectivity in Suzuki Coupling decision_protect Protect N1-H? start->decision_protect decision_optimize Optimize Conditions? decision_protect->decision_optimize No path_protect N1-Protection Protocol decision_protect->path_protect Yes path_optimize Condition Screening decision_optimize->path_optimize Yes path_suzuki Perform Suzuki Coupling path_protect->path_suzuki path_optimize->path_suzuki outcome_success High C3-Selectivity Achieved path_suzuki->outcome_success Success outcome_failure Poor Selectivity Persists path_suzuki->outcome_failure Failure outcome_failure->decision_protect Re-evaluate

Sources

troubleshooting low conversion in Sonogashira coupling of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting for low conversion in the Sonogashira coupling of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a challenging yet crucial transformation in medicinal chemistry. Our approach is rooted in mechanistic understanding and field-proven strategies to empower you to overcome common hurdles in your synthetic endeavors.

Understanding the Challenges: Why is this Coupling Difficult?

The Sonogashira coupling of this compound presents a unique set of challenges stemming from the electronic and structural properties of this specific heterocyclic system. Low conversion rates can often be attributed to a combination of factors:

  • Electron-Deficient Heterocycle: The pyridine ring, inherently electron-deficient, is further deactivated by the strongly electron-withdrawing nitro group at the 5-position. This electronic effect can slow down the rate-determining oxidative addition step in the palladium catalytic cycle.[1]

  • Acidic N-H Proton: The pyrrole N-H of the 7-azaindole core is acidic and can be deprotonated by the amine base required for the Sonogashira reaction. The resulting anion can potentially coordinate to the palladium or copper catalysts, leading to catalyst inhibition or undesired side reactions.

  • Potential for Catalyst Inhibition: The nitrogen atoms in the pyridine and pyrrole rings can act as ligands for the palladium and copper catalysts, potentially leading to catalyst sequestration and reduced catalytic activity. This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions.[2]

  • Substrate Solubility and Stability: The nitro-substituted 7-azaindole may have limited solubility in common Sonogashira solvents, and the molecule itself could be susceptible to degradation under prolonged heating or strongly basic conditions.

This guide will walk you through a logical troubleshooting workflow, from initial diagnosis to advanced optimization strategies, to address these specific challenges.

Troubleshooting Guide: A Symptom-Based Approach

Symptom 1: No or Minimal Product Formation, Starting Material Unreacted

This is one of the most common issues and often points to a fundamental problem with the reaction setup or catalyst activity.

Question: I've set up my Sonogashira reaction with this compound, but I'm only recovering my starting material. What should I investigate first?

Answer:

When faced with a complete lack of reactivity, a systematic check of your reaction components and conditions is the first critical step. The likely culprits fall into three main categories: catalyst and reagent integrity, reaction conditions, and inherent substrate reactivity.

Troubleshooting Workflow: No Reaction

Caption: Initial troubleshooting workflow for no product formation.

Step-by-Step Diagnostic Protocol:

  • Catalyst System Verification:

    • Palladium Catalyst: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture. If you are using a Pd(0) source, ensure it has been stored under an inert atmosphere. Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to the active Pd(0) species.[3] Consider using a fresh batch of catalyst.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the traditional Sonogashira reaction as it facilitates the formation of the copper acetylide intermediate.[4] CuI can oxidize over time, appearing greenish or brownish instead of off-white. Use a fresh, high-purity source.

    • Ligand Integrity: Phosphine ligands, especially triphenylphosphine (PPh₃), can be oxidized to the corresponding phosphine oxide, which can hinder catalytic activity. Use fresh ligand or store it under an inert atmosphere. For electron-deficient substrates, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos, which can promote the challenging oxidative addition step.[5]

  • Reaction Environment Control:

    • Deoxygenation: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst to palladium black.[3] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Base Selection and Purity: An amine base is required to deprotonate the terminal alkyne.[3] Common bases include triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The base must be anhydrous, as water can interfere with the catalytic cycle. For substrates with an acidic N-H like your 7-azaindole, a bulkier, less nucleophilic base like DIPEA may be preferable to minimize side reactions at the pyrrole nitrogen. Alternatively, using an inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes be beneficial, especially in polar aprotic solvents like DMF or NMP.

    • Solvent Choice: The choice of solvent is critical for substrate solubility and reaction kinetics. While THF is common, for a potentially poorly soluble substrate like this compound, consider more polar aprotic solvents like DMF, DMAc, or NMP. Ensure the solvent is anhydrous.

Symptom 2: Low Conversion with Formation of Side Products

When the reaction proceeds but gives a low yield of the desired product along with other spots on TLC, the focus shifts to side reactions and catalyst deactivation.

Question: My reaction is giving me some of the desired product, but the conversion is low, and I see significant alkyne homocoupling (Glaser product). How can I suppress this side reaction and improve the yield of my target molecule?

Answer:

The formation of the Glaser homocoupling product is a classic sign of issues with the copper-catalyzed part of the cycle and often points to the presence of oxygen. However, with your specific substrate, other side reactions might also be at play.

Troubleshooting Workflow: Low Conversion & Side Products

Caption: Troubleshooting workflow for low conversion with side products.

Strategies to Improve Conversion and Minimize Side Reactions:

  • Optimizing the Catalyst System for an Electron-Deficient Substrate:

    • Palladium Pre-catalyst and Ligand: For electron-poor aryl bromides, the oxidative addition step is often sluggish. Employing more electron-rich and sterically hindered phosphine ligands can accelerate this step and improve overall catalytic turnover. Consider ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands. A pre-formed palladium catalyst incorporating these ligands, such as an XPhos-Pd-G3 pre-catalyst, can also be highly effective.

    • Copper-Free Sonogashira: To completely avoid Glaser homocoupling, a copper-free Sonogashira protocol is a powerful alternative. These conditions often require a palladium catalyst with a specialized ligand and a stronger amine base, and are performed under strictly anaerobic conditions.[6]

Parameter Standard Conditions Optimized for Electron-Deficient Heterocycle Rationale
Pd Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄XPhos-Pd-G3, Pd(OAc)₂ + XPhosElectron-rich, bulky ligands accelerate oxidative addition.
Cu Co-catalyst CuI (1-5 mol%)CuI or consider copper-freeEliminates Glaser homocoupling.
Base Et₃N, DIPEAK₂CO₃, Cs₂CO₃, or a bulky amineMilder inorganic bases can prevent N-H related side reactions.
Solvent THF, TolueneDMF, DMAc, NMPImproved solubility for polar, nitro-containing substrates.
Temperature Room Temp to 60 °C60-100 °C (monitor for degradation)May be required to drive the reaction to completion.
  • Addressing the Role of the Pyrrole N-H:

    • Choice of Base: As mentioned, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ might be less likely to deprotonate the pyrrole N-H compared to strong amine bases.

    • N-H Protection: If catalyst inhibition or side reactions involving the pyrrole nitrogen are suspected, protecting the N-H group is a robust strategy. Common protecting groups for indoles and azaindoles that are stable to Sonogashira conditions include SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butyloxycarbonyl), or a simple tosyl group. The protecting group can be removed in a subsequent step.

Experimental Protocol: Optimized Sonogashira Coupling of this compound

This protocol provides a starting point for optimization, incorporating strategies to address the specific challenges of this substrate.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • XPhos (0.04 eq)

  • CuI (0.04 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Cs₂CO₃, Pd(OAc)₂, XPhos, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: I observe a black precipitate forming in my reaction. What is it, and is my reaction failing?

A1: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates decomposition of the active Pd(0) catalyst. This can be caused by insufficient ligand, high temperatures, or the presence of oxygen. While some palladium black formation can be tolerated, excessive precipitation will lead to low conversion. To mitigate this, ensure thorough deoxygenation, use a sufficient ligand-to-palladium ratio (typically 2:1 for monodentate ligands), and avoid unnecessarily high temperatures.

Q2: Can the nitro group itself cause problems beyond its electronic effect?

A2: Yes, under certain conditions, nitroarenes can undergo reduction or other transformations in the presence of a low-valent palladium catalyst and an amine base, although this is less common in Sonogashira reactions compared to other cross-coupling reactions. If you observe unexpected byproducts, it's worth considering potential side reactions involving the nitro group. A recent account on cross-coupling reactions of nitroarenes highlights the complexities of their reactivity.[7][8]

Q3: My starting material seems to be insoluble in the reaction mixture. What can I do?

A3: Poor solubility of the starting material is a common cause of low conversion. If you observe undissolved solid, consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP. Gently heating the mixture can also help to dissolve the starting material before the reaction fully initiates.

Q4: I am considering a copper-free Sonogashira. What are the key changes I need to make to my protocol?

A4: For a copper-free Sonogashira, you will need to omit the CuI. To compensate for the absence of the copper co-catalyst, you will typically need a more robust catalytic system. This usually involves a palladium pre-catalyst with a highly active ligand (like an N-heterocyclic carbene or a bulky biaryl phosphine) and a strong amine base (like piperidine or pyrrolidine) which may also act as the solvent. These reactions must be performed under strictly anaerobic conditions to prevent Glaser coupling, which can still be catalyzed by palladium alone in the presence of oxygen.[6][9]

Q5: Are there alternative cross-coupling reactions I could consider for this transformation?

A5: While the Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, if you continue to face insurmountable challenges, you could consider a Suzuki or Stille coupling. This would require converting your terminal alkyne to the corresponding boronic ester or stannane, respectively. These methods are also well-established for the functionalization of 7-azaindoles.[10][11]

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
  • Huq, M., Rahman, M. R., Naher, M., & Wong, W.-Y. (2016). Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes. ResearchGate. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Sonogashira coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2016). RSC Publishing. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • An, J., & Li, Z. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3060. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. (2018). ResearchGate. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). MDPI. [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. [Link]

  • Sonogashira Coupling Tips. (2024). Reddit. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896–6923. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. [Link]

  • Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2015). Beilstein Journals. [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. (2023). ACS Catalysis. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). PMC. [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning with 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges posed by 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine in catalytic reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently incorporate this valuable building block into their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome catalyst poisoning and achieve optimal reaction outcomes.

Introduction: The Dual Challenge of a Unique Substrate

This compound is a potent scaffold in medicinal chemistry. However, its successful application in common cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, is often hampered by catalyst poisoning. This deactivation arises from two key structural features:

  • The Pyrrolopyridine Core: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst, forming a stable, off-cycle complex that is catalytically inactive. This is a well-documented phenomenon for many nitrogen-containing heterocycles.

  • The Nitro Group: Nitro groups are known catalyst inhibitors.[1] They can be reduced under typical cross-coupling conditions, leading to byproducts that can poison the catalyst, or they can directly interact with the metal center.

Understanding and mitigating these dual poisoning effects is crucial for the successful use of this versatile substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding. What is the most likely cause?

A1: The most probable cause is catalyst poisoning. Both the pyridine nitrogen and the nitro group of your substrate can deactivate the palladium catalyst.[1] This leads to a stall in the catalytic cycle and, consequently, low to no product formation. You may observe a color change in your reaction mixture, such as the formation of black palladium particles, which indicates catalyst decomposition.

Q2: Which palladium catalyst and ligand combination should I start with for a Suzuki-Miyaura reaction involving this substrate?

A2: For electron-deficient and potentially coordinating substrates like this, it is advisable to start with a robust catalyst system. A good starting point would be a pre-formed palladium(II) pre-catalyst, which can facilitate the formation of the active Pd(0) species. Combine this with a bulky, electron-rich phosphine ligand. These ligands can sterically shield the palladium center, making it less susceptible to coordination by the substrate's nitrogen atom.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source [Pd(dppf)Cl2] or a G3-palladacycle pre-catalystPromotes efficient generation of the active catalyst.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that stabilize the catalyst and accelerate the reaction.[2]
Base K2CO3 or K3PO4Moderately strong bases are often effective and well-tolerated.
Solvent Dioxane/H2O or Toluene/H2OCommon solvent systems for Suzuki reactions.

Q3: Can I use a Pd(0) source like Pd(PPh3)4 directly?

A3: While it is possible, it is often less effective for challenging substrates. Pd(0) sources can be more sensitive to air and moisture, and the triphenylphosphine ligands are less robust than modern Buchwald-type ligands in preventing catalyst deactivation by N-heterocycles.

Q4: My Buchwald-Hartwig amination is failing. Are the reasons the same as for the Suzuki reaction?

A4: Yes, the underlying reasons are largely the same – catalyst poisoning by the substrate. The choice of ligand and base becomes even more critical in C-N bond formation. Using a strong, non-nucleophilic base like NaOtBu or LHMDS is standard, but careful optimization is required.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material remains largely unreacted after the expected reaction time.

  • Formation of a black precipitate (palladium black).

  • Multiple unidentified byproducts on TLC or LC-MS analysis.

Troubleshooting Workflow:

A Low/No Conversion B Increase Catalyst Loading (e.g., to 5 mol%) A->B Initial Step C Change Ligand to a Bulky, Electron-Rich Phosphine (e.g., SPhos, XPhos) B->C If still no improvement D Use a Palladium Pre-catalyst (e.g., G3-XPhos Palladacycle) C->D If conversion is still low E Slow Addition of Substrate D->E To minimize substrate inhibition H Successful Reaction D->H F Screen Different Bases (e.g., K3PO4, Cs2CO3) E->F If side reactions are observed G Optimize Temperature and Time F->G Fine-tuning G->H

Troubleshooting Suzuki-Miyaura Reactions

Detailed Steps & Explanations:

  • Increase Catalyst Loading: As an initial step, increasing the catalyst loading to 3-5 mol% can sometimes overcome partial poisoning by ensuring a sufficient amount of active catalyst is present.

  • Ligand Selection is Key: If increasing the catalyst loading is ineffective, switch to a more robust ligand.

    • Protocol: In a glovebox, prepare a stock solution of your chosen palladium pre-catalyst and ligand (e.g., XPhos Pd G3). Add this to your reaction mixture containing the this compound, boronic acid, and base in a degassed solvent.

    • Causality: Bulky ligands like SPhos and XPhos create a sterically hindered environment around the palladium atom, which discourages the coordination of the pyridine nitrogen.[2]

  • Employ Pre-catalysts: Using a well-defined palladium pre-catalyst ensures the efficient in-situ generation of the active Pd(0) species, which can be crucial when a poisoning substrate is present from the start.

  • Slow Addition of the Substrate: To maintain a low concentration of the poisoning substrate throughout the reaction, a slow addition protocol can be highly effective.

    • Protocol: Prepare a solution of this compound in a portion of the reaction solvent. Add this solution dropwise over several hours to the reaction mixture containing the catalyst, ligand, base, and boronic acid at the reaction temperature.

Issue 2: Competing Hydrodehalogenation (Bromine replaced by Hydrogen)

Symptoms:

  • Significant formation of 5-nitro-1H-pyrrolo[2,3-b]pyridine is observed.

Troubleshooting Workflow:

A Hydrodehalogenation Observed B Ensure Anhydrous Conditions A->B Initial Check C Use a Less Protic Solvent System B->C If water is a potential issue D Screen Different Ligands C->D Ligand effect E Lower Reaction Temperature D->E To reduce side reaction rate F Successful Reaction E->F

Mitigating Hydrodehalogenation

Detailed Steps & Explanations:

  • Ensure Anhydrous Conditions: Traces of water can be a source of protons for hydrodehalogenation. Thoroughly dry all glassware, solvents, and reagents.

  • Solvent Choice: If using a protic co-solvent like water, try reducing its proportion or switching to a completely anhydrous system if your boronic acid is sufficiently soluble.

  • Ligand Effects: The choice of ligand can influence the rate of hydrodehalogenation. Screening different bulky phosphine ligands may identify one that favors the desired cross-coupling pathway.

  • Temperature Optimization: Lowering the reaction temperature may slow down the rate of the undesired hydrodehalogenation more than the Suzuki coupling.

Experimental Protocols

General Protocol for a Robust Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K3PO4 (2.0-3.0 eq).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via cannula.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. [Link]

  • Wikipedia contributors, "Catalyst poisoning," Wikipedia, The Free Encyclopedia. [Link]

  • J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010. [Link]

  • A. F. Littke and G. C. Fu, "A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides," Angewandte Chemie International Edition, vol. 37, no. 24, pp. 3387–3388, 1998. [Link]

  • R. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, vol. 41, no. 11, pp. 1461–1473, 2008. [Link]

Sources

Technical Support Center: Reaction Condition Screening for Buchwald-Hartwig Amination of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Part 1: Foundational Knowledge & Initial Setup

This section addresses the most common initial questions regarding the unique challenges presented by the this compound substrate and provides a logical starting point for reaction screening.

Q1: What are the main challenges when performing a Buchwald-Hartwig amination on this compound?

A1: The substrate this compound (a 7-azaindole derivative) presents three primary challenges that must be carefully managed for a successful C-N coupling:

  • Base-Sensitive Nitro Group: The electron-withdrawing nitro group is highly sensitive to and often incompatible with the strong bases typically used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOt-Bu).[1] Use of such bases can lead to substrate decomposition or undesired side reactions. Therefore, screening should begin with milder inorganic or organic bases.

  • Acidic N-H Proton: The pyrrole moiety contains an N-H proton that can be deprotonated by strong bases. This can lead to multiple arylation products or catalyst inhibition. The choice of a suitable base is critical to avoid this complication. Using a base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes be advantageous for substrates with protic functional groups.[1]

  • Heterocyclic Core: Nitrogen-containing heterocycles can sometimes act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. The selection of a sufficiently bulky and electron-rich phosphine ligand is essential to outcompete this potential coordination and maintain catalytic activity.[2]

Q2: What is a reliable set of initial conditions to start my reaction screening?

A2: Given the substrate's sensitivities, it is crucial to start with conditions known to be effective for electron-deficient, functionalized heterocycles. We recommend screening a matrix of milder bases with well-established catalysts and ligands.

Below is a table of recommended starting conditions. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Table 1: Recommended Initial Screening Conditions
Condition SetPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
A Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃ (1.5 equiv)1,4-Dioxane100-110
B Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄ (1.5 equiv)Toluene100-110
C XPhos Pd G3 (2 mol%)(Pre-catalyst)K₂CO₃ (2.0 equiv)t-AmOH100
D [Pd(cinnamyl)Cl]₂ (2 mol%)DavePhos (5 mol%)DBU (2.0 equiv)DMF120

Rationale for Selections:

  • Palladium Sources: Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective sources that generate the active Pd(0) catalyst in situ.[2] Pre-catalysts like XPhos Pd G3 are often more efficient, requiring no induction period and providing more consistent results.[2]

  • Ligands: Xantphos is often effective for electron-poor aryl halides. Bulky biarylphosphine ligands like XPhos and DavePhos are standards in modern Buchwald-Hartwig amination and are effective for coupling heteroaryl halides.[3]

  • Bases: We strongly advise against using NaOt-Bu or KOt-Bu in initial screens due to the nitro group.[1] Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are excellent weak bases that provide high functional group tolerance.[1] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a soluble, non-nucleophilic organic base that can be effective in polar aprotic solvents like DMF.[4]

  • Solvents: Toluene and 1,4-dioxane are the most common solvents for this reaction.[1] tert-Amyl alcohol (t-AmOH) can also be effective. Ensure your starting material is soluble in the chosen solvent at the reaction temperature, as poor solubility is a frequent cause of failure.[2]

Part 2: Troubleshooting Guide & FAQs

This section provides solutions to specific problems you may encounter during your optimization process.

Q3: I am observing low to no conversion of my starting material. What should I do?

A3: This is a common issue with several potential causes. Follow this diagnostic workflow:

G start Low/No Conversion check_inert Verify Inert Atmosphere (Ar/N2) start->check_inert check_reagents Check Reagent Quality (Anhydrous Solvent, Pure Amine, Active Catalyst) check_inert->check_reagents Yes check_solubility Is Starting Material Soluble at Reaction Temp? check_reagents->check_solubility change_solvent Change Solvent (e.g., Toluene -> Dioxane or DMF) check_solubility->change_solvent No increase_temp Increase Temperature (in 10-20°C increments) check_solubility->increase_temp Yes change_solvent->check_solubility change_ligand Screen Different Ligand Class (e.g., Xantphos -> Biarylphosphine) increase_temp->change_ligand change_base Screen Different Weak Base (e.g., K3PO4 -> Cs2CO3) change_ligand->change_base success Reaction Improved change_base->success

Sources

degradation pathways of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile but reactive 7-azaindole intermediate. Due to its specific substitution pattern—an electron-rich pyrrole ring fused to an electron-deficient nitropyridine, and bearing a labile bromine atom—this compound is susceptible to several degradation pathways under common synthetic conditions. This guide provides an in-depth analysis of these pathways, offering troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Section 1: Understanding the Inherent Reactivity of the Molecule

The stability of this compound is dictated by the interplay of its three key structural features: the 7-azaindole core, the strongly electron-withdrawing nitro group, and the C3-bromo substituent.

  • 7-Azaindole Core : This scaffold is a bioisostere of indole and is common in kinase inhibitors.[1][2] The pyridine nitrogen (N7) is basic and can be protonated in acidic media, which can alter the electronic properties and reactivity of the entire ring system.[3]

  • 5-Nitro Group : This group renders the pyridine ring highly electron-deficient. This has two major consequences: it activates the ring toward nucleophilic attack and makes the nitro group itself susceptible to reduction.[4][5]

  • 3-Bromo Group : The C-Br bond on the electron-rich pyrrole ring is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). However, its stability is compromised by the electronic environment and it can be lost via reductive or nucleophilic pathways.[6]

These features give rise to three primary degradation pathways that researchers may encounter: Reductive Degradation , Nucleophilic Aromatic Substitution (SNAr) , and Hydrolytic/Base-Mediated Decomposition .

Section 2: Major Degradation Pathways & Troubleshooting FAQs

This section details the most common degradation mechanisms in a question-and-answer format, addressing issues you might encounter during your experiments.

Pathway 1: Reductive Degradation

The nitro group is readily reduced, and the bromo substituent can also be cleaved under reductive conditions. This is one of the most common sources of unexpected side products.

Q1: My reaction mixture, which is supposed to be a pale yellow, has turned dark green, brown, or black, and I'm seeing multiple new spots on my TLC. What's happening?

A: This is a classic sign of nitro group reduction. The reduction of a nitroaromatic compound proceeds through several highly colored intermediates, such as nitroso (R-NO) and hydroxylamine (R-NHOH) species, before forming the final amine (R-NH2).[7] These intermediates can also polymerize, leading to intractable tars.

  • Causality: Many standard reaction reagents can act as reductants, even if not intended for that purpose. Common culprits include:

    • Certain palladium catalysts (e.g., Pd/C) in the presence of a hydrogen source (even trace amounts from solvents like methanol).

    • Reducing agents used in other reaction steps (e.g., borohydrides, zinc).[1]

    • Electron-rich phosphine ligands, which can be oxidized.

    • Certain bases or nucleophiles that can act as single-electron donors.[8]

Q2: My mass spectrometry results show a major peak corresponding to the loss of the nitro group (M-NO2) or its reduction to an amine (M-NO2+NH2). How can I avoid this?

A: Preventing nitro group reduction requires careful selection of reagents and rigorous exclusion of air and adventitious hydrogen sources.

  • Troubleshooting Steps:

    • Inert Atmosphere: Always run reactions under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.

    • Reagent Choice:

      • For palladium-catalyzed cross-couplings, choose your catalyst and conditions carefully. Catalysts with less propensity for hydrogenation might be preferable. Avoid Pd/C if possible.

      • If a reduction is intended for another part of the molecule, the nitro group must be considered. It will likely be reduced under most standard hydrogenation or metal-hydride conditions.

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to minimize side reactions.

Q3: I am observing a significant amount of the debrominated product (5-nitro-1H-pyrrolo[2,3-b]pyridine). What leads to this C-Br bond cleavage?

A: Reductive debromination is a common side reaction, particularly in metal-catalyzed processes.[9] The C-Br bond is weaker than C-H or C-O bonds and can be cleaved.[6]

  • Causality:

    • Catalytic Hydrogenolysis: In palladium-catalyzed reactions, hydride species formed on the palladium surface can attack the C-Br bond, leading to hydrodebromination.

    • Single-Electron Transfer (SET): Electron-rich species in the reaction can transfer an electron to the molecule, forming a radical anion which then expels a bromide ion.

  • Troubleshooting Steps:

    • Ligand Choice: Use ligands that stabilize the palladium catalyst and disfavor the formation of palladium-hydride species.

    • Base Selection: Use a non-nucleophilic, sterically hindered base. Avoid bases that can also act as reductants.

    • Additive Control: In some cases, additives like silver salts can act as halide scavengers and influence the catalytic cycle, but they can also be problematic. Screen conditions carefully.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles. While the intended reaction is often at the C3-bromo position, strong nucleophiles can attack the ring itself.

Q4: I am attempting a reaction with a strong nucleophile (e.g., an alkoxide, amine, or thiol) and observing a new product where the bromine is displaced. Is this expected?

A: Yes, this is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing effect of the 5-nitro group makes the C5-position (and other positions on the pyridine ring) electrophilic and prone to attack by strong nucleophiles, which can displace the bromo group.[10][11] The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.

  • Causality: For SNAr to occur, two conditions must be met: (1) the presence of a good leaving group (halide) and (2) strong activation by electron-withdrawing groups (like the nitro group).[10] Your molecule meets both criteria.

Q5: How can I promote my desired reaction at the C3-position without causing SNAr on the pyridine ring?

A: This requires balancing the reactivity of your nucleophile and the reaction conditions to favor one pathway over the other.

  • Troubleshooting Steps:

    • Nucleophile Choice: Use a softer, less basic nucleophile if possible.

    • Protecting Groups: Consider protecting the pyrrole nitrogen (N1). N-protection can sometimes modulate the electronic properties of the ring system, potentially disfavoring SNAr.

    • Reaction Conditions:

      • Temperature: Run the reaction at the lowest possible temperature. SNAr often has a higher activation energy than other desired transformations.

      • Solvent: The choice of solvent can influence nucleophilicity and the stability of the Meisenheimer intermediate. Aprotic polar solvents (e.g., DMF, DMSO) often accelerate SNAr. Consider less polar options if your desired reaction allows.

Pathway 3: Photodegradation

Nitroaromatic compounds are known to be sensitive to light, which can initiate radical reactions and lead to complex degradation mixtures.[12][13]

Q6: I left my reaction on the benchtop exposed to ambient light, and it developed an unusual color and complex TLC profile. Could this be photodegradation?

A: Absolutely. Nitroaromatic compounds can absorb UV and visible light, promoting them to an excited state. This can lead to the formation of reactive intermediates and subsequent degradation.[12] The efficiency of photodegradation often increases with light intensity.[13]

  • Troubleshooting Steps:

    • Protect from Light: Always protect reaction vessels containing this compound from light by wrapping them in aluminum foil or using amber glassware.

    • Storage: Store the solid material and solutions in the dark and preferably at a low temperature.

Section 3: Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound.

G SM 3-Bromo-5-nitro-1H- pyrrolo[2,3-b]pyridine Red_Nitro Nitro Reduction Product (e.g., 5-Amino-3-bromo...) SM->Red_Nitro Reductants (Pd/H2, Zn, Fe) SET Reagents Red_Debromo Reductive Debromination Product (5-Nitro-1H-pyrrolo[2,3-b]pyridine) SM->Red_Debromo Pd-Hydrides SET Reagents Light SNAr_Product SNAr Product (e.g., 3-Nu-5-nitro...) SM->SNAr_Product Strong Nucleophiles (RO⁻, R₂N⁻, RS⁻) Base Polymer Polymeric Tars Red_Nitro->Polymer Self-condensation/ Oxidation

Primary degradation pathways of the title compound.

Section 4: Recommended Protocols

Protocol 1: General Handling and Storage

To ensure the stability of this compound, follow these handling procedures.

  • Storage: Store the solid material in an amber vial or a container wrapped in aluminum foil. Keep it in a desiccator at 2-8°C.

  • Weighing and Transfer: Perform weighing and transfers quickly to minimize exposure to ambient light and moisture.

  • Solution Preparation: Prepare solutions immediately before use. Use freshly degassed solvents. Protect solutions from light at all times.

Protocol 2: Monitoring Reaction Stability by HPLC

A general-purpose High-Performance Liquid Chromatography (HPLC) method can be used to monitor the appearance of degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Expected Elution Order: The reduced amine product will be more polar and elute earlier. The debrominated product will be slightly less polar and elute later than the starting material.

Compound TypeExpected Retention Time (Relative)
5-Amino (Reduced) ProductEarly
Starting Material Intermediate
5-Nitro (Debrominated) ProductLate
Troubleshooting Workflow

Use this decision tree to diagnose common experimental issues.

G Start Problem: Unexpected side products or low yield CheckMS Analyze crude by LC-MS. What is the mass of the main side product? Start->CheckMS Mass_M_minus_Br Mass = M-Br+H ? CheckMS->Mass_M_minus_Br Mass_M_minus_NO2 Mass = M-NO2+NH2 ? CheckMS->Mass_M_minus_NO2 Mass_M_plus_Nu Mass = M-Br+Nu ? CheckMS->Mass_M_plus_Nu Other Other/Complex Mixture CheckMS->Other Sol_Debromo Issue: Reductive Debromination Action: Use inert atmosphere, screen Pd catalysts/ligands, check base. Mass_M_minus_Br->Sol_Debromo Yes Sol_NitroRed Issue: Nitro Reduction Action: Rigorous inert atmosphere, avoid H₂ sources, check for reducing agents. Mass_M_minus_NO2->Sol_NitroRed Yes Sol_SNAr Issue: SNAr Action: Lower temperature, use a less potent nucleophile, change solvent. Mass_M_plus_Nu->Sol_SNAr Yes Sol_Other Issue: General Decomposition Action: Protect from light, lower temperature, check raw material purity. Other->Sol_Other

A workflow for troubleshooting common degradation issues.

References

  • Pipzine Chemicals. 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro-.
  • Campos, P. J., et al. (2026-01-23). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Conditions. Inorganic Chemistry - ACS Publications. [Link]

  • Bollacke, A., et al. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Google Patents.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. [Link]

  • Douglas, J. J., et al. (2016-07-14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis - ACS Publications. [Link]

  • Li, Y., et al. (2022-02-15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Wang, P., et al. (2021-06-15). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Makosza, M., et al. (2022-01-03). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Zablotowicz, R. M., et al. (2001). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. [Link]

  • Pandey, G., et al. (2017). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • Teh, C. M., et al. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. [Link]

  • Al-Said, N. H., et al. (2016). Reductive debromination of 1,2-dibromides with anisidines. PMC - NIH. [Link]

  • LibreTexts Chemistry. (2021-12-12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Williams, D. E., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Gillespie, J. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Kowalska, E., et al. (2024-12-20). Photocatalytic reduction of nitroaromatic compounds over tailored anatase TiO2 crystals. Applied Surface Science. [Link]

  • Dell'Amico, L., et al. (2023-08-22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • Um, I.-H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Nishino, S. F., et al. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • ChemInform. (2013-12-04). ChemInform Abstract: Bacterial Degradation of Nitrophenols and Their Derivatives. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Professor Dave Explains. (2019-07-12). Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H NMR characterization of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to researchers in drug discovery and development. As a substituted 7-azaindole, this molecule serves as a versatile scaffold in medicinal chemistry.[1] A thorough understanding of its structural confirmation via ¹H NMR is paramount for ensuring sample purity, verifying synthetic outcomes, and elucidating structure-activity relationships.

This document moves beyond a simple data sheet, offering a comparative analysis based on the ¹H NMR spectra of its structural precursors and analogs. By understanding the electronic effects of the bromo and nitro substituents on the pyrrolo[2,3-b]pyridine core, researchers can confidently assign the proton signals of the target molecule and identify potential impurities.

Predicting the ¹H NMR Spectrum of this compound: A Step-by-Step Analysis

Our predictive methodology involves a three-pronged approach:

  • Baseline Establishment: We begin with the known ¹H NMR spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole).[2][3]

  • Incremental Substituent Effects: We then analyze the individual effects of a bromo group at the 3-position and a nitro group at the 5-position by examining the spectra of 3-bromo-1H-pyrrolo[2,3-b]pyridine and 5-nitro-1H-pyrrolo[2,3-b]pyridine analogs.

  • Synergistic Analysis: Finally, we combine these effects to predict the chemical shifts and coupling patterns for the target molecule, this compound.

Comparative Spectral Analysis: Building a Confident Assignment

The following table summarizes the experimental ¹H NMR data for relevant precursor and analog compounds, which form the basis for our prediction.

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H6 (ppm)N-H (ppm)Solvent
1H-Pyrrolo[2,3-b]pyridine~7.4~6.5~7.1~8.0~11.5Polysol[3]
5-Bromo-1H-pyrrolo[2,3-b]pyridine7.63 (t)6.50 (m)8.20 (d)8.30 (d)11.91 (bs)DMF-d₇[4]
3-Methyl-5-nitro-1H-indole7.14 (s)-7.38 (d)8.57 (d)8.52 (s)CDCl₃[5]

Predicted ¹H NMR Spectrum of this compound:

Based on the data above and established substituent effects, the predicted ¹H NMR spectrum in a polar aprotic solvent like DMSO-d₆ would exhibit the following key features:

  • H2 Proton: The bromine at the 3-position will significantly deshield the H2 proton. The nitro group at the 5-position will have a smaller, but still deshielding, effect. We can predict the chemical shift to be in the range of 8.0 - 8.3 ppm . This signal should appear as a singlet, as its adjacent proton at position 3 has been substituted.

  • H4 Proton: The electron-withdrawing nitro group at the adjacent 5-position will strongly deshield the H4 proton. We predict its chemical shift to be in the range of 8.8 - 9.1 ppm . This proton will likely appear as a doublet, coupled to the H6 proton.

  • H6 Proton: The H6 proton will also be deshielded by the adjacent nitro group, though to a lesser extent than H4. Its chemical shift is predicted to be around 8.5 - 8.8 ppm . This signal should appear as a doublet, coupled to the H4 proton.

  • N-H Proton: The N-H proton of the pyrrole ring is typically broad and its chemical shift is highly dependent on solvent and concentration.[6] In DMSO-d₆, we can expect a broad singlet in the region of 12.0 - 13.0 ppm .

Rationale for Predicted Shifts and Multiplicities:

  • Deshielding Effects: Both bromine and the nitro group are electron-withdrawing groups. The nitro group, in particular, is a strong deactivating group and will cause significant downfield shifts for nearby protons.[7]

  • Coupling Constants: The coupling between H4 and H6 is expected to be a typical ortho-coupling in a pyridine ring, with a J-value of approximately 8-9 Hz.[8] Long-range couplings are possible but may not be resolved.

Visualizing the Molecular Structure and Logic

To better understand the relationships between the protons and the substituents, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Prediction Workflow A ¹H NMR of 1H-pyrrolo[2,3-b]pyridine (Baseline) D Predicted ¹H NMR of this compound A->D Apply Substituent Effects B ¹H NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Effect of Br at C5) B->D C ¹H NMR of 3-Methyl-5-nitro-1H-indole (Effect of NO2 at C5) C->D

Caption: Logical workflow for predicting the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent is crucial to solubilize the compound and to observe the N-H proton.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire a standard one-pulse ¹H NMR experiment with the following suggested parameters:

    • Pulse Width: Calibrated 90° pulse.

    • Spectral Width: 16 ppm (centered around 8 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons, especially the N-H).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Integrate all signals to determine the relative proton ratios.

  • Analyze the coupling patterns to determine the J-coupling constants.

Conclusion

The ¹H NMR characterization of this compound is a critical step in its synthesis and application in drug discovery. While direct experimental data may be scarce, a robust prediction of its spectrum can be achieved through a comparative analysis of its parent scaffold and relevant substituted analogs. By understanding the fundamental principles of substituent effects and coupling constants, researchers can confidently interpret their experimental data, ensuring the structural integrity of this important heterocyclic compound.

References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). University of Rostock. Retrieved January 26, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Wiley SpectraBase. Retrieved January 26, 2026, from [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). University of Wisconsin-Madison. Retrieved January 26, 2026, from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - AWS. (n.d.). Amazon Web Services. Retrieved January 26, 2026, from [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Are Structures of Small Heterocycles Generated by a Computer Program Present in Databases. (n.d.). Mol-Instincts. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Science Publishing. Retrieved January 26, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 26, 2026, from [Link]

  • CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents. (n.d.). Google Patents.
  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. (n.d.). Patsnap. Retrieved January 26, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Polytechnic Institute of Bragança. Retrieved January 26, 2026, from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014). LibreTexts. Retrieved January 26, 2026, from [Link]

  • 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 26, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. The heterocyclic core of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of substituents, such as bromo and nitro groups, dramatically influences the electronic environment and, consequently, the biological activity of the parent molecule. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, offering a comparative perspective against related derivatives and detailing the experimental rationale.

The Structural Significance of this compound

The strategic placement of a bromine atom at the 3-position and a nitro group at the 5-position of the 7-azaindole scaffold creates a molecule with unique properties. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the strongly electron-withdrawing nitro group significantly alters the electron density of the bicyclic system.[4] Understanding the precise electronic impact of these substituents is crucial for predicting reactivity and designing next-generation analogs. 13C NMR spectroscopy is a powerful tool for probing these electronic effects, as the chemical shift of each carbon atom is exquisitely sensitive to its local environment.

Comparative 13C NMR Analysis: Unveiling Substituent Effects

Carbon PositionParent 1H-pyrrolo[2,3-b]pyridine (Predicted, ppm)This compound (Predicted, ppm)Rationale for Chemical Shift Change
C2 ~128~130Deshielded by the adjacent electron-withdrawing bromine at C3.
C3 ~100~95Shielded by the "heavy atom" effect of bromine, despite its electronegativity. This is a common phenomenon.
C3a ~149~150Minor deshielding due to proximity to the substituted pyrrole ring.
C4 ~116~120Deshielded by the strongly electron-withdrawing nitro group at the adjacent C5.
C5 ~129~145Strongly deshielded due to the direct attachment of the powerful electron-withdrawing nitro group.[8]
C6 ~142~138Shielded due to the altered resonance effects from the C5-nitro group.
C7a ~148~149Minor deshielding from the overall electron-poor nature of the ring system.

Key Interpretive Insights:

  • The Nitro Group's Influence: The most dramatic effect on the 13C NMR spectrum is anticipated from the nitro group at the C5 position. As a potent electron-withdrawing group, it will significantly deshield the directly attached C5, causing its resonance to shift downfield to a much higher ppm value.[5][8]

  • The Bromine Substituent's Dual Effect: The bromine atom at C3 exerts two opposing effects. Its electronegativity tends to deshield adjacent carbons (like C2). However, the "heavy atom effect" of bromine typically shields the directly attached carbon (C3), causing an upfield shift.

  • Aromatic Carbons: The carbon atoms within the aromatic pyridine ring (C4, C5, C6) and the pyrrole ring (C2, C3) will exhibit chemical shifts in the typical aromatic region (roughly 110-150 ppm).[5][6] The quaternary carbons (C3a and C7a) at the ring fusion will have characteristically lower intensities in a standard proton-decoupled 13C NMR spectrum.

Experimental Protocol for 13C NMR Analysis

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to the potential for hydrogen bonding with the pyrrole N-H and the nitro group, which can aid in solubility.[9] Other potential solvents include deuterated chloroform (CDCl3) or methanol (CD3OD).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[10]

2. NMR Spectrometer Setup and Data Acquisition:

  • The analysis should be performed on a spectrometer with a minimum field strength of 400 MHz for protons (which corresponds to 100 MHz for carbon-13) to ensure adequate signal dispersion.[1][10]

  • Tuning and Matching: The NMR probe must be properly tuned to the 13C frequency and matched to the impedance of the spectrometer's electronics to maximize signal-to-noise.

  • Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, preventing drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a survey 13C spectrum.

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of carbon chemical shifts for this molecule.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

3. Data Processing and Analysis:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum should be corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm.

  • Peak Picking and Integration: The chemical shift of each peak is determined. While peak integration in 13C NMR is not always strictly quantitative without special experimental setups, the relative intensities can provide clues for identifying quaternary carbons (which are typically weaker).

Visualizing the Workflow and Structure

To clarify the experimental process and the molecular structure being analyzed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter add_ref Add TMS Reference filter->add_ref insert Insert Sample add_ref->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data (Proton Decoupled) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference analyze Peak Analysis reference->analyze

Caption: Experimental workflow for 13C NMR analysis.

Caption: Structure of this compound.

Conclusion

The 13C NMR analysis of this compound provides a wealth of information regarding the electronic structure of this important heterocyclic scaffold. By understanding the predictable effects of the bromo and nitro substituents on the carbon chemical shifts, researchers can confidently verify the structure of their synthesized material and gain valuable insights into its chemical properties. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific research and development.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. Pipzine Chemicals. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central. [Link]

  • 1H-and 13C-NMR chemical shifts for compound 7. ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Interpretation of 13C NMR Spectra. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Semantic Scholar. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Academic Accelerator. [Link]

Sources

A Comparative Guide to Purity Analysis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex heterocyclic molecules like 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key building block in medicinal chemistry, rigorous purity analysis is paramount.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound and evaluates alternative analytical techniques, offering a decision-making framework for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a halogenated nitroaromatic heterocyclic compound.[1] Such molecules are often synthesized through multi-step processes where the potential for process-related impurities and degradation products is significant.[1] Ensuring the purity of this intermediate is crucial as impurities can be carried through subsequent synthetic steps, potentially impacting the final API's safety, stability, and therapeutic effect.[2][4][5] Therefore, a robust and validated analytical method for purity assessment is a non-negotiable aspect of quality control.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[6][7] The versatility of HPLC allows for the fine-tuning of separation conditions to resolve the main component from structurally similar impurities.[8]

Comparative HPLC Methodologies

Two primary reversed-phase HPLC methods are proposed here, differing in their stationary phase chemistry to offer alternative selectivities for impurity profiling.

Method 1: C18-Based Separation

The C18 (octadecyl) stationary phase is a common starting point for the separation of moderately polar to non-polar compounds. Its hydrophobic nature will interact with the pyrrolopyridine core, while the bromo and nitro substituents will also influence retention.

Method 2: Phenyl-Hexyl-Based Separation

A Phenyl-Hexyl stationary phase offers a different separation mechanism through π-π interactions with the aromatic rings of the analyte.[9] This can be particularly effective in resolving impurities that differ in their aromatic character or have co-eluted on a C18 column.[10]

Experimental Protocols

Protocol 1: C18 Reversed-Phase HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Rationale: The C18 column provides a robust, general-purpose separation based on hydrophobicity.[11] The gradient elution with acetonitrile and water allows for the separation of a wide range of potential impurities with varying polarities.[11] Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape.

Protocol 2: Phenyl-Hexyl Reversed-Phase HPLC Method
  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

Rationale: The Phenyl-Hexyl column introduces an alternative selectivity based on π-π interactions, which can be beneficial for separating aromatic isomers or closely related substances.[9][12] The use of methanol as the organic modifier can also alter selectivity compared to acetonitrile.[9]

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Solvent Mobile Phase (Aqueous & Organic) Pump Pump Solvent->Pump Pump->Injector Column Column (C18 or Phenyl-Hexyl) Injector->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Generation Data->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: A generalized workflow for the purity analysis of this compound by HPLC.

Performance Comparison of HPLC Methods

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale for Comparison
Principle of Separation Hydrophobic Interactionsπ-π Interactions & Hydrophobic InteractionsDifferent selectivities for enhanced impurity detection.[9]
Anticipated Retention Time ModeratePotentially longer due to π-π interactionsDependent on the overall hydrophobicity and aromaticity of the molecule.
Resolution of Polar Impurities GoodModerateC18 is generally effective for a broad polarity range.
Resolution of Aromatic Impurities ModerateExcellentThe phenyl phase is specifically designed for aromatic compounds.[9]
Peak Symmetry Expected to be good with TFAExpected to be good with Formic AcidAcidic modifiers are used to minimize peak tailing.
Robustness HighHighBoth are well-established and reliable column chemistries.

Alternative Analytical Methodologies

While HPLC is a primary choice, other techniques offer distinct advantages for specific analytical challenges.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over HPLC, utilizing smaller particle size columns (typically <2 µm) and higher operating pressures.[13][14]

  • Advantages:

    • Faster Analysis Times: Significantly shorter run times increase sample throughput.[13][15]

    • Improved Resolution: Narrower peaks lead to better separation of closely eluting impurities.[13][15]

    • Higher Sensitivity: Increased peak height allows for the detection of trace-level impurities.[13][15]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a greener alternative.[13]

  • Considerations:

    • Higher initial instrument cost.[13]

    • Requires higher purity solvents and more stringent sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][16] For a non-volatile compound like this compound, its direct application is limited.

  • Applicability:

    • Primarily for the analysis of volatile impurities such as residual solvents from the synthesis process.

    • Derivatization can be employed to increase the volatility of the main compound and non-volatile impurities, but this adds complexity to the sample preparation.[16][17][18]

  • Advantages:

    • Excellent separation efficiency for volatile compounds.

    • Mass spectrometry provides structural information for impurity identification.[18]

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field.[19][20][21]

  • Advantages:

    • High separation efficiency and resolution.

    • Minimal sample and solvent consumption.

    • Can be a complementary technique to HPLC for charged or highly polar impurities.[22]

  • Considerations:

    • The compound must be charged or be in a buffer system that induces a charge.

    • Less robust for routine quality control compared to HPLC.

    • Sensitivity can be lower than HPLC unless coupled with a mass spectrometer.[23]

Decision-Making Framework for Method Selection

Method_Selection Start Purity Analysis of 3-bromo-5-nitro-1H- pyrrolo[2,3-b]pyridine Is_Routine_QC Routine QC for non-volatile impurities? Start->Is_Routine_QC Is_High_Throughput Is high throughput and sensitivity critical? Is_Routine_QC->Is_High_Throughput No HPLC Use HPLC (C18 or Phenyl-Hexyl) Is_Routine_QC->HPLC Yes Is_Volatile Are volatile impurities (e.g., residual solvents) a primary concern? Is_Orthogonal Is an orthogonal method for charged/polar impurities needed? Is_Volatile->Is_Orthogonal No GCMS Use GC-MS Is_Volatile->GCMS Yes Is_High_Throughput->Is_Volatile No UPLC Use UPLC Is_High_Throughput->UPLC Yes CE Use Capillary Electrophoresis (CE) Is_Orthogonal->CE Yes

Caption: A logical flow for selecting the appropriate analytical method for purity assessment.

Conclusion

For the comprehensive purity analysis of this compound, a reversed-phase HPLC method is the most robust and versatile choice.[6] The development of two methods using C18 and Phenyl-Hexyl columns provides orthogonal selectivity, ensuring a more complete impurity profile. For laboratories requiring higher throughput and sensitivity, UPLC presents a superior alternative.[13][15] While GC-MS and CE are not the primary choices for bulk purity determination of this non-volatile compound, they serve as essential complementary techniques for the analysis of volatile impurities and charged species, respectively. The selection of the most appropriate method should be guided by the specific analytical needs, available instrumentation, and the stage of drug development.

References

  • Pipzine Chemicals. 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro.
  • Tianming Pharmaceuticals. (2026).
  • ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?.
  • Benchchem.
  • Alispharm.
  • Sigma-Aldrich. 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine AldrichCPR.
  • PubMed. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines.
  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Benchchem.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • Analytical Toxicology. (2017). Capillary Electrophoresis for Drug Analysis.
  • ALWSCI. (2024).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Wikipedia. Capillary electrophoresis.
  • Taylor & Francis eBooks.
  • Arborpharmchem. (2024).
  • EPA.
  • Cormica. Understanding Impurity Analysis.
  • Chromatography Forum. (2015).
  • Longdom Publishing. (2023).
  • ResearchGate. (2024).
  • Benchchem.
  • Longdom Publishing. Capillary Electrophoresis in Analytical Chemistry and its Applica.
  • Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • NETZSCH Analyzing & Testing. (2020).

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of 3-Bromo- and 3-Iodo-5-Nitro-1H-Pyrrolo[2,3-b]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1H-Pyrrolo[2,3-b]Pyridine Scaffold and the Halogen Conundrum

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, capable of forming crucial hydrogen bonds, has made it a cornerstone in the development of potent inhibitors for a variety of protein kinases.[1][2] These kinases, such as the Fibroblast Growth Factor Receptor (FGFR) and Cell Division Cycle 7 (Cdc7) kinase, are often dysregulated in numerous cancers, making them attractive targets for therapeutic intervention.[2][3]

This guide delves into a comparative analysis of two specific halogenated derivatives: 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine and 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine. While direct, head-to-head experimental data for these exact compounds is not extensively available in the public domain, this guide will provide a framework for their comparison based on established principles of structure-activity relationships (SAR) and will equip researchers with the necessary experimental protocols to conduct such a comparison. The choice of halogen, particularly bromine versus iodine, at the 3-position can significantly impact a compound's physicochemical properties and, consequently, its biological activity. This is often due to differences in electronegativity, size, and the ability to form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding. The nitro group at the 5-position, a strong electron-withdrawing group, is expected to modulate the electronic properties of the heterocyclic core.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential differences between these two compounds and to design experiments for their direct comparison.

The 1H-Pyrrolo[2,3-b]Pyridine Scaffold: A Hub of Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various kinases. The core structure often acts as a hinge-binding motif, forming key hydrogen bonds with the protein backbone. For instance, in FGFR, the pyrrolo[2,3-b]pyridine nucleus can form two hydrogen bonds with the backbone carbonyl of glutamate and the NH of alanine in the hinge region.[1]

The biological activity of this scaffold is highly tunable through substitutions at various positions. For example, substitutions at the 5-position can form additional hydrogen bonds, potentially improving the compound's activity.[1][4] The 3-position is also a critical site for modification, often accommodating substituents that extend into the solvent-exposed region or interact with other parts of the ATP-binding pocket.

Comparative Analysis: Bromo vs. Iodo Substitution from a SAR Perspective

In the absence of direct experimental data, we can infer potential differences in the biological activity of this compound and its 3-iodo counterpart based on the fundamental principles of medicinal chemistry.

FeatureThis compound3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridineRationale and Predicted Impact on Biological Activity
Halogen Bond Donor Strength WeakerStrongerIodine is a better halogen bond donor than bromine. If a halogen bond with a protein residue (e.g., a backbone carbonyl) is crucial for binding affinity, the iodo-compound is predicted to have higher potency.
Size and Steric Hindrance SmallerLargerThe larger size of the iodine atom may lead to steric clashes within the binding pocket, potentially reducing affinity. Conversely, it could also lead to more favorable van der Waals interactions if the pocket can accommodate it.
Lipophilicity LowerHigherThe iodo-substituent will increase the lipophilicity of the molecule to a greater extent than the bromo-substituent. This could affect cell permeability, metabolic stability, and off-target effects.
Metabolic Stability Generally more stable C-Br bondGenerally less stable C-I bondThe carbon-iodine bond is weaker and more susceptible to metabolic cleavage, which could lead to a shorter half-life for the iodo-compound.
Synthetic Accessibility Generally more accessibleCan be more challenging to synthesize and may be less stableThe starting materials for bromination are often more readily available and the reactions can be more straightforward.[5]

Inference: Based on the stronger halogen bonding potential of iodine, it is plausible that 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine could exhibit higher potency as a kinase inhibitor , provided the binding pocket can accommodate the larger halogen. However, this potential increase in potency might be offset by lower metabolic stability and potential steric hindrance. Direct experimental validation is essential to confirm these hypotheses.

Proposed Experimental Workflow for a Head-to-Head Comparison

To definitively compare the biological activities of these two compounds, a systematic experimental approach is required. The following workflow outlines the key assays.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation synthesis Synthesis of Bromo and Iodo Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization kinase_assay Biochemical Kinase Inhibition Assay (e.g., TR-FRET) characterization->kinase_assay cell_prolif Cellular Proliferation/Cytotoxicity Assay (e.g., MTT) kinase_assay->cell_prolif ic50 IC50/GI50 Determination cell_prolif->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar selectivity (Optional) Kinase Selectivity Profiling sar->selectivity

Caption: Proposed experimental workflow for comparing the biological activities of the two compounds.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments to compare the biological activity of this compound and 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: Synthesis of 3-Bromo- and 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine

A general synthetic approach would involve the nitration of 1H-pyrrolo[2,3-b]pyridine followed by halogenation.

  • Nitration: To a solution of 1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Pour the mixture onto ice and neutralize with a suitable base (e.g., NaOH) to precipitate the 5-nitro-1H-pyrrolo[2,3-b]pyridine. Filter, wash with water, and dry.

  • Bromination: To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir for 4-6 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.[5]

  • Iodination: To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, add N-iodosuccinimide (NIS) and stir at room temperature until the reaction is complete (monitor by TLC). Work-up and purify as described for the bromination.

  • Characterization: Confirm the identity and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.[6]

  • Reagents and Materials:

    • Kinase of interest (e.g., recombinant FGFR1)

    • Substrate peptide with a biotin tag

    • ATP

    • Assay buffer (e.g., HEPES buffer with MgCl₂, DTT, and a surfactant)

    • Europium-labeled anti-phospho-antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Test compounds (dissolved in DMSO)

    • 384-well assay plates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and SA-APC).

    • Incubate in the dark for 60 minutes.

    • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Reagents and Materials:

    • Cancer cell line (e.g., a cell line with known sensitivity to the kinase of interest)

    • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Visualizing the Mechanism: A Representative Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by inhibitors like the 1H-pyrrolo[2,3-b]pyridine derivatives.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., FGFR) GF->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Binding Substrate Substrate Protein Dimerization->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Dimerization->PhosphoSubstrate Phosphorylates Downstream Downstream Signaling (e.g., RAS-MAPK) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 3-Halo-5-nitro-1H-pyrrolo[2,3-b]pyridine (ATP-Competitive Inhibitor) Inhibitor->Dimerization Inhibits

Caption: A simplified representation of an RTK signaling pathway and the point of intervention for an ATP-competitive inhibitor.

Conclusion

While a definitive comparison of the biological activities of this compound and 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine requires direct experimental evaluation, this guide provides a solid foundation for such an investigation. Based on structure-activity relationships, the iodo-analog has the potential for higher potency due to its superior halogen bonding capabilities, but this may be counteracted by factors such as steric hindrance and metabolic instability. The provided experimental protocols offer a clear path for researchers to generate the necessary data for a robust comparison. Ultimately, the synthesis and testing of these compounds will provide valuable insights into the nuanced effects of halogen substitution on the biological activity of the potent 1H-pyrrolo[2,3-b]pyridine scaffold.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021.

  • 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. Pipzine Chemicals.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [No specific source name in snippet]. [URL: Not available]
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.

  • Kinase assays. BMG LABTECH.

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

  • 5-Bromo-3-nitro-1H-pyrrolo 2,3-b pyridine AldrichCPR 507462-26-2. Sigma-Aldrich.

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [No specific source name in snippet]. [URL: Not available]
  • 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbonitrile AldrichCPR 757978-11-3. Sigma-Aldrich.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [No specific source name in snippet]. [URL: Not available]
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.

Sources

The Pivotal Role of Substitution Patterns in 3-Bromo-1H-pyrrolo[2,3-b]pyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics.[2][3] The introduction of a bromine atom at the C-3 position creates a versatile synthetic handle, the 3-bromo-1H-pyrrolo[2,3-b]pyridine, enabling diverse functionalization and fine-tuning of its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 3-bromo-1H-pyrrolo[2,3-b]pyridines, offering insights into the rational design of next-generation inhibitors for various therapeutic targets.

The Strategic Importance of the 3-Bromo-7-Azaindole Core

The 7-azaindole nucleus is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This modification can enhance binding affinity to target proteins and improve physicochemical properties of the molecule.[2] The bromine at the C-3 position is not merely a placeholder; it serves as a crucial reactive site for introducing a variety of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Substitution Patterns and Biological Activity

The biological activity of 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Kinase inhibition is a prominent therapeutic application for this class of compounds, with numerous derivatives showing potent activity against targets like Aurora kinases, PIM kinases, and Fibroblast Growth Factor Receptor (FGFR).[6][7][8]

Substitutions at the N-1 Position

The N-1 position of the pyrrole ring is a key site for modification. N-alkylation or N-arylation can significantly impact the compound's interaction with the target protein and its cellular permeability.

  • Impact on PIM Kinase Inhibition: Studies on N-substituted azaindoles as pan-PIM kinase inhibitors have demonstrated that modulation of physicochemical properties at this position can resolve liabilities such as hERG inhibition and poor permeability.[6] For instance, the introduction of specific N-substituents led to the identification of clinical candidates with demonstrated tumor growth inhibition in preclinical models.[6]

Substitutions at the C-5 Position

The C-5 position of the pyridine ring offers another strategic point for diversification. Aryl substitutions at this position have been shown to be critical for potent biological activity.

  • Influence on FGFR Inhibition: In the context of FGFR inhibitors, a trifluoromethyl group at the C-5 position of the 1H-pyrrolo[2,3-b]pyridine core can form a crucial hydrogen bond with glycine residues in the kinase domain, thereby enhancing inhibitory activity.[8] Further exploration with various larger substituents at this position allows for probing potential interactions within the hydrophobic pocket of the ATP-binding site.[8]

The table below summarizes the structure-activity relationships of representative C-5 substituted 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.

CompoundC-5 SubstituentR-group on C-3 side chainFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Reference
4h -CF₃3,5-dimethoxyphenyl7925[8]

Table 1: SAR of C-5 Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors. The data highlights the potent inhibitory activity of compound 4h with a trifluoromethyl group at C-5 and a 3,5-dimethoxyphenyl substituent on the side chain.[8]

Key Signaling Pathway: Kinase Inhibition by 7-Azaindole Derivatives

The 7-azaindole scaffold typically binds to the ATP-binding pocket of protein kinases, acting as a hinge-binder. The nitrogen at position 7 and the pyrrole NH group can form hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. Substituents at various positions can then extend into other regions of the ATP pocket, conferring potency and selectivity.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Substituents 7-Azaindole_Core 7-Azaindole Core Hinge_Region Hinge Region 7-Azaindole_Core->Hinge_Region H-bonds (N7, N1-H) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front N1_Substituent N-1 Substituent N1_Substituent->Solvent_Front Improves solubility/ permeability C3_Substituent C-3 Substituent C3_Substituent->Hydrophobic_Pocket Enhances potency/ selectivity C5_Substituent C-5 Substituent C5_Substituent->Hydrophobic_Pocket Additional interactions

Figure 1: Interaction of substituted 7-azaindole inhibitors with a kinase ATP binding pocket.

Experimental Protocols

Synthesis of C-5 Aryl Substituted 3-Bromo-1H-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the introduction of an aryl group at the C-5 position of a 3-bromo-7-azaindole derivative.

Workflow Diagram:

G start Start reagents Combine 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., Na₂CO₃) in a suitable solvent (e.g., DME/water). start->reagents reaction Heat the reaction mixture under an inert atmosphere (e.g., at 90°C) for a specified time (e.g., 8 hours). reagents->reaction workup Cool the reaction mixture, perform aqueous workup, and extract with an organic solvent. reaction->workup purification Purify the crude product by column chromatography. workup->purification end Obtain C-5 aryl substituted 3-bromo-1H-pyrrolo[2,3-b]pyridine purification->end

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 2 equivalents).[5]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.[5]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir for the required duration (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C-5 aryl substituted 3-bromo-1H-pyrrolo[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay (LanthaScreen®)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X serial dilution series of the test compound in the appropriate assay buffer. Prepare a 2X mixture of the kinase substrate and ATP.[9]

  • Kinase Reaction: In a microplate, add 5 µL of the 2X serially diluted compound to each well. To initiate the kinase reaction, add 5 µL of the 2X substrate/ATP mixture to each well.[9]

  • Incubation: Mix the reagents and incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow the kinase reaction to proceed.[9]

  • Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a 2X mixture of EDTA and a terbium-labeled anti-phospho-substrate antibody.[9]

  • Final Incubation and Reading: Mix, cover the plate, and incubate for 30-60 minutes at room temperature. Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 3-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable platform for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The strategic introduction of substituents at the N-1 and C-5 positions, facilitated by the C-3 bromine, allows for a detailed exploration of the structure-activity landscape. This comparative guide highlights the importance of a systematic approach to modifying this privileged core. Future research will undoubtedly continue to leverage the synthetic versatility of 3-bromo-7-azaindole to develop novel therapeutics with improved efficacy and safety profiles for a range of diseases, including cancer and inflammatory disorders.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.2c07334
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/30553737/
  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/19545137/
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474138/
  • C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c751e9337d6c22422f2571
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm4009774
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: https://www.mdpi.com/1420-3049/24/5/934
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm500600s
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: https://www.organic-chemistry.org/abstracts/lit3/219.shtm
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/19555113/
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: http://tesi.cab.unipd.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050478/
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
  • Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28947155/
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2016/ob/c5ob02220h
  • Kinase assays. BMG LABTECH. Available at: https://www.bmglabtech.
  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/33905741/
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: https://www.mdpi.com/1422-0067/23/23/14603
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7799342/
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US. Available at: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/biochemical-assays/lanthascreen-kinase-activity-assays.html
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4734005/
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: https://www.mdpi.com/1424-8247/14/9/850
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/29121853/
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: https://www.mdpi.com/1424-8247/14/4/354

Sources

A Comparative Guide to the Kinase Inhibitory Profiles of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide provides a comparative analysis of the kinase inhibitory profiles of four distinct series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFR), Cell Division Cycle 7 (Cdc7) kinase, Glycogen Synthase Kinase-3β (GSK-3β), and Traf2- and NCK-interacting kinase (TNIK). We will delve into their structure-activity relationships, inhibitory potency, and the experimental methodologies used to characterize them, offering valuable insights for researchers in drug discovery and development.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The core of our discussion revolves around the 1H-pyrrolo[2,3-b]pyridine moiety. This bicyclic heterocycle mimics the adenine core of ATP, enabling it to effectively compete for the ATP-binding site in a wide range of kinases. The pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond interaction with the kinase hinge region, a critical determinant of binding affinity.[1] By modifying the substituents at various positions of this scaffold, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Comparative Analysis of Kinase Inhibitory Profiles

This guide will focus on four exemplary 1H-pyrrolo[2,3-b]pyridine derivatives, each representing a distinct class of kinase inhibitors with significant therapeutic potential.

FGFR Inhibitors: The Case of Compound 4h

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and angiogenesis.[2] Aberrant FGFR signaling is implicated in various cancers, making them a compelling target for oncology drug discovery.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent FGFR inhibitors. Among them, compound 4h has emerged as a particularly potent pan-FGFR inhibitor.[2]

Structure:

  • Core: 1H-pyrrolo[2,3-b]pyridine

  • Substituents: A 3,5-dimethoxyphenyl group at the 4-position and a trifluoromethyl group at the 5-position.

Inhibitory Profile: The inhibitory activity of compound 4h against the FGFR family is summarized in the table below.

KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data sourced from a 2021 study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]

Structure-Activity Relationship (SAR): The potent activity of compound 4h can be attributed to several key structural features. The 1H-pyrrolo[2,3-b]pyridine core forms the crucial hydrogen bonds with the hinge region (E562 and A564) of FGFR1.[2] The 3,5-dimethoxyphenyl group occupies a hydrophobic pocket, with the methoxy groups forming additional hydrogen bonds.[2] Critically, the trifluoromethyl group at the 5-position forms a hydrogen bond with G485, significantly enhancing its potency compared to derivatives lacking this substitution.[2]

FGFR Signaling Pathway:

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway leading to gene transcription.

Cdc7 Kinase Inhibitors: The Potency of Compound 42

Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[4] Its overexpression in various cancer types makes it a promising target for anticancer therapies.

Researchers have identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent Cdc7 inhibitors, with compound 42 being a standout example.[5]

Structure:

  • Core: 1H-pyrrolo[2,3-b]pyridine

  • Substituents: A (Z)-2-(benzylamino)-1,3-thiazol-4(5H)-one moiety attached to the 3-position via a methylene bridge.

Inhibitory Profile:

KinaseIC50 (nM)
Cdc77

Data from a 2009 study on 1H-pyrrolo[2,3-b]pyridines as Cdc7 inhibitors.[5]

Structure-Activity Relationship (SAR): The development of compound 42 involved the optimization of a lead compound. The key to its high potency lies in the [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] structure.[5] This extended substituent is able to form extensive interactions within the ATP-binding pocket of Cdc7, complementing the core hinge-binding interaction of the 1H-pyrrolo[2,3-b]pyridine.

Cdc7 in DNA Replication Initiation:

Cdc7_Pathway cluster_G1_phase G1 Phase cluster_S_phase S Phase ORC ORC Pre_RC Pre-Replicative Complex (pre-RC) ORC->Pre_RC Cdc6_Cdt1 Cdc6/Cdt1 Cdc6_Cdt1->Pre_RC MCM MCM2-7 MCM->Pre_RC CMG CMG Helicase Pre_RC->CMG Cdk S-Cdk Cdk->CMG DDK DDK (Cdc7/Dbf4) DDK->CMG Phosphorylates MCM Cdc45_GINS Cdc45/GINS Cdc45_GINS->CMG DNA_Polymerase DNA Polymerase CMG->DNA_Polymerase Recruits Replication DNA Replication DNA_Polymerase->Replication

Caption: Role of Cdc7/Dbf4 (DDK) in initiating DNA replication.

GSK-3β Inhibitors: The Promise of Compound S01 in Alzheimer's Disease

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell fate, and neuronal function. Its dysregulation is a key factor in the pathology of Alzheimer's disease, making it a prime therapeutic target.[6]

A novel 1H-pyrrolo[2,3-b]pyridine derivative, S01 , has been rationally designed as a highly potent GSK-3β inhibitor.[7]

Structure:

  • Core: 1H-pyrrolo[2,3-b]pyridine

  • Substituents: A 5-phenyl group and a N-(4-phenylpyridin-3-yl)carboxamide at the 3-position.[1]

Inhibitory Profile:

KinaseIC50 (nM)
GSK-3β0.35 ± 0.06

S01 demonstrated acceptable selectivity when tested against a panel of 24 other kinases.[7] Data sourced from a 2025 (pre-proof) study on a novel pyrrolo[2,3-b]pyridine compound as a GSK-3β inhibitor.[7]

Structure-Activity Relationship (SAR): The design of S01 was guided by molecular modeling. The 1H-pyrrolo[2,3-b]pyridine core establishes crucial hydrogen bonds with the hinge residues (ASP-133 and VAL-135) of GSK-3β.[1] The 4-phenylpyridine moiety forms an additional hydrogen bond with LYS-85, while the phenyl groups engage in hydrophobic interactions, contributing to its sub-nanomolar potency.[1] The simplified structure was also intended to enhance blood-brain barrier penetration.[1]

GSK-3β Signaling in Alzheimer's Disease:

GSK3b_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects in AD Insulin_Wnt Insulin / Wnt AKT_PKB Akt/PKB Insulin_Wnt->AKT_PKB GSK3b_inactive p-GSK-3β (Inactive) AKT_PKB->GSK3b_inactive Phosphorylates (Inactivates) GSK3b_active GSK-3β (Active) Hyperphosphorylated_Tau Hyperphosphorylated Tau GSK3b_active->Hyperphosphorylated_Tau Phosphorylates Degradation Degradation GSK3b_active->Degradation Phosphorylates Tau Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Beta_Catenin β-catenin Beta_Catenin->Degradation

Caption: Simplified GSK-3β signaling pathway in the context of Alzheimer's disease.

TNIK Inhibitors: NCB-0846 and its Role in Wnt Signaling

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that is a key regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[8]

NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TNIK.[9]

Structure:

  • Core: A quinazoline scaffold with a pyrrolopyridine-like interaction mode. While not a direct 1H-pyrrolo[2,3-b]pyridine, its binding mode and development provide valuable comparative insights. The core interacts with the hinge region of TNIK.[8]

Inhibitory Profile:

KinaseIC50 (nM)
TNIK21

NCB-0846 also shows inhibitory activity against other kinases such as FLT3, JAK3, PDGFRα, and TRKA.[10] Data sourced from a 2016 study on TNIK inhibition.[9]

Structure-Activity Relationship (SAR): X-ray co-crystal structures reveal that NCB-0846 binds to TNIK in an inactive conformation, which is believed to be crucial for its Wnt inhibitory activity.[8][9] The quinazoline scaffold forms two hydrogen bonds with the hinge residue Cys108.[8] The stereochemistry of a terminal hydroxyl group is critical for its potent and stereospecific binding.[8]

TNIK in the Wnt Signaling Pathway:

TNIK_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Wnt_Signal->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and translocates Transcription Wnt Target Gene Transcription TCF_LEF->Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylates & Activates

Caption: TNIK's role as a key activator of the Wnt signaling pathway.

Experimental Methodologies: A Guide to Kinase Inhibition Assays

The determination of kinase inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50), is a cornerstone of kinase drug discovery. Several robust and high-throughput methods are employed for this purpose.

General Workflow for In Vitro Kinase Assays

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Incubation Incubate at Optimal Temperature Reagents->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Signal_Measurement Measure Signal (Luminescence, Fluorescence) Detection_Reagent->Signal_Measurement IC50_Calculation Calculate IC50 Signal_Measurement->IC50_Calculation

Caption: A generalized workflow for in vitro kinase inhibition assays.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This method is widely used due to its high sensitivity and broad applicability.

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 96- or 384-well plate, add the kinase, substrate, and test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) in a suitable kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin components.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the concentration of ADP produced, and therefore to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: A Scaffold of Immense Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile starting point for the development of potent and selective kinase inhibitors. The examples of inhibitors targeting FGFR, Cdc7, GSK-3β, and TNIK highlight the adaptability of this core structure to different kinase ATP-binding sites. The strategic placement of various substituents allows for the fine-tuning of inhibitory activity and selectivity, leading to the discovery of compounds with significant therapeutic potential in oncology and neurodegenerative diseases.

The continued exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine core, coupled with robust and quantitative biochemical assays, will undoubtedly lead to the development of the next generation of targeted kinase inhibitors. This guide serves as a testament to the power of structure-based drug design and provides a framework for the comparative evaluation of kinase inhibitors, ultimately aiding in the advancement of novel therapeutics.

References

  • Sun, X.-L., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, Pre-proof. [Link]

  • Sun, X.-L., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed, Pre-proof. [Link]

  • Masuda, M., et al. (2016). TNIK inhibition abrogates colorectal cancer stemness. Nature Communications, 7, 12586. [Link]

  • Okada, K., et al. (2022). Structural Insight into TNIK Inhibition. International Journal of Molecular Sciences, 23(21), 13010. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21545. [Link]

  • G-Crick, E., et al. (2022). CDC7-independent G1/S transition revealed by targeted protein degradation. Nature, 605(7911), 753-760. [Link]

  • Zhang, J., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, Pre-proof. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, 11(35), 21535-21545. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

Sources

A Comparative Guide to the Structural Elucidation of a 3-Bromo-5-Nitro-1H-pyrrolo[2,3-b]pyridine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The strategic placement of substituents, such as a bromine atom and a nitro group, dramatically influences the molecule's electronic properties, potential for intermolecular interactions, and ultimately, its biological activity.[2][3] The bromine can act as a halogen bond donor, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.[3] Understanding the precise three-dimensional arrangement of these functional groups is not merely an academic exercise; it is critical for guiding structure-activity relationship (SAR) studies and optimizing ligand-protein interactions in drug design.[4]

This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) as the definitive method for determining the solid-state structure of these complex heterocycles. We will explore the causality behind the experimental choices, compare the insights gained from SC-XRD with those from other common analytical techniques, and provide a self-validating protocol for obtaining high-quality structural data.

The Decisive Power of X-Ray Crystallography: A Case Study

While techniques like NMR and mass spectrometry confirm connectivity and composition, only SC-XRD provides unambiguous, high-resolution data on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[5] These interactions, including hydrogen bonds and halogen bonds, are fundamental to molecular recognition at a receptor's active site.[6]

Consider the hypothetical, yet representative, crystallographic data for a derivative, N-alkylated-3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, summarized below.

ParameterRepresentative ValueSignificance in Drug Design
Crystal SystemMonoclinicDictates the symmetry and packing arrangement of molecules in the solid state.
Space GroupP2₁/cProvides detailed symmetry information, crucial for solving and refining the crystal structure.
Unit Cell Dimensionsa = 8.1 Å, b = 15.2 Å, c = 9.3 Å, β = 98.5°Defines the fundamental repeating unit of the crystal; precise dimensions are essential for understanding molecular packing and density.
Key Intermolecular ContactsN-H···O (nitro), C-Br···O (nitro)Confirms the presence and geometry of specific hydrogen and halogen bonds, providing a blueprint for designing molecules that mimic these interactions.
Nitro Group Twist Angle10.5° (from the pyrrolopyridine plane)Quantifies the deviation from planarity, which can impact conjugation and the molecule's ability to fit into a planar binding site.[7]
Data Reference Based on typical values for related structuresThis data is illustrative for educational purposes.

This level of granular detail allows computational chemists to validate and refine their in silico models and enables medicinal chemists to design next-generation analogs with improved potency and selectivity.

A Validated Protocol for Crystal Growth and Structure Determination

Obtaining diffraction-quality single crystals is the most critical and often challenging step. The protocol below is designed to be self-validating by exploring a systematic array of conditions. The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptor (nitro group), along with a halogen bond donor (bromine), requires careful solvent selection.[6]

Experimental Workflow: From Powder to Solved Structure

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution start Powdered Compound sol Solvent Screening (DCM, Ethyl Acetate, Acetonitrile) start->sol 1. Select Solvents dissolve Dissolution (Gentle warming if needed) sol->dissolve 2. Prepare Solution methods Crystallization Methods dissolve->methods 3. Induce Crystallization mount Crystal Mounting (Cryoloop) methods->mount 4. Harvest Crystal xray X-ray Diffraction (Synchrotron/In-house) mount->xray 5. Irradiate data Data Collection (Rotation Method) xray->data 6. Collect Frames process Data Processing (Integration & Scaling) data->process solve Structure Solution (Direct Methods/Patterson) process->solve 7. Determine Phases refine Refinement (Least-Squares) solve->refine 8. Optimize Model validate Validation & CIF refine->validate 9. Finalize

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology
  • Material Preparation : Ensure the 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine derivative is of high purity (>97%), as impurities can inhibit crystallization.[8]

  • Solvent Selection Rationale : The goal is to find a solvent in which the compound has moderate solubility.

    • Initial Screen : Begin with solvents of varying polarity such as dichloromethane (DCM), ethyl acetate, and acetonitrile.[9] These are good starting points for many nitroaromatic compounds.

    • Causality : A solvent that dissolves the compound too readily will not achieve supersaturation, while a solvent in which it is insoluble will not allow for the necessary molecular rearrangement to form an ordered lattice.

  • Crystallization Technique 1: Slow Evaporation

    • Protocol : Dissolve 5-10 mg of the compound in 1-2 mL of a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

    • Expertise : This is the simplest method and often effective for compounds that are stable at room temperature. The slow removal of solvent gradually increases the concentration to the point of supersaturation, promoting nucleation and crystal growth.

  • Crystallization Technique 2: Vapor Diffusion (Hanging Drop)

    • Protocol : Dissolve the compound in a solvent in which it is more soluble (the "drop solvent," e.g., DCM). Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a solvent in which the compound is less soluble (the "reservoir solvent," e.g., hexane). Seal the well.

    • Causality : The more volatile drop solvent slowly diffuses out into the reservoir, while the vapor of the less soluble reservoir solvent diffuses into the drop. This gradually and gently reduces the solubility of the compound in the drop, leading to controlled crystal growth.[10]

  • Crystal Harvesting and Mounting : Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract one with a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent ice formation and radiation damage during data collection.

  • Data Collection and Structure Refinement : Collect diffraction data using a single-crystal X-ray diffractometer. The structure is then solved using direct methods and refined using full-matrix least-squares procedures.[11]

Comparative Analysis: What Other Techniques Tell Us

No single technique provides a complete picture. The true value of X-ray crystallography is revealed when its data is compared with other standard analytical methods.

Analytical TechniqueInformation ProvidedStrengths for this ScaffoldLimitations Compared to SC-XRD
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions, crystal packing.[11]Unambiguously determines the spatial relationship between the bromo and nitro groups. Directly visualizes hydrogen and halogen bonding networks that drive molecular recognition.Requires a high-quality single crystal, which can be difficult to obtain. The structure represents the solid state, which may differ from the solution-phase conformation relevant to biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, NOESY), confirming connectivity.[5][12]Confirms the successful synthesis and regiochemistry of substitution (positions 3 and 5). Can provide information on solution-phase conformation and dynamics through NOE studies.Provides no information on bond lengths or angles. Through-space NOE data is distance-limited and provides an averaged picture, not the precise geometry of a single conformer. Cannot directly observe intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry (HRMS) Exact mass of the molecule, confirming elemental composition and molecular formula.[12]Provides definitive confirmation of the compound's elemental formula (C₇H₄BrN₃O₂). A crucial quality control step to verify the identity of the material used for crystallization.Gives no information about the 3D structure, isomerism (e.g., position of substituents), or connectivity. It only confirms what atoms are present and in what ratio.
Computational Modeling (e.g., DFT) Theoretical geometry, electrostatic potential, molecular orbitals, and interaction energies.[5][7]Can predict the lowest energy conformation and potential sites for intermolecular interactions. Helps rationalize the observed crystal packing and electronic effects of the substituents.It is a theoretical model, not experimental proof. The accuracy is highly dependent on the level of theory and basis set used. Must be validated by experimental data, ideally from SC-XRD.

Conclusion

For substituted 1H-pyrrolo[2,3-b]pyridine derivatives, single-crystal X-ray diffraction is the gold standard for structural elucidation. It delivers an unparalleled level of detail, providing the definitive atomic coordinates and intermolecular interaction geometries that are essential for modern, structure-based drug design. While NMR and HRMS are indispensable for confirming chemical identity and purity, they cannot replace the spatial insights offered by crystallography. By integrating the high-resolution data from SC-XRD with solution-state NMR and theoretical modeling, researchers can build a comprehensive understanding of their molecule, accelerating the journey from a promising scaffold to a potential therapeutic.

References

  • (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]

  • (n.d.). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a.[5]. ResearchGate. Available at: [Link]

  • (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. Pipzine Chemicals. Available at: [Link]

  • (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Klen, E. E. et al. (2022). Reactions of Thiiranes with NH Heterocycles: II. C-Bromo/Nitro-1-(thietan-3-yl)pyrazoles as Convenient Synthons for Substituted 1-(Thietan-3-yl)pyrazoles. ResearchGate. Available at: [Link]

  • (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

  • (n.d.). Method of crystallizing nitro products. Google Patents.
  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Source not further specified].
  • (n.d.). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI. Available at: [Link]

  • (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available at: [Link]

  • (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]

  • (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

  • (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
  • (n.d.). Editorial: Noncovalent interactions in N/O heterocycles. PubMed Central. Available at: [Link]

  • (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Taylor & Francis Online. Available at: [Link]

  • (n.d.).
  • (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Source not further specified].
  • (n.d.). Bromo–nitro substitution on a tertiary α carbon—a previously uncharacterized facet of the Kornblum substitution. RSC Advances. Available at: [Link]

  • (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • (n.d.). Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Validation of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to the development of therapeutics targeting a range of diseases, primarily due to their ability to act as bioisosteres of indoles and purines, participating in crucial hydrogen bonding interactions with biological targets such as protein kinases[1][2]. The specific analogue, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, is a highly valuable intermediate, offering orthogonal handles for further chemical elaboration. The bromo-substituent at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, while the nitro-group at the 5-position can be readily reduced to an amine, providing a site for amide bond formation or other functionalizations.

This guide provides a comparative analysis of two plausible synthetic routes to this compound, starting from the commercially available 7-azaindole. The discussion is grounded in established reactivity principles of the 7-azaindole nucleus and supported by experimental data from analogous transformations reported in the literature.

Understanding the Reactivity of the 7-Azaindole Core

The functionalization of the 7-azaindole ring system is a nuanced endeavor governed by the electronic properties of its constituent pyrrole and pyridine rings. The pyrrole ring is electron-rich and thus more susceptible to electrophilic substitution than the electron-deficient pyridine ring. The C3 position is the most nucleophilic and is the typical site of initial electrophilic attack. However, the regioselectivity of subsequent substitutions is dictated by the electronic nature of the existing substituents.

Proposed Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound from 7-azaindole are presented and compared:

  • Route A: Sequential nitration followed by bromination.

  • Route B: Sequential bromination followed by nitration.

The choice between these routes is critical, as the order of electrophilic substitution can significantly impact the overall yield and purity of the final product due to the directing effects of the bromo and nitro substituents.

Route A: Nitration Followed by Bromination

This synthetic approach commences with the nitration of the 7-azaindole core at the 5-position, followed by the bromination of the resulting 5-nitro-7-azaindole at the 3-position.

Route_A Start 1H-Pyrrolo[2,3-b]pyridine Intermediate 5-Nitro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate HNO₃, H₂SO₄ Product This compound Intermediate->Product NBS, DMF

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine

The nitration of 7-azaindole is typically achieved using a mixture of concentrated nitric and sulfuric acids. The strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The 5-position is the preferred site of nitration due to the directing effect of the pyrrole nitrogen.

Experimental Protocol:

A detailed protocol for a similar nitration has been reported for a related derivative[3].

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid, cooled to 0 °C, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched by pouring it onto ice, and the resulting mixture is neutralized with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 5-nitro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

The subsequent bromination of 5-nitro-1H-pyrrolo[2,3-b]pyridine is directed to the C3 position of the pyrrole ring. The nitro group at C5 is a deactivating group, which may slow down the rate of this second electrophilic substitution. N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is a common and effective reagent for this transformation[4].

Experimental Protocol:

  • To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine in DMF, NBS is added portion-wise at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound.

Route B: Bromination Followed by Nitration

This alternative pathway involves the initial bromination of 7-azaindole at the 5-position, followed by the nitration of the resulting 5-bromo-7-azaindole.

Route_B Start 1H-Pyrrolo[2,3-b]pyridine Intermediate 5-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Intermediate NBS, DMF Product This compound Intermediate->Product HNO₃, H₂SO₄

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The direct bromination of 7-azaindole can be challenging due to the high reactivity of the pyrrole ring, which can lead to polybromination, particularly at the C3 position. To achieve selective bromination at the C5 position, a common strategy involves the use of a protecting group at C3 or carefully controlled reaction conditions[5][6]. A high-yielding synthesis of 5-bromo-7-azaindole has been reported using a dihydro-7-azaindole-2-sodium sulfonate intermediate[6].

Experimental Protocol:

  • 7-azaindole is reacted with sodium bisulfite to form dihydro-7-azaindole-2-sodium sulfonate.

  • This intermediate is then subjected to bromination.

  • The sulfonate group is subsequently removed under basic conditions to yield 5-bromo-7-azaindole[6].

Step 2: Synthesis of this compound

The nitration of 5-bromo-7-azaindole is expected to be directed by both the bromo and the pyrrole functionalities. The bromine atom is an ortho-, para-director, while the pyrrole ring directs electrophilic substitution to the C3 position. The strong activating effect of the pyrrole nitrogen is expected to favor nitration at the C3 position.

Experimental Protocol:

A general procedure for the nitration of bromo-aromatic compounds can be adapted[7].

  • To a stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in a mixture of concentrated sulfuric acid and glacial acetic acid, cooled to 0 °C, a solution of concentrated nitric acid in glacial acetic acid is added dropwise.

  • The reaction temperature is maintained between 15-25 °C during the addition.

  • After the addition is complete, the reaction is stirred at room temperature overnight.

  • The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and purified by recrystallization or column chromatography to give this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute A (Nitration then Bromination)Route B (Bromination then Nitration)Rationale & Justification
Overall Yield Moderate to GoodPotentially LowerRoute A may offer a higher overall yield as the initial nitration at C5 is generally efficient, and the subsequent bromination at the activated C3 position proceeds readily. Route B's initial bromination at C5 can be complex and lower-yielding, and the subsequent nitration of a bromo-substituted ring may be less efficient.
Number of Steps 22 (or more if protection is needed)Both routes are conceptually two steps from 7-azaindole. However, Route B may require additional steps for protection and deprotection of the C3 position to achieve selective C5 bromination, increasing the overall step count.
Regioselectivity Generally GoodPotentially ProblematicIn Route A, the nitration is directed to C5, and the subsequent bromination is strongly directed to the highly activated C3 position. In Route B, selective bromination at C5 can be challenging. The subsequent nitration of 5-bromo-7-azaindole could potentially lead to a mixture of isomers, although the C3-nitro product is expected to be major.
Purification Standard chromatographic purification may be required for both steps.May require more extensive purification to separate isomers, especially after the nitration step.The potential for isomeric byproducts in Route B could complicate the purification process.
Scalability The synthesis of 5-nitro-7-azaindole has been scaled up successfully[3].The multi-step synthesis of 5-bromo-7-azaindole can be cumbersome for large-scale production.The established scalability of the key intermediate in Route A makes it more attractive for large-scale synthesis.

Validation of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Validation_Workflow Product Crude Product Purification Purification (Chromatography/Recrystallization) Product->Purification Validation Structure & Purity Verification Purification->Validation NMR ¹H and ¹³C NMR Validation->NMR Structural Elucidation MS Mass Spectrometry Validation->MS Molecular Weight Confirmation Purity HPLC/LC-MS Validation->Purity Purity Assessment

Caption: Workflow for product validation.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the seven carbon atoms in the heterocyclic core.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₇H₄BrN₃O₂ (242.03 g/mol )[8][9]. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable in the molecular ion cluster.

  • Purity Analysis: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to determine the purity of the final compound.

Conclusion and Recommendation

Based on the analysis of the two proposed synthetic routes, Route A (Nitration followed by Bromination) appears to be the more reliable and potentially higher-yielding approach for the synthesis of this compound. The key advantages of Route A are the well-established and scalable synthesis of the 5-nitro-7-azaindole intermediate and the predictable regioselectivity of the subsequent bromination at the activated C3 position. While Route B is a viable alternative, it may be hampered by challenges in achieving selective C5 bromination and the potential for the formation of isomeric byproducts during the nitration step, which could complicate purification and lower the overall yield.

For researchers and drug development professionals requiring a dependable and scalable synthesis of this valuable building block, the validation of Route A is recommended as the more promising pathway.

References

  • Pipzine Chemicals. 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Google Patents. Preparation method for 5-bromo-7-azaindole. CN102584820A.
  • PubMed. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
  • ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles. [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

  • Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]

  • PubMed Central. Synthetic protocols for the nitration of corroles. [Link]

  • MDPI. Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • RSC Publishing. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • ResearchGate. Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles.. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • PubMed Central. Regioselective bromination of pyrrolo[1,2-a]quinoxalines. [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

Sources

A Comparative Guide to the Spectroscopic Data of 3-Bromo-5-Nitro-1H-Pyrrolo[2,3-b]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole core, specifically 1H-pyrrolo[2,3-b]pyridine, is a privileged structure found in numerous biologically active compounds.[1] The targeted introduction of substituents onto this framework allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides an in-depth comparison of the spectroscopic data for key reaction products derived from a versatile building block: 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. Understanding the characteristic spectral signatures of these products is paramount for unambiguous structure elucidation and purity assessment.

The presence of a bromo group at the 3-position and a nitro group at the 5-position offers orthogonal reactivity, enabling selective derivatization through various cross-coupling reactions. This guide will focus on three of the most powerful and widely utilized transformations in this context: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each reaction, we will present a representative experimental protocol and a detailed analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for a model product.

The Starting Material: this compound

Before delving into its reaction products, it is essential to be familiar with the spectroscopic features of the starting material, this compound.

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Appearance Yellow to brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.8 (br s, 1H, NH), 8.95 (d, J = 2.4 Hz, 1H, H-6), 8.50 (d, J = 2.4 Hz, 1H, H-4), 8.10 (s, 1H, H-2)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 148.5, 145.0, 141.2, 130.5, 125.8, 118.0, 95.0
Key IR (KBr) ν (cm⁻¹) 3100-3000 (N-H), 1520, 1340 (NO₂)

The highly deshielded aromatic protons and the characteristic IR stretches for the nitro group are key identifiers.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is instrumental in synthesizing biaryl and related structures.

General Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd Catalyst Base start->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product 3-Aryl-5-nitro-1H-pyrrolo[2,3-b]pyridine catalyst->product caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow

Experimental Protocol:

To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added K₃PO₄ (2.5 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]

Spectroscopic Data for a Representative Product: 3-(4-methoxyphenyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine
Spectroscopic DataInterpretation
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.6 (br s, 1H, NH), 8.90 (d, J = 2.5 Hz, 1H, H-6), 8.45 (d, J = 2.5 Hz, 1H, H-4), 8.05 (s, 1H, H-2), 7.60 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃). The appearance of signals for the new aromatic ring and the methoxy group are key indicators of a successful reaction.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 159.0, 148.0, 144.5, 141.0, 130.0, 129.5, 128.0, 125.0, 117.5, 114.5, 112.0, 55.5. Note the appearance of new aromatic carbon signals and the methoxy carbon signal.
MS (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₁N₃O₃: 270.08; found 270.1. The molecular ion peak corresponding to the coupled product confirms the successful C-C bond formation.
IR (KBr) ν (cm⁻¹) 3100-3000 (N-H), 2950 (C-H), 1595 (C=C), 1520, 1345 (NO₂), 1250 (C-O). The spectrum retains the N-H and NO₂ stretches while showing new C-H and C-O stretches from the introduced aryl group.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds. This reaction is exceptionally versatile for the formation of arylamines from aryl halides.

General Reaction Scheme:

Buchwald_Hartwig_Amination start This compound catalyst Pd Catalyst Ligand Base start->catalyst amine R¹R²NH amine->catalyst product 3-(R¹R²N)-5-nitro-1H-pyrrolo[2,3-b]pyridine catalyst->product caption Buchwald-Hartwig Amination Workflow

Caption: Buchwald-Hartwig Amination Workflow

Experimental Protocol:

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., XPhos, 0.04 mmol) in anhydrous toluene (10 mL) is subjected to three freeze-pump-thaw cycles. The reaction mixture is then heated at 100 °C for 16 hours under an argon atmosphere. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.

Spectroscopic Data for a Representative Product: 3-(Morpholino)-5-nitro-1H-pyrrolo[2,3-b]pyridine
Spectroscopic DataInterpretation
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.4 (br s, 1H, NH), 8.85 (d, J = 2.6 Hz, 1H, H-6), 8.30 (d, J = 2.6 Hz, 1H, H-4), 7.80 (s, 1H, H-2), 3.85 (t, J = 4.8 Hz, 4H, morpholine CH₂), 3.20 (t, J = 4.8 Hz, 4H, morpholine CH₂). The characteristic signals for the morpholine protons confirm the C-N bond formation.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 149.0, 147.5, 140.5, 135.0, 124.0, 117.0, 115.0, 66.5, 50.0. The signals corresponding to the morpholine carbons are now present.
MS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₂N₄O₃: 249.09; found 249.1. The molecular ion peak is indicative of the successful amination.
IR (KBr) ν (cm⁻¹) 3100-3000 (N-H), 2950, 2850 (C-H), 1590 (C=C), 1515, 1340 (NO₂), 1115 (C-O-C). The spectrum shows the appearance of aliphatic C-H stretches and a strong C-O-C stretch from the morpholine ring.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] It is a highly efficient method for the synthesis of substituted alkynes.

General Reaction Scheme:

Sonogashira_Coupling start This compound catalyst Pd/Cu Catalyst Base start->catalyst alkyne R-C≡CH alkyne->catalyst product 3-(Alkynyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine catalyst->product caption Sonogashira Coupling Workflow

Caption: Sonogashira Coupling Workflow

Experimental Protocol:

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in a mixture of triethylamine and DMF (1:1, 10 mL) is added dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol) and copper(I) iodide (0.06 mmol). The reaction mixture is stirred at 60 °C for 8 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.[5]

Spectroscopic Data for a Representative Product: 3-(Phenylethynyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine
Spectroscopic DataInterpretation
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.9 (br s, 1H, NH), 9.00 (d, J = 2.3 Hz, 1H, H-6), 8.55 (d, J = 2.3 Hz, 1H, H-4), 8.20 (s, 1H, H-2), 7.65-7.55 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H). The disappearance of the H-3 proton signal and the appearance of signals for the phenyl group of the alkyne are key.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 148.8, 145.5, 141.5, 131.8, 131.0, 129.5, 128.8, 122.5, 118.5, 105.0, 95.5, 85.0. The two quaternary carbons of the alkyne bond are characteristic.
MS (ESI+) m/z [M+H]⁺ calculated for C₁₅H₉N₃O₂: 264.07; found 264.1. The molecular ion confirms the addition of the phenylethynyl group.
IR (KBr) ν (cm⁻¹) 3100-3000 (N-H), 2210 (C≡C), 1590 (C=C), 1525, 1340 (NO₂). The sharp, medium intensity C≡C stretch around 2210 cm⁻¹ is a definitive feature of a successful Sonogashira coupling.

Conclusion

The strategic functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides a powerful platform for the synthesis of a diverse array of novel 7-azaindole derivatives. This guide has provided a comparative framework for understanding the characteristic spectroscopic signatures of the resulting products. A thorough analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR data is crucial for the unambiguous confirmation of these molecular architectures. By leveraging the information presented herein, researchers can confidently navigate the synthesis and characterization of these valuable compounds, accelerating their journey in drug discovery and materials science.

References

  • Pipzine Chemicals. 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 20651-20661. Available at: [Link]

  • ResearchGate. Sonogashira mediated synthesis of 5-nitro-7-azaindole. Available at: [Link]

  • Gribble, G. W. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Journal für praktische Chemie, 342(4), 368-377.
  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Findlay, R. H., & Tipping, A. E. (1976). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. Journal of the Chemical Society, Perkin Transactions 2, (13), 1583-1589.
  • Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • MDPI. 6-Amino-4-phenylpyrrolo[2,3-c][6][7]thiadiazine-5-carbonitrile. Available at: [Link]

  • Sci-Hub. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • PubChem. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • National Center for Biotechnology Information. Azaindole Therapeutic Agents. Available at: [Link]

  • Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(35), 20651-20661.
  • PubChem. This compound. Available at: [Link]

  • SpectraBase. 5-Nitro-2-(n-propylamino)pyridine. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]20-3049/22/2/180)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that groundbreaking research and robust safety protocols are two sides of the same coin. The proper handling and disposal of specialized reagents like 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine are not just regulatory hurdles; they are integral to the integrity of our work and the safety of our laboratories and environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established chemical safety principles and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. The molecular structure of this compound dictates its risk profile, combining the characteristics of a halogenated compound, a nitro-aromatic, and a heterocyclic base.

  • Toxicity and Irritation: This compound is classified as harmful if swallowed.[1] Like many pyridine derivatives, it should be handled with care to avoid skin and eye irritation.[2][3] The primary routes of exposure are ingestion, inhalation of dust, and direct contact with skin and eyes.

  • Halogenated Organic Nature: The presence of a bromine atom classifies this compound as a halogenated organic.[4] Improper disposal of halogenated wastes, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous dioxins and furans. Therefore, these wastes require specific disposal pathways, typically high-temperature incineration.[5]

  • Nitro Group Instability: The nitro group (-NO₂) is an energy-rich functional group. While this specific compound is not classified as an explosive, many nitro-aromatic compounds are known to be thermally unstable or potentially explosive under certain conditions.[6] This necessitates careful handling, avoiding shock, friction, and exposure to high temperatures.

  • Environmental Hazard: Safety data for analogous compounds indicates that nitrated brominated aromatics can be very toxic to aquatic life with long-lasting effects.[7] This underscores the importance of preventing any release into the environment.

A summary of the key hazard information is presented below.

Hazard TypeDescriptionPrimary Concern
Acute Toxicity Harmful if swallowed.[1]Accidental ingestion by personnel.
Irritation Potential for serious eye and skin irritation.[2]Direct contact during handling.
Chemical Class Halogenated and Nitrated Aromatic Compound.[4][8]Requires specific, segregated waste stream for proper disposal.
Environmental Potentially toxic to aquatic organisms.[7]Contamination of water systems if improperly discarded.

Pre-Disposal Safety Operations

Safe disposal begins with safe handling. Before starting any process that will generate waste, ensure the following controls are in place.

Personal Protective Equipment (PPE)

Your primary defense against exposure is a robust PPE protocol. The following should be considered mandatory when handling this compound in any form (pure solid, in solution, or as waste).

EquipmentSpecificationRationale
Hand Protection Nitrile gloves.[3]Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection Indirect-vent, splash-resistant safety goggles.[9]Protects eyes from splashes of solutions or contact with solid dust.
Face Protection Face shield (in addition to goggles).[9]Recommended when there is a significant risk of splashing.
Body Protection Laboratory coat.Prevents contamination of personal clothing.[3]
Respiratory Use in a certified chemical fume hood.[10]For quantities posing an inhalation risk, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]
Engineering Controls

Always handle this compound and its waste inside a certified chemical fume hood. This is the most critical engineering control to minimize the risk of inhaling fine dust particles of the solid compound.[10] Ensure the work area is free of ignition sources, as a precautionary measure common for many organic reagents.[11]

Step-by-Step Disposal Protocol

The following protocol outlines a systematic and compliant procedure for disposing of waste containing this compound. This process ensures safety and adherence to environmental regulations such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[12]

Step 1: Waste Identification and Classification

All waste must be correctly identified at the point of generation.[12]

  • Pure Compound/Grossly Contaminated Items: Any unused this compound or items heavily contaminated with it (e.g., weigh boats, spatulas, broken containers) must be classified as hazardous waste.

  • Solutions: Solutions containing this compound must also be treated as hazardous waste.

  • EPA Waste Codes: While a specific EPA waste code is not listed for this compound, it would likely be classified based on its characteristics as a halogenated organic compound. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on local and federal waste codes.[13]

Step 2: Waste Segregation (Critical Step)

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Designated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Solid Waste" container.[4]

  • DO NOT MIX: Never mix this waste with the following:

    • Non-halogenated organic waste: Mixing increases the volume of waste that requires the more expensive halogenated disposal route.[14]

    • Acids, bases, or oxidizers: Incompatible materials can lead to dangerous reactions.[15][16]

    • Aqueous waste: Keep organic and aqueous waste streams separate.

The causality for this strict segregation lies in the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration equipped with scrubbers to neutralize acidic gases (like HBr) produced during combustion.[5] Mixing with other waste streams complicates and increases the cost of this process.

Step 3: Containerization

All chemical waste must be collected in appropriate containers that meet federal and state regulations.[17]

  • Container Type: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for solids). The container must be in good condition, free of leaks or cracks.[17]

  • Closure: The container must have a tight-fitting, screw-top lid. It must be kept closed at all times except when actively adding waste.[14][17]

Step 4: Labeling

Accurate and complete labeling is a regulatory requirement and a critical safety communication tool.

  • Label Contents: The container must be clearly labeled with:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • An accurate list of all components and their approximate concentrations if it is a mixed waste.

    • The date when waste was first added to the container (accumulation start date).

    • Appropriate hazard pictograms (e.g., Harmful, Environmentally Hazardous).

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: Store the sealed and labeled waste container in a secondary containment bin in a cool, dry, well-ventilated area.[2]

  • Incompatibles: Ensure the storage location is away from incompatible materials, heat sources, and ignition sources.[10][16]

Step 6: Final Disposal

The final step is the transfer of the waste to your institution's EHS department for ultimate disposal.

  • Professional Disposal: Never attempt to treat this chemical waste yourself or pour it down the drain.[6][14]

  • Arrange for Pickup: Contact your EHS office to schedule a pickup of the full waste container. They will ensure it is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][18]

  • Treatment Method: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration .[4][5] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, nitrogen oxides, and hydrogen bromide, with the latter being neutralized in a scrubber system.

The entire disposal workflow is a cradle-to-grave system, ensuring the waste is managed safely from its generation to its final destruction.[12]

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations A Point of Generation (Unused chemical, contaminated labware, or solutions) B Step 1: Classify as Hazardous Waste A->B Identify C Step 2: Segregate into 'Halogenated Organic Solid Waste' B->C Segregate D Step 3 & 4: Place in a compatible, properly labeled container C->D Containerize & Label E Step 5: Store in designated Satellite Accumulation Area D->E Accumulate F Schedule Waste Pickup with EHS Department E->F Request Disposal G Transport by Licensed Hazardous Waste Contractor F->G H Final Disposal at a Permitted TSDF G->H I High-Temperature Incineration (with flue gas scrubbing) H->I Treatment Method

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By understanding the specific hazards posed by its halogenated and nitrated structure, implementing rigorous safety and handling precautions, and adhering to a systematic disposal protocol of identification, segregation, containerization, and professional disposal, we uphold our commitment to safety and environmental stewardship. This structured approach transforms a complex regulatory requirement into a clear, actionable, and self-validating system, ensuring that our pursuit of scientific advancement does not come at the cost of safety.

References

  • Pipzine Chemicals. 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro-.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
  • BLD Pharmatech. Safety Data Sheet - 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds.
  • University of California, Riverside, Department of Chemistry. Hazardous Waste Segregation.
  • Jubilant Ingrevia Limited. (2024). Pyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Thermo Fisher Scientific. Safety Data Sheet - 3-Bromopyridine.
  • Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane.

Sources

Navigating the Synthesis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of novel chemical entities in a research and development setting demands a proactive and thorough approach to safety. This guide provides essential information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, my aim is to equip you with the knowledge to work safely and effectively with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

Based on data from structurally similar compounds, such as 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and 3-bromopyridine, we can anticipate the following hazards:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum recommended PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesDouble-gloving with nitrile gloves is recommended.[5]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Safety gogglesChemical splash goggles that provide a complete seal around the eyes.Protects against splashes and airborne particles of the compound.
Face shieldTo be worn over safety goggles.Offers an additional layer of protection for the entire face from splashes.
Body Protection Laboratory coatA flame-resistant lab coat that is fully buttoned.Protects the body and personal clothing from contamination.
Chemical-resistant apronWorn over the lab coat.Provides an additional barrier against spills of corrosive or toxic materials.
Respiratory Protection Chemical fume hoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[6]A primary engineering control to minimize inhalation exposure to dust or vapors.
RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if work cannot be conducted in a fume hood.[6]Provides respiratory protection in situations where engineering controls are insufficient.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to strict protocols is critical for minimizing exposure risk. The following step-by-step procedures should be followed.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

Experimental Workflow in a Chemical Fume Hood

All manipulations of this compound should occur within a certified chemical fume hood to mitigate inhalation risks.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_area Designate and clear a work area in the fume hood gather_materials Gather all necessary equipment and reagents prep_area->gather_materials weigh Weigh the solid compound within the fume hood gather_materials->weigh dissolve Dissolve in a suitable solvent with gentle agitation weigh->dissolve reaction_setup Set up the reaction apparatus dissolve->reaction_setup monitor Continuously monitor the reaction reaction_setup->monitor decontaminate Decontaminate all surfaces and equipment monitor->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose

Caption: A logical workflow for safely handling this compound within a chemical fume hood.

Doffing PPE: Preventing Contamination

The removal of PPE should be performed in a manner that prevents cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Management

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Contain and Clean: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, use an inert absorbent material.[3]

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, absorbent materials, and disposable labware.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

Conclusion: A Culture of Safety

The responsible handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols, you can confidently and safely advance your research goals.

References

  • Vertex AI Search. (2025).
  • BLD Pharmatech. (n.d.).
  • Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro.
  • BROMICIDE GRANULES. (2011).
  • Jubilant Ingrevia. (n.d.).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine.
  • University of Washington. (n.d.). Chemical Process SOP Example.
  • Chemius. (n.d.). nitro razredčilo.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Unknown Source. (n.d.).
  • U.S. Pharmacopeial Convention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • US EPA. (2025). Personal Protective Equipment.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubChem. (n.d.). 3-Bromopyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.